molecular formula C13H9ClFNO3 B193946 Fluoroquinolonic acid CAS No. 86393-33-1

Fluoroquinolonic acid

Numéro de catalogue: B193946
Numéro CAS: 86393-33-1
Poids moléculaire: 281.66 g/mol
Clé InChI: ISPVACVJFUIDPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ciprofloxacin Impurity>Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards..>7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate. It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug.>An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.

Propriétés

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPVACVJFUIDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057846
Record name Fluoroquinolonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86393-33-1
Record name Fluoroquinolonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86393-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroquinolonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoroquinolonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOROQUINOLONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HKY59ZG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of Fluoroquinolonic Acids: A Core Technical Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics.[1] Their core structure, a substituted quinolone ring system, is responsible for their potent antibacterial activity, which is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] The synthesis of the foundational fluoroquinolonic acid core is a pivotal process in the manufacturing of numerous frontline antibiotic drugs, including ciprofloxacin and levofloxacin. This technical guide provides an in-depth exploration of the primary synthetic mechanisms, detailed experimental protocols, and quantitative data for the synthesis of fluoroquinolonic acids, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanism: The Gould-Jacobs Reaction

The most prevalent and versatile method for constructing the quinolone ring system is the Gould-Jacobs reaction.[1][3] This reaction, first reported in 1939, involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[1][4] Subsequent hydrolysis and decarboxylation can then yield the final 4-hydroxyquinoline.[1]

The mechanism of the Gould-Jacobs reaction proceeds in two key stages:

  • Condensation: The synthesis initiates with a nucleophilic attack from the amino group of the aniline on the diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This step requires high temperatures, typically above 250°C, to induce a 6-electron electrocyclization, which forms the quinoline ring.[4] This can be achieved through conventional heating in a high-boiling solvent like diphenyl ether or via microwave irradiation, which can significantly reduce reaction times and improve yields.[5]

The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[4]

A Case Study: The Synthesis of Ciprofloxacin

Ciprofloxacin is one of the most widely prescribed fluoroquinolone antibiotics.[6] Its synthesis provides an excellent practical example of the application of the Gould-Jacobs reaction and subsequent molecular elaborations. The overall synthesis can be broken down into several key stages, starting from 3-chloro-4-fluoroaniline.

Stage 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This stage involves the formation of the core quinolone ring structure using the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) are mixed. The mixture is heated to 145°C with stirring for approximately 1 hour. The reaction proceeds without a solvent to yield 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.

  • Cyclization: The crude product from the condensation step is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether), in a stainless steel unit. The mixture is heated to reflux (253°-257°C) for one hour. A solution of the anilinomethylenepropanedioate in Dowtherm A is then added over four hours while maintaining reflux. The reaction mixture is then cooled, allowing the product to crystallize.[7]

  • Isolation and Purification: After cooling to 28°-30°C, the solid product is collected by filtration and washed with dimethylformamide (DMF). The damp filter cake is then slurried in DMF at 90°-95°C for 30 minutes, cooled, filtered, and washed again with DMF. The solid is dried at 60°C for 24 hours to yield ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.[7]

Stage 2: N-Alkylation of the Quinolone Core

In this step, the cyclopropyl group is introduced at the N-1 position of the quinolone ring.

Experimental Protocol:

  • Reaction Setup: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate is suspended in dimethylformamide (DMF). Anhydrous potassium carbonate is added to the suspension.

  • Alkylation: Ethyl iodide is added, and the reaction mixture is heated to 80°-90°C and stirred for 18 hours.[8]

  • Work-up and Isolation: The reaction mixture is evaporated, and the residue is dissolved in water and extracted with dichloromethane. The organic extract is washed with water, dried, and filtered through hydrous magnesium silicate. The solvent is evaporated in vacuo, and the resulting solid is recrystallized from ethanol to give 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.[8] A similar procedure using cyclopropyl bromide would yield the cyclopropyl analogue.

Stage 3: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

This stage involves the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate is dissolved in anhydrous dioxane.

  • Cyclization and Hydrolysis: 80% sodium hydride is added in portions while cooling with ice. The mixture is stirred at room temperature for 30 minutes and then under reflux for 2 hours. The dioxane is removed in vacuo. The residue is suspended in water, and caustic potash is added. The mixture is refluxed for 1.5 hours.

  • Isolation: The warm solution is filtered, and the filtrate is acidified to a pH of 1-2 with semiconcentrated hydrochloric acid while cooling with ice. The resulting precipitate is filtered, washed with water, and dried in vacuo at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.[9]

Stage 4: Nucleophilic Aromatic Substitution with Piperazine

The final key step is the introduction of the piperazine moiety at the C-7 position.

Experimental Protocol:

  • Reaction Setup: A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and anhydrous piperazine is heated in dimethylsulfoxide (DMSO) at 135° to 140°C for 2 hours.[9]

  • Isolation: The solvent is distilled off under a fine vacuum. The residue is suspended in water, filtered, and washed with water to yield crude ciprofloxacin.[9]

Stage 5: Purification of Ciprofloxacin

The crude ciprofloxacin is purified to obtain the final active pharmaceutical ingredient.

Experimental Protocol:

  • Dissolution and Decolorization: The crude ciprofloxacin hydrochloride is heated and dissolved in a 68-72% ethanol solution. Activated carbon is added for decolorization, and the mixture is heated for 20-30 minutes.[10][11]

  • Crystallization: The hot solution is filtered, and the pH of the filtrate is adjusted to 3.0-4.5 with a 30% hydrochloric acid solution. The solution is then cooled to room temperature to allow for crystallization.[10][11]

  • Isolation and Drying: The white crystals are collected by vacuum filtration and dried under reduced pressure at 60-65°C for 4-5 hours to yield purified ciprofloxacin hydrochloride.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of fluoroquinolonic acids, with a focus on the synthesis of ciprofloxacin intermediates.

Table 1: Gould-Jacobs Reaction for Quinolone Core Synthesis

StepReactantsSolventTemperature (°C)TimeYield (%)Reference
Condensation3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonateNone1451 hour-[12]
Cyclization3-chloro-4-fluoroanilinomethylene malonic diethyl esterDowtherm A253-257 (reflux)4 hours~75% (of the two isomers)[7]

Table 2: N-Alkylation of the Quinolone Core

ReactantReagentSolventBaseTemperature (°C)TimeYield (%)Reference
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateEthyl iodideDMFK₂CO₃80-9018 hours~64% (recrystallized)[8]
Intermediate 2Ethyl iodideDMFK₂CO₃804 hours90-95%[2]

Table 3: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

ReactantReagentsSolventTemperature (°C)TimeYield (%)Reference
Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylateNaH, KOHDioxane, WaterRT to Reflux3.5 hours~90%[9]

Table 4: Nucleophilic Aromatic Substitution with Piperazine

ReactantReagentSolventTemperature (°C)TimeYield (%)Reference
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidAnhydrous piperazineDMSO135-1402 hours-[9]

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Gould_Jacobs_Mechanism cluster_condensation Condensation cluster_cyclization Thermal Cyclization cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate QuinoloneEster Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->QuinoloneEster Heat (>250°C) - EtOH QuinoloneAcid 4-Hydroxyquinoline- 3-carboxylic acid QuinoloneEster->QuinoloneAcid NaOH (Saponification) FinalProduct 4-Hydroxyquinoline QuinoloneAcid->FinalProduct Heat - CO2

Caption: The reaction mechanism of the Gould-Jacobs synthesis.

Ciprofloxacin_Synthesis_Workflow Start 3-Chloro-4-fluoroaniline + Diethyl ethoxymethylenemalonate Condensation Condensation (Gould-Jacobs Part 1) Start->Condensation Cyclization Thermal Cyclization (Gould-Jacobs Part 2) Condensation->Cyclization QuinoloneEster Ethyl 7-chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cyclization->QuinoloneEster NAlkylation N-Cyclopropylation QuinoloneEster->NAlkylation NAlkylatedEster Ethyl 7-chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylate NAlkylation->NAlkylatedEster Hydrolysis Ester Hydrolysis NAlkylatedEster->Hydrolysis FluoroquinolonicAcid 7-Chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Hydrolysis->FluoroquinolonicAcid Substitution Nucleophilic Aromatic Substitution with Piperazine FluoroquinolonicAcid->Substitution Ciprofloxacin Ciprofloxacin (Crude) Substitution->Ciprofloxacin Purification Purification Ciprofloxacin->Purification FinalProduct Ciprofloxacin HCl (Purified) Purification->FinalProduct

Caption: Overall workflow for the synthesis of Ciprofloxacin.

Experimental_Workflow_Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation Mix Mix Aniline Derivative and DEEM Heat1 Heat to 145°C for 1h Mix->Heat1 Dissolve Dissolve crude product in Dowtherm A Heat1->Dissolve Heat2 Heat to reflux (253-257°C) for 4h Dissolve->Heat2 Cool Cool to 28-30°C Heat2->Cool Filter1 Filter and wash with DMF Cool->Filter1 Slurry Slurry in hot DMF Filter1->Slurry Filter2 Filter and wash with DMF Slurry->Filter2 Dry Dry at 60°C Filter2->Dry FinalProduct Quinolone Ester Dry->FinalProduct Yields Quinolone Core

Caption: Experimental workflow for the Gould-Jacobs reaction.

References

Unveiling the Blueprint: A Technical Guide to the Crystal Structure of Fluoroquinolonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the atomic architecture of fluoroquinolonic acid, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its crystal structure. The guide presents detailed experimental protocols, quantitative structural data, and a visualization of its molecular interactions, providing a critical resource for the advancement of novel antibacterial agents.

This compound, a core scaffold of the widely used fluoroquinolone antibiotics, represents a cornerstone in the fight against bacterial infections. Understanding its precise three-dimensional structure is paramount for the rational design of more potent and specific drug candidates. This guide synthesizes crystallographic data and mechanistic insights to provide a foundational understanding for researchers in the field.

Core Crystallographic Data

The crystal structure of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly known as this compound, has been elucidated by X-ray diffraction. The key crystallographic parameters are summarized in the table below, offering a quantitative snapshot of its solid-state conformation.[1]

ParameterValue
Chemical FormulaC₁₃H₉ClFNO₃
Formula Weight281.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.421(3)
b (Å)12.729(5)
c (Å)13.850(6)
β (°)116.96(3)
Volume (ų)1166.3(8)
Z4
Calculated Density (Mg m⁻³)1.604
Temperature (K)293(2)
R-factor0.040
CCDC No.238763

Experimental Protocols: From Synthesis to Structure

The determination of the crystal structure of this compound involved a multi-step process encompassing organic synthesis followed by single-crystal X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound was achieved following the established method reported by Grohe et al. (1983), starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate.[1] This foundational synthetic route provides a reliable method for obtaining the core fluoroquinolone scaffold for further derivatization and study.

Crystal Growth and X-ray Data Collection

Single crystals suitable for X-ray diffraction were grown from a solution of the compound in N,N-dimethylformamide (DMF). A single crystal of appropriate dimensions was mounted on a goniometer. Data collection was performed at a constant temperature of 293(2) K.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor of 0.040 indicates a high-quality refinement and a reliable final structure.[1]

Visualizing Molecular Interactions: The Mechanism of Action

Fluoroquinolones exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The interaction of this compound with these enzymes ultimately leads to cell death. The following workflow illustrates this critical biological pathway.

Fluoroquinolone_Mechanism cluster_drug_entry Drug Action cluster_enzyme_interaction Enzyme Inhibition cluster_cellular_response Cellular Consequence Fluoroquinolone Fluoroquinolone Drug_Penetration Drug Penetration Fluoroquinolone->Drug_Penetration Passive Diffusion Bacterial_Cell Bacterial Cell Wall & Membrane DNA_Gyrase DNA Gyrase (Gram-negative) Topo_IV Topoisomerase IV (Gram-positive) Drug_Penetration->Bacterial_Cell Enzyme_Complex Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Enzyme_Complex Topo_IV->Enzyme_Complex Replication_Block Replication Fork Stalling Enzyme_Complex->Replication_Block DSB Double-Strand DNA Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of this compound.

Conclusion

The precise knowledge of the crystal structure of this compound, coupled with a detailed understanding of its mechanism of action, provides an invaluable platform for the development of next-generation antibiotics. The data and protocols presented in this guide serve as a critical resource for medicinal chemists and structural biologists working to overcome the challenge of antimicrobial resistance. By leveraging this structural blueprint, the scientific community can continue to innovate and refine this important class of antibacterial agents.

References

The Central Role of the Fluoroquinolone Scaffold in Pioneering Next-Generation Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

The persistent rise of antibiotic-resistant bacteria poses a significant threat to global health, demanding continuous innovation in the discovery and development of new antimicrobial agents. The fluoroquinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Their broad-spectrum activity, excellent bioavailability, and versatile applications have made them indispensable in clinical practice.[1][3] At the heart of this powerful class of drugs lies the fluoroquinolonic acid core, a versatile scaffold that continues to be a focal point for the development of novel antibiotics aimed at overcoming contemporary resistance challenges.[4][5]

This technical guide delves into the critical role of the this compound structure in the design of new antibiotics. It will explore the fundamental mechanism of action, detail the structure-activity relationships that drive potency and spectrum, and examine the innovative strategies being employed to evolve this scaffold for future generations of antibacterial therapies.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][7][8] These enzymes are vital for bacterial DNA replication, transcription, and repair, controlling the topological state of the DNA.[9][10]

  • DNA Gyrase (Topoisomerase II): Primarily the target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication.[10][11]

  • Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (separating) the interlinked daughter chromosomes following DNA replication, allowing for cell division.[][7][8]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[8][12] This ternary complex of drug, enzyme, and DNA physically blocks the progression of the replication fork, leading to a cascade of events that culminates in bacterial cell death.[7][12]

Fluoroquinolone_Mechanism_of_Action FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV inhibits Ternary_Complex Ternary Complex (FQ-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Topo_IV->Ternary_Complex DNA Bacterial DNA DNA->DNA_Gyrase binds to DNA->Topo_IV binds to Replication_Block Replication Fork Blocked Ternary_Complex->Replication_Block causes Cell_Death Bacterial Cell Death Replication_Block->Cell_Death leads to

Figure 1: Mechanism of action of fluoroquinolones.

Structure-Activity Relationships (SAR): A Blueprint for Innovation

The remarkable versatility of the fluoroquinolone scaffold stems from the ability to modify its chemical structure at various positions to enhance antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[13][14][15] The core pharmacophore consists of a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety.[14]

Key positions on the fluoroquinolone ring system and their influence on activity are critical for rational drug design.[16]

Fluoroquinolone_SAR N1_label N-1: Crucial for potency and pharmacokinetics. N1_pos C6_label C-6: Fluorine atom increases potency and cell penetration. C6_pos C7_label C-7: Modulates spectrum of activity and potency. C7_pos C8_label C-8: Influences activity against anaerobes and phototoxicity. C8_pos Core

Figure 2: Key positions for modification on the fluoroquinolone core.
PositionTypical SubstituentImpact on Antibacterial Properties
N-1 Cyclopropyl, Ethyl, DifluorophenylA cyclopropyl group is often optimal for overall antibacterial activity.[16]
C-6 FluorineThe defining feature of fluoroquinolones; greatly enhances gyrase inhibition and cell penetration.[1][14][17]
C-7 Piperazine, Pyrrolidine ringsSignificantly influences the spectrum of activity, potency, and pharmacokinetics. Piperazine rings tend to increase potency against Gram-negative bacteria, while pyrrolidine rings can improve activity against Gram-positive bacteria.[17][18]
C-8 Methoxy, HalogenCan enhance activity against anaerobic bacteria.[15] A fluorine or chlorine atom may increase the risk of phototoxicity.
C-5 Amino, MethylAn amino group at this position can enhance activity.[17]

Overcoming Resistance: The Next Wave of Fluoroquinolone Development

The clinical utility of fluoroquinolones has been challenged by the emergence of bacterial resistance.[2] The two primary mechanisms of resistance are:

  • Target Alterations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV respectively, reduce the binding affinity of the drug.[][19][20]

  • Reduced Accumulation: Overexpression of native efflux pumps actively transports the drug out of the bacterial cell, preventing it from reaching its intracellular targets.[7][8][20]

Fluoroquinolone_Resistance FQ_in Fluoroquinolone Target DNA Gyrase / Topoisomerase IV FQ_in->Target Inhibits (Susceptible) Mutated_Target Mutated Target (Altered QRDR) FQ_in->Mutated_Target Reduced Binding Efflux_Pump Efflux Pump FQ_in->Efflux_Pump FQ_out Fluoroquinolone (extracellular) Efflux_Pump->FQ_out FQ_out->FQ_in Enters Cell

Figure 3: Primary mechanisms of bacterial resistance to fluoroquinolones.

To counter these resistance mechanisms, researchers are pursuing several innovative strategies centered on the fluoroquinolone scaffold:

  • Novel Derivatives: New agents like delafloxacin and finafloxacin have been developed.[1][2] Delafloxacin is an anionic fluoroquinolone with enhanced activity against Gram-positive organisms, including MRSA, and is more potent in acidic environments, which are common at infection sites.[2][21]

  • Hybrid Molecules: This approach involves covalently linking a fluoroquinolone to another pharmacophore, such as an aminoglycoside or an oxazolidinone.[3][22][23] The goal is to create a dual-acting agent that can inhibit multiple cellular targets simultaneously, potentially delaying the development of resistance.[22][23]

  • Efflux Pump Inhibitors (EPIs): While not a modification of the fluoroquinolone itself, co-administration with an EPI is a strategy to restore the activity of existing fluoroquinolones against resistant strains. Research is ongoing to find clinically viable EPIs.

  • Multi-target Derivatives: Modifications to the fluoroquinolone structure are being explored to create single molecules that can inhibit both classical targets (gyrase/topoisomerase IV) and novel bacterial targets, or that can also disrupt processes like biofilm formation.[4]

Quantitative Analysis: Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's potency. The table below presents a compilation of MIC90 values (the concentration required to inhibit 90% of isolates) for several fluoroquinolones against common bacterial pathogens.

AntibioticStreptococcus pneumoniaeStaphylococcus aureus (MSSA)Escherichia coliPseudomonas aeruginosa
Ciprofloxacin1 - 2 µg/mL0.25 - 0.5 µg/mL≤0.06 - 0.25 µg/mL0.25 - 1 µg/mL
Levofloxacin1 µg/mL0.5 µg/mL≤0.06 - 0.25 µg/mL1 - 2 µg/mL
Moxifloxacin0.25 µg/mL0.12 µg/mL0.12 - 0.5 µg/mL4 - 8 µg/mL
Delafloxacin0.06 µg/mL0.015 µg/mL0.25 µg/mL2 µg/mL
(Note: Data are representative and can vary based on geographic region and specific strains tested. Values are compiled from multiple sources for illustrative purposes.)

Experimental Protocols

The development of novel fluoroquinolone derivatives involves chemical synthesis followed by microbiological evaluation.

1. General Protocol for Synthesis of a C-7 Substituted Fluoroquinolone Derivative

This protocol outlines a common synthetic route for modifying the C-7 position of the fluoroquinolone core.

  • Objective: To synthesize a novel fluoroquinolone by reacting this compound with a desired amine at the C-7 position.

  • Workflow:

    • Starting Materials: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid (this compound) and the selected piperazine or other amine derivative.

    • Reaction: The this compound and the amine are heated in a suitable solvent (e.g., DMSO, pyridine) in the presence of a base (e.g., potassium carbonate) to facilitate the nucleophilic aromatic substitution reaction.

    • Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Work-up: Once the reaction is complete, the mixture is cooled, and the product is precipitated by adding water or acidifying the solution.

    • Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the final compound.

    • Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis_Workflow Start Starting Materials (this compound + Amine) Reaction Nucleophilic Substitution (Heat, Solvent, Base) Start->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Precipitation Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Figure 4: General workflow for synthesizing C-7 substituted fluoroquinolones.

2. Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay for determining the MIC of a new compound.

  • Objective: To determine the lowest concentration of the synthesized antibiotic that inhibits the visible growth of a specific bacterium.

  • Methodology:

    • Preparation: A 96-well microtiter plate is used. The synthesized compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells.

    • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: A positive control well (broth + bacteria, no drug) and a negative control well (broth only, no bacteria) are included.

    • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

    • Reading: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Conclusion and Future Outlook

The this compound scaffold remains a profoundly important platform in the quest for novel antibiotics. Its proven mechanism of action and amenability to chemical modification provide a robust foundation for rational drug design. While bacterial resistance presents a formidable challenge, ongoing research into novel derivatives, hybrid molecules, and multi-target agents demonstrates the enduring potential of this chemical class.[3][4] The future of fluoroquinolone development will likely focus on creating compounds that not only exhibit potent activity against resistant pathogens but also possess improved safety profiles and the ability to circumvent existing resistance mechanisms, ensuring their continued value in clinical medicine.

References

Synthesis and biological activity of fluoroquinolonic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Biological Activity of Fluoroquinolonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Fluoroquinolones are a significant class of synthetic antimicrobial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] First introduced in the 1980s, these compounds have become indispensable in treating a wide range of bacterial infections, from urinary tract infections to tuberculosis.[2][] The core structure, a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, is a versatile scaffold that has been extensively modified to enhance potency, broaden the activity spectrum, and improve pharmacokinetic properties.[4][5]

The primary antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1][][6] This targeted action leads to bacterial cell death.[] More recently, research has unveiled the potential of fluoroquinolone derivatives beyond their antibacterial role, with significant findings in their anticancer and antiviral activities.[5][7][8] This has opened new avenues for drug development, repurposing this well-established class of compounds for novel therapeutic applications.[9] Their anticancer effects are primarily attributed to the inhibition of eukaryotic topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[10][11] The antiviral mechanisms are still being elucidated but are thought to involve the inhibition of viral enzymes like helicases or interference with host-cell functions necessary for viral replication.[12][13]

This guide provides a comprehensive overview of the synthesis and diverse biological activities of this compound derivatives, presenting key data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and development in this field.

Synthesis of this compound Derivatives

The synthesis of fluoroquinolone derivatives typically involves a multi-step process, starting from substituted anilines. A common route includes the condensation of an aniline with a malonate derivative, followed by cyclization to form the core quinolone ring. Subsequent modifications, particularly at the N-1 and C-7 positions, are crucial for tuning the biological activity.[2][4][14]

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing fluoroquinolone derivatives.

Synthesis_Workflow A Substituted Aniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Intermediate Ester C->D Step 1 E Cyclization (High Temperature) D->E Step 2 F Ethyl 4-oxo-1,4-dihydroquinoline -3-carboxylate E->F Step 2 G N-1 Alkylation/ Arylation F->G Step 3 H N-1 Substituted Intermediate G->H Step 3 I Hydrolysis H->I Step 4 J This compound Core I->J Step 4 K Substitution at C-7 (e.g., with Piperazine) J->K Step 5 L Final Fluoroquinolone Derivative K->L Step 5

Caption: General workflow for the synthesis of fluoroquinolone derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [14]

  • Equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate are mixed.

  • The mixture is heated to 145°C to facilitate condensation, forming 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.

  • The resulting ester is cyclized by heating at 250°C in diphenyl ether.

  • The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated.

Protocol 2: N-1 Substitution and C-7 Amination [2][15]

  • The ethyl carboxylate intermediate (0.01 mol) is dissolved in 10 ml of DMF.

  • The desired N-1 substituent (e.g., an alkyl or aryl halide, 0.01 mol) and anhydrous potassium carbonate (0.02 mol) are added.

  • The reaction mixture is heated to 120-140°C and stirred for 5-8 hours.

  • For C-7 substitution, the resulting N-1 substituted intermediate is reacted with a suitable amine, such as piperazine, in a solvent like DMSO at elevated temperatures (e.g., 70-140°C).[2][15]

  • The final product is isolated by cooling the reaction mixture and adding water, followed by filtration and purification.[15]

Biological Activities

Antibacterial Activity

Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[16][17] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[][6] This dual-targeting capability contributes to their broad-spectrum activity.

Antibacterial_Mechanism cluster_bacteria Bacterial Cell cluster_dna DNA Replication FQ Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase (Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) FQ->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death (Apoptosis) DNA_Replication->Cell_Death Leads to

Caption: Mechanism of antibacterial action of fluoroquinolones.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected Fluoroquinolone Derivatives

Compound/DrugS. aureusE. coliP. aeruginosaS. agalactiaeReference
Ciprofloxacin6.25-1012[2][18]
Norfloxacin6.25---[18]
Derivative 1a3.123.12--[18]
Derivative 1c3.126.25--[18]
Synthon C112.512.56.2512.5[2]
Synthon C212.512.56.2512.5[2]

Note: Data compiled from multiple sources. "-" indicates data not reported in the cited source.

Protocol 3: Determination of Antibacterial Activity (Agar Well Diffusion Method) [2]

  • Prepare stock solutions of the synthesized compounds (e.g., 20-30 mg/mL) in a suitable solvent like DMSO and sterilize by filtration.

  • Inoculate Mueller-Hinton agar plates with standardized suspensions of the test microorganisms (e.g., 10^8 cfu/mL).

  • Create wells (e.g., 6 mm diameter) in the agar plates.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.

  • Use standard antibiotics (e.g., ciprofloxacin, amoxicillin) as positive controls and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the inhibition zones in millimeters (mm). An inhibition zone <8 mm is often considered inactive.[2]

Anticancer Activity

The anticancer potential of fluoroquinolones stems from their ability to inhibit eukaryotic topoisomerase II, an enzyme homologous to bacterial DNA gyrase.[10][11] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[8][19] Modifications to the core fluoroquinolone structure, such as the introduction of chalcone or triazole moieties, have been shown to enhance this cytotoxic activity.[10]

Anticancer_Mechanism cluster_cancer_cell Cancer Cell cluster_nucleus Nucleus FQ_AntiC Fluoroquinolone Derivative Topo_II Eukaryotic Topoisomerase II FQ_AntiC->Topo_II Inhibits DNA_Damage DNA Fragmentation Topo_II->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S Phase) DNA_Damage->Cell_Cycle_Arrest Induces Caspase Caspase Activation DNA_Damage->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Caspase->Apoptosis Executes

Caption: Mechanism of anticancer action of fluoroquinolones.

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Fluoroquinolone Derivatives

Compound/DrugA549 (Lung)HepG2 (Liver)SKOV-3 (Ovarian)Leukemia (L-SR)Reference
Ciprofloxacin-Chalcone Hybrid (97)27.7122.09--[8]
FQ3 Derivative-83.73% inhibition-0.96[10]
Derivative 43-->100-[8]
Derivative 45--49.3-[8]
Derivative 4745.6---[8]

Note: Data compiled from multiple sources. "-" indicates data not reported in the cited source. Some values represent % inhibition at a given concentration rather than IC₅₀.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [20]

  • Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluoroquinolone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity

Certain fluoroquinolone derivatives have demonstrated activity against a range of viruses, including HIV, herpesviruses, and various RNA viruses.[13][21][22] The mechanism is not as well-defined as their antibacterial or anticancer actions but may involve the inhibition of viral enzymes like helicase or interference with viral transcription and replication processes.[13][21][22] For instance, some derivatives inhibit HIV replication at the transcriptional level, potentially by interfering with the Tat-TAR interaction.[22]

Antiviral_Mechanism cluster_host_cell Infected Host Cell cluster_virus Viral Replication Cycle FQ_AntiV Fluoroquinolone Derivative Viral_Enzymes Viral Enzymes (e.g., Helicase, RT) FQ_AntiV->Viral_Enzymes Inhibits Viral_Transcription Viral Transcription (e.g., Tat-TAR) FQ_AntiV->Viral_Transcription Interferes with Replication_Block Inhibition of Viral Replication Viral_Enzymes->Replication_Block Leads to Viral_Transcription->Replication_Block Leads to

Caption: Proposed mechanisms of antiviral action of fluoroquinolones.

Table 3: In Vitro Antiviral Activity of Fluoroquinolone Derivative K-12

VirusCell LineEC₅₀ (µM)Reference
HIV-1MT-4, CEM, C8166, PBMCs0.2 - 0.6[21]
HIV-2MT-4, CEM, C8166, PBMCs0.2 - 0.6[21]
SIVMT-4, CEM, C8166, PBMCs0.2 - 0.6[21]
Moloney murine sarcoma virusC3H/3T36.9[21]
Human cytomegalovirus-Inhibitory[21]
Varicella-zoster virus-Inhibitory[21]

Note: Data extracted from the cited source. "-" indicates specific value not reported.

Protocol 5: Anti-HIV Activity Assay [21]

  • Culture target cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells) in an appropriate medium.

  • Infect the cells with a specific strain of HIV-1 or HIV-2.

  • Simultaneously, treat the infected cells with various concentrations of the test compound (e.g., K-12).

  • Incubate the cultures for a period that allows for viral replication (e.g., several days).

  • Assess the extent of viral replication by measuring a viral marker, such as the p24 antigen, using an ELISA-based method.

  • Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50% compared to untreated infected cells.

Structure-Activity Relationship (SAR)

The biological activity of fluoroquinolones is highly dependent on their chemical structure. SAR studies have identified key pharmacophoric features:[4][10]

  • C3-Carboxylic Acid and C4-Oxo Group: These are essential for binding to the target enzymes (DNA gyrase/topoisomerase).[4]

  • N-1 Substituent: Typically an alkyl or cycloalkyl group (like cyclopropyl or ethyl), this substituent influences potency and pharmacokinetic properties.[4]

  • C-6 Fluorine Atom: Significantly enhances antibacterial activity by improving cell penetration and enzyme inhibition.[][4]

  • C-7 Substituent: This position is critical for modulating the spectrum of activity and potency. Large heterocyclic amines, like piperazine, are common and crucial for activity against both Gram-positive and Gram-negative bacteria.[2][23] Modifications at this site are also key for developing anticancer and antiviral properties.[10][22]

  • C-8 Position: Substitutions at this position can also influence activity. For example, a chlorine atom at C-8 can enhance antibiotic effects.[23]

Conclusion

This compound derivatives represent a remarkably versatile and enduring class of therapeutic agents. While their foundation lies in potent, broad-spectrum antibacterial activity, ongoing research continues to unlock their potential in oncology and virology. The core scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity through strategic structure-activity relationship studies. The ability to inhibit essential enzymes like topoisomerases in bacteria, cancer cells, and potentially viruses, highlights a common mechanistic thread that can be exploited for diverse therapeutic purposes. The detailed synthetic routes, biological evaluation protocols, and mechanistic insights provided in this guide serve as a valuable resource for scientists dedicated to harnessing the full potential of fluoroquinolone chemistry to address pressing challenges in infectious diseases and cancer therapy.

References

An In-depth Technical Guide to the Reaction Mechanism of Fluoroquinolonic Acid with Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism in the synthesis of many fluoroquinolone antibiotics: the nucleophilic aromatic substitution (SNAr) of a fluoroquinolonic acid core with piperazine. This reaction is fundamental to the synthesis of widely used antibiotics such as ciprofloxacin, norfloxacin, and others. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data, and includes visualizations to elucidate the process.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The fundamental reaction for coupling piperazine to the fluoroquinolone core is a nucleophilic aromatic substitution (SNAr). In this reaction, the piperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of the this compound, typically at the C-7 position, and displacing a leaving group, which is most commonly a fluorine or chlorine atom.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: One of the nitrogen atoms of the piperazine ring attacks the carbon atom bonded to the leaving group (e.g., fluorine at C-7) on the fluoroquinolone ring. This attack is feasible because the fluoroquinolone ring is activated by strong electron-withdrawing groups, specifically the carbonyl group at C-4 and the carboxylic acid at C-3. These groups delocalize the negative charge that builds up on the ring during the formation of the intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex.[1][2]

  • Elimination of the Leaving Group and Aromatization: The aromaticity of the quinolone ring is restored by the elimination of the leaving group (e.g., fluoride or chloride ion). This step is typically the rate-determining step of the overall reaction. The resulting product is the N-substituted fluoroquinolone.

The fluorine atom at the C-6 position is crucial for the antibacterial activity of the resulting drug and also influences the reactivity of the C-7 position.[3][4] The piperazine moiety at the C-7 position is a key determinant of the antibacterial spectrum, particularly against Gram-negative bacteria.[3][4]

ReactionMechanism FluoroquinolonicAcid This compound (with leaving group at C-7) MeisenheimerComplex Meisenheimer Complex (Resonance-stabilized intermediate) FluoroquinolonicAcid->MeisenheimerComplex Nucleophilic Attack Piperazine Piperazine (Nucleophile) Piperazine->MeisenheimerComplex Fluoroquinolone Fluoroquinolone Product MeisenheimerComplex->Fluoroquinolone Elimination LeavingGroup Leaving Group Ion MeisenheimerComplex->LeavingGroup

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocols

The synthesis of fluoroquinolones via the reaction of a this compound with piperazine can be carried out under various conditions. Below are generalized and specific experimental protocols based on published literature.

General Experimental Workflow

ExperimentalWorkflow Start Start Reactants Combine this compound, Piperazine, and Solvent Start->Reactants Reaction Heat Reaction Mixture (e.g., 90-140°C) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., by HPLC or TLC) Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Upon Completion Precipitation Adjust pH to Precipitate Product Cooling->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Washing Wash with Water and Acetone Filtration->Washing Drying Dry the Product Washing->Drying Characterization Characterize the Product (NMR, IR, Mass Spec) Drying->Characterization End End Characterization->End

Caption: General Experimental Workflow for Fluoroquinolone Synthesis.

Detailed Protocol for the Synthesis of Ciprofloxacin

This protocol is a composite based on several published methods for the synthesis of ciprofloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and piperazine.[5][6]

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 N)

  • Water (distilled)

  • Acetone

Procedure:

  • In a round-bottom flask, add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) and piperazine (4 equivalents) to dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 90-140°C.[5][6] The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Adjust the pH of the mixture to 7 by adding 4 N HCl.[5]

  • Allow the ciprofloxacin to precipitate, potentially by cooling in a refrigerator at 4°C.[5]

  • Filter the resulting solid precipitate.

  • Wash the solid sequentially with water and acetone.[5]

  • Dry the purified solid to obtain ciprofloxacin.

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

  • 1H-NMR and 13C-NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.[7][8]

  • Mass Spectrometry: To determine the molecular weight.[7]

  • Melting Point Determination: To assess purity.[7]

Quantitative Data

The yield of the reaction between this compound and piperazine can vary depending on the specific reactants, reaction conditions, and purification methods employed. The following table summarizes some reported yields for the synthesis of ciprofloxacin and its derivatives.

This compound ReactantPiperazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPiperazineDMSO1401.5-273
1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPiperazineDMF120-125465
CiprofloxacinN-Aryl PiperazineDMFRoom Temp120~40[7]

Conclusion

The reaction of this compound with piperazine is a robust and widely utilized method for the synthesis of a broad range of fluoroquinolone antibiotics. A thorough understanding of the underlying nucleophilic aromatic substitution mechanism, coupled with optimization of experimental parameters, is crucial for achieving high yields and purity of the desired products. This guide provides a foundational understanding for researchers and professionals in the field of drug development and medicinal chemistry. Further research into the kinetics and optimization of this reaction can lead to more efficient and cost-effective production of these vital medicines.

References

An In-depth Technical Guide to 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, a key intermediate in the synthesis of fluoroquinolone antibiotics. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Chemical and Physical Properties

7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid or Q-Acid, is a synthetic quinolone derivative.[1][2][3] Its chemical structure is characterized by a quinolone core substituted with a chlorine atom at the 7-position, a cyclopropyl group at the 1-position, a fluorine atom at the 6-position, and a carboxylic acid at the 3-position.

Table 1: General Chemical Properties

PropertyValueReference
CAS Number 86393-33-1[1][4][5]
Molecular Formula C₁₃H₉ClFNO₃[4][5]
Molecular Weight 281.67 g/mol [4][5][6]
Appearance Off-White to Light Yellow Crystalline Powder[7][8]
EINECS Number 405-050-0[7]

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 234-237 °C[9], 242-245 °C (lit.)[1]
pKa 6.36 ± 0.41 (Predicted)[7][10]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[7][10]
Storage Temperature Room Temperature, Sealed in Dry Conditions[7][10]

Synthesis Protocols

The synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a crucial step in the manufacturing of several important fluoroquinolone antibiotics, most notably ciprofloxacin.[2][7][8] The general synthetic strategy involves the cyclization of a substituted benzoylacetate with an appropriate amine, followed by hydrolysis.

Synthesis from Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate

A common laboratory-scale synthesis involves the following steps:

  • Cyclization: Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate is treated with a strong base, such as sodium hydride, in an anhydrous solvent like dioxane.[9] The mixture is heated under reflux to facilitate the intramolecular cyclization.[9]

  • Hydrolysis: The resulting ester intermediate is then hydrolyzed using a base, such as potassium hydroxide, in an aqueous solution.[9] This step converts the ester group to the desired carboxylic acid.

  • Acidification and Isolation: The reaction mixture is acidified with an acid, for instance, hydrochloric acid, to a pH of 1-2.[9] This causes the product to precipitate out of the solution. The precipitate is then filtered, washed with water, and dried to yield the final product.[9]

Industrial Synthesis Example

An alternative synthetic route more suited for larger scale production is as follows:

  • A mixture of xylene, ethyl N,N-dimethylaminoacrylate, and triethylamine is charged, and 2,4-dichloro-5-fluorobenzoyl chloride is added dropwise at an elevated temperature.[4]

  • After a period of stirring, acetic acid is added, followed by the dropwise addition of cyclopropylamine.[4]

  • The reaction mixture is then subjected to a series of workup steps including phase separation, distillation to remove the solvent, and addition of aqueous sodium hydroxide solution.[4]

  • Finally, the addition of acetic acid and water leads to the precipitation of the product, which is then filtered, washed, and dried.[4]

Analytical Methodologies

The analysis of quinolone carboxylic acids is essential for quality control, pharmacokinetic studies, and residue monitoring.[11] Several analytical techniques are employed for their determination in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of quinolones due to its high resolution, sensitivity, and specificity.[11]

Experimental Protocol: HPLC-UV for Quinolone Analysis

  • Sample Preparation: For samples in complex matrices like milk or biological tissues, a sample preparation step is necessary. This typically involves deproteinization with an acid (e.g., trichloroacetic acid), followed by centrifugation.[11] The resulting supernatant is then cleaned up and concentrated using solid-phase extraction (SPE) with a C18 cartridge.[11] The quinolones are eluted from the cartridge with a suitable solvent like methanol.[11]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 column, is commonly used.[11]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient elution mode.

    • Detection: UV detection is frequently used, with the wavelength set to the absorbance maximum of the quinolone, which is typically in the range of 270-330 nm.[11] Fluorescence detection can also be employed for enhanced sensitivity with certain fluoroquinolones.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a powerful tool for the analysis of quinolones at trace levels.[11]

Experimental Protocol: LC-MS/MS for Quinolone Analysis in Bovine Liver

  • Sample Extraction: A homogenized liver sample is extracted with an acetonitrile solution containing formic acid.[12] After the addition of salts to induce phase separation, the acetonitrile layer is collected.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is further cleaned up using a dispersive SPE approach with C18 and anhydrous magnesium sulfate.[12]

  • Analysis: The final extract is reconstituted in a suitable solvent and analyzed by LC-MS/MS.[12] This technique provides high selectivity and sensitivity for the quantification of multiple quinolones in a single run.

Role in Fluoroquinolone Synthesis

7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a pivotal intermediate in the synthesis of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[7][8] The subsequent step in the synthesis involves the nucleophilic substitution of the chlorine atom at the 7-position with piperazine or its derivatives.[13]

Synthesis_Pathway A 7-Chloro-1-cyclopropyl-6-fluoro- 4-oxoquinoline-3-carboxylic acid C Ciprofloxacin A->C Nucleophilic Substitution B Piperazine B->C

Caption: Synthetic pathway from the core intermediate to Ciprofloxacin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of quinolone carboxylic acids in a biological matrix using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis A Biological Sample (e.g., Milk, Tissue) B Deproteinization (e.g., with Trichloroacetic Acid) A->B C Centrifugation B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E Elution (e.g., with Methanol) D->E F Injection into HPLC E->F G Separation on C18 Column F->G H UV or Fluorescence Detection G->H I Data Acquisition and Analysis H->I

Caption: General workflow for the HPLC analysis of quinolones.

References

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Fluoroquinolonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of fluoroquinolonic acid, the core of a pivotal class of synthetic antibacterial agents. From the serendipitous discovery of the first quinolone to the rational design of potent fluoroquinolone derivatives, this document traces the key scientific milestones, presents critical quantitative data, and offers detailed experimental protocols for foundational methodologies.

A Historical Odyssey: From a Byproduct to a Blockbuster Class

The journey of quinolone antibacterials began unexpectedly in the early 1960s during the synthesis of the antimalarial drug chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity, which they identified as nalidixic acid, a 1,8-naphthyridine derivative.[1] This discovery marked the genesis of the quinolone class of antibiotics.

Initially, the clinical use of nalidixic acid was limited to treating urinary tract infections caused by Gram-negative bacteria. Its narrow spectrum of activity and the rapid emergence of bacterial resistance spurred further research to enhance its therapeutic potential. The first significant breakthrough came with the introduction of a fluorine atom at the 6-position of the quinolone nucleus, a modification that dramatically increased the antibacterial potency and broadened the spectrum of activity. This innovation gave rise to the "fluoroquinolone" subclass.

Norfloxacin, synthesized in 1977, was the first fluoroquinolone to demonstrate this enhanced activity, particularly against Pseudomonas aeruginosa.[2] This was soon followed by the development of ciprofloxacin in the early 1980s, which exhibited even greater potency against a wide range of Gram-negative and some Gram-positive bacteria. The addition of a piperazine moiety at the 7-position was another crucial structural modification that contributed to the expanded spectrum and improved pharmacokinetic properties of these second-generation fluoroquinolones.

Subsequent generations of fluoroquinolones were developed through systematic structure-activity relationship (SAR) studies. Third-generation fluoroquinolones, such as levofloxacin, demonstrated enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. Fourth-generation agents, like moxifloxacin, further expanded the spectrum to include anaerobic bacteria.[3][4][5] This evolution has been driven by a deeper understanding of their mechanism of action and the molecular basis of bacterial resistance.

Fluoroquinolone_Discovery_Timeline cluster_0 Early Quinolones cluster_1 First Generation Fluoroquinolones cluster_2 Second Generation Fluoroquinolones cluster_3 Third Generation Fluoroquinolones cluster_4 Fourth Generation Fluoroquinolones Nalidixic Acid (1962) Nalidixic Acid (1962) Norfloxacin (1977) Norfloxacin (1977) Nalidixic Acid (1962)->Norfloxacin (1977) Addition of Fluorine at C6 & Piperazine at C7 Ciprofloxacin (early 1980s) Ciprofloxacin (early 1980s) Norfloxacin (1977)->Ciprofloxacin (early 1980s) Structural Modifications Ofloxacin Ofloxacin Ciprofloxacin (early 1980s)->Ofloxacin Levofloxacin Levofloxacin Ciprofloxacin (early 1980s)->Levofloxacin Enhanced Gram-positive activity Moxifloxacin Moxifloxacin Levofloxacin->Moxifloxacin Expanded spectrum to include anaerobes Fluoroquinolone_Mechanism_of_Action Fluoroquinolone Fluoroquinolone Ternary Complex Formation Ternary Complex Formation Fluoroquinolone->Ternary Complex Formation Bacterial DNA Bacterial DNA Bacterial DNA->Ternary Complex Formation DNA Gyrase DNA Gyrase DNA Gyrase->Ternary Complex Formation Primary target in Gram-negative bacteria Topoisomerase IV Topoisomerase IV Topoisomerase IV->Ternary Complex Formation Primary target in Gram-positive bacteria Replication Fork Blockage Replication Fork Blockage Ternary Complex Formation->Replication Fork Blockage Double-Strand DNA Breaks Double-Strand DNA Breaks Replication Fork Blockage->Double-Strand DNA Breaks Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

References

The Evolution of Bacterial DNA Gyrase Inhibitors: A Technical Guide to Fluoroquinolonic Acid and its Progenitor, Nalidixic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of fluoroquinolonic acid and its relationship to the foundational quinolone, nalidixic acid. It delves into the chemical evolution, mechanism of action, and comparative antibacterial efficacy of these critical classes of antibiotics. Detailed experimental protocols for synthesis and susceptibility testing are provided, alongside visual representations of key concepts to facilitate a deeper understanding for researchers in the field of antimicrobial drug discovery and development.

Introduction: From a Byproduct to a Broad-Spectrum Antibiotic

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 during the synthesis of the antimalarial drug chloroquine.[1] Initially demonstrating a narrow spectrum of activity, primarily against Gram-negative bacteria causing urinary tract infections, nalidixic acid laid the groundwork for the development of a vast and potent class of antibacterial agents.[2][3] The subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position of the quinolone ring, gave rise to the fluoroquinolones.[4] This modification, along with others, dramatically expanded the antibacterial spectrum and improved the pharmacokinetic properties, leading to the development of broad-spectrum antibiotics with wide clinical applications.[2][3]

Chemical Relationship and Structural Evolution

Nalidixic acid is a first-generation quinolone with a 1,8-naphthyridine core structure.[5] The development of fluoroquinolones involved key modifications to this basic scaffold, resulting in "this compound" as the core structure for this new generation of drugs. The primary structural differences that confer enhanced activity include:

  • Fluorine Atom at C-6: This is the hallmark of fluoroquinolones and is crucial for their broad-spectrum activity. It enhances the binding of the drug to the DNA gyrase-DNA complex.

  • Piperazine Ring (or other substituents) at C-7: This modification improves the spectrum of activity, particularly against Gram-positive bacteria and Pseudomonas aeruginosa.

  • Cyclopropyl Group (or other substituents) at N-1: This addition enhances the overall antibacterial potency.

The chemical evolution from the nalidixic acid core to the this compound core is a prime example of rational drug design, where systematic structural modifications led to significant improvements in therapeutic efficacy.

Chemical_Evolution cluster_0 Nalidixic Acid Core cluster_1 Key Modifications cluster_2 This compound Core Nalidixic_Acid Nalidixic Acid (1,8-Naphthyridine Ring) Modification1 Addition of Fluorine at C-6 Nalidixic_Acid->Modification1 Modification2 Substitution at C-7 (e.g., Piperazine) Nalidixic_Acid->Modification2 Modification3 Substitution at N-1 (e.g., Cyclopropyl) Nalidixic_Acid->Modification3 Fluoroquinolone This compound (Quinolone Ring) Modification1->Fluoroquinolone Modification2->Fluoroquinolone Modification3->Fluoroquinolone

Caption: Structural evolution from nalidixic acid to this compound.

Mechanism of Action: Targeting Bacterial DNA Replication

Both nalidixic acid and fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][6] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

The mechanism involves the following key steps:

  • Binding to the Enzyme-DNA Complex: The quinolone molecule binds to the complex formed between DNA gyrase or topoisomerase IV and the bacterial DNA.

  • Stabilization of the Cleaved Complex: The drug stabilizes a transient state where the DNA strands are cleaved by the enzyme. This prevents the re-ligation of the DNA strands.

  • Induction of Double-Strand Breaks: The accumulation of these stabilized cleaved complexes leads to the formation of lethal double-strand DNA breaks.

  • Inhibition of DNA Replication and Cell Death: The damaged DNA triggers a cascade of events, including the inhibition of DNA replication and the induction of the SOS response, ultimately leading to bacterial cell death.

Fluoroquinolones exhibit a much higher affinity for these target enzymes compared to nalidixic acid, which accounts for their greater potency and broader spectrum of activity.

Mechanism_of_Action Quinolone Nalidixic Acid / Fluoroquinolone Complex Quinolone-Enzyme-DNA Complex Quinolone->Complex Binds to DNA_Gyrase Bacterial DNA Gyrase & Topoisomerase IV DNA_Gyrase->Complex Forms DNA Bacterial DNA DNA->Complex with DSB Double-Strand DNA Breaks Complex->DSB Stabilizes cleaved complex, leading to Replication_Inhibition Inhibition of DNA Replication DSB->Replication_Inhibition Causes Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death Results in

Caption: Mechanism of action of quinolone and fluoroquinolone antibiotics.

Data Presentation: Comparative Antibacterial Potency

The enhanced antibacterial activity of fluoroquinolones over nalidixic acid is evident from their lower Minimum Inhibitory Concentration (MIC) values against a wide range of bacterial pathogens. The following tables summarize the comparative MICs for nalidixic acid and representative fluoroquinolones.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL)

AntibioticEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Nalidixic Acid4 - >32128 - >1024256 - >1024
Ciprofloxacin0.004 - 10.12 - 20.03 - 4
Levofloxacin0.015 - 20.12 - 40.12 - 8
Moxifloxacin0.015 - 10.03 - 0.51 - 16

Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.

Table 2: MIC₅₀ and MIC₉₀ Values (µg/mL)

AntibioticOrganismMIC₅₀MIC₉₀
Nalidixic AcidE. coli832
CiprofloxacinE. coli0.0150.06
LevofloxacinE. coli0.030.12
CiprofloxacinS. aureus0.251
LevofloxacinS. aureus0.52
CiprofloxacinP. aeruginosa0.252
LevofloxacinP. aeruginosa18

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Synthesis of Nalidixic Acid (Illustrative Protocol)

This protocol outlines a general synthetic route for nalidixic acid.

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling solvent)

  • Sodium hydroxide

  • Ethanol

  • Ethyl iodide

  • Potassium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated in a high-boiling solvent such as Dowtherm A. This reaction forms an intermediate, diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate.

  • Cyclization: The intermediate is heated to a higher temperature (e.g., 240-250°C) to induce cyclization, yielding ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous sodium hydroxide.

  • Alkylation: The nitrogen at position 1 is alkylated by treating the acid with ethyl iodide in the presence of a base like potassium hydroxide in ethanol.

  • Purification: The final product, nalidixic acid, is precipitated by adjusting the pH with hydrochloric acid and can be further purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antimicrobial agents

  • Incubator (35°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow Start Start: Prepare Materials Step1 Prepare serial two-fold dilutions of antimicrobial agent in 96-well plate Start->Step1 Step2 Prepare standardized bacterial inoculum (0.5 McFarland) Start->Step2 Step3 Inoculate each well with bacterial suspension Step1->Step3 Step2->Step3 Step4 Incubate plate at 35°C for 16-20 hours Step3->Step4 Step5 Read results: Determine lowest concentration with no visible growth (MIC) Step4->Step5 End End: MIC Value Obtained Step5->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The evolution from nalidixic acid to the vast array of fluoroquinolonic acids represents a landmark achievement in medicinal chemistry and infectious disease treatment. The targeted structural modifications of the original quinolone scaffold have yielded compounds with significantly enhanced potency, a broader spectrum of activity, and improved pharmacokinetic profiles. Understanding the chemical relationships, mechanisms of action, and methods for evaluating these compounds is fundamental for the continued development of new and effective antibacterial agents to combat the ever-growing challenge of antimicrobial resistance. This guide serves as a foundational resource for researchers dedicated to this critical endeavor.

References

Physicochemical Characterization of Fluoroquinolonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroquinolonic acid (CAS No. 86393-33-1), chemically known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a pivotal synthetic intermediate in the pharmaceutical industry.[1][2][3] It forms the core chemical backbone for several broad-spectrum fluoroquinolone antibiotics, most notably ciprofloxacin and enrofloxacin.[1][3][4] The physicochemical properties of this intermediate directly influence the purity, efficacy, and safety profile of the final Active Pharmaceutical Ingredient (API).[3] This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound and details the standard experimental protocols for their determination, targeting researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound is presented below. These parameters are fundamental to understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 86393-33-1[1][5][6][7]
Molecular Formula C₁₃H₉ClFNO₃[1][5][6][7]
Molecular Weight 281.67 g/mol [1][5][6][7]
Appearance White to off-white or light yellow solid/powder[8][9]
Melting Point 242-245 °C[1][10][11]
pKa 6.36 ± 0.41 (Predicted)[2]
LogP (octanol/water) 1.88 - 2.83 (Values vary based on determination method)[5][10][12]
Aqueous Solubility 17.6 mg/L (at 20 °C)[12]
DMSO Solubility ~16.7 - 25 mg/mL (fresh, anhydrous DMSO recommended)[10][13][14]
Other Solubilities Slightly soluble in Chloroform and Ethyl Acetate.[2]

Experimental Protocols for Characterization

Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. Each section includes a workflow diagram generated using DOT language for clear visualization of the experimental process.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for Biopharmaceutics Classification System (BCS) categorization.[15][16] The protocol involves saturating a solvent with the solute and measuring the concentration after equilibrium is reached.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare aqueous buffer (e.g., pH 1.2, 4.5, 6.8) prep_temp Equilibrate buffer to 37 ± 1 °C prep_media->prep_temp add_excess Add excess solid to buffer to create a slurry prep_temp->add_excess prep_solid Weigh pure this compound prep_solid->add_excess agitate Agitate at constant speed (e.g., 100 rpm) for 24-48h add_excess->agitate equilibrium Allow to settle and reach equilibrium agitate->equilibrium sample Withdraw aliquot of supernatant equilibrium->sample check_ph Verify final pH of the solution equilibrium->check_ph separate Separate solid (centrifuge/filter) sample->separate measure_conc Measure concentration via HPLC-UV separate->measure_conc calculate Calculate solubility (mg/L or mM) measure_conc->calculate

Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Prepare aqueous buffers at relevant pH values (e.g., 1.2, 4.5, and 6.8 for BCS).[16][17] Equilibrate the buffers and the solid compound to the test temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[16][17]

  • Saturation: Add an excess amount of this compound to a known volume of the temperature-equilibrated buffer in a sealed flask. The presence of undissolved solid throughout the experiment is essential.[16]

  • Equilibration: Place the flask in a shaker bath and agitate at a constant speed and temperature for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[16] Time points can be taken to confirm that the concentration is no longer changing.

  • Sampling and Separation: Once equilibrium is achieved, stop agitation and allow the suspension to settle. Withdraw an aliquot of the supernatant. Immediately separate the liquid from any undissolved solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF filter).[15]

  • Analysis: Accurately dilute the clear filtrate and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]

  • Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

Determination of Lipophilicity (LogP) by Shake-Flask Method

LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[18]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate_oct Saturate n-octanol with water combine Combine known volumes of pre-saturated phases saturate_oct->combine saturate_wat Saturate water (or buffer) with n-octanol saturate_wat->combine prep_stock Prepare stock solution of compound in one phase add_cmpd Add compound (not to exceed solubility limit) prep_stock->add_cmpd combine->add_cmpd agitate Shake/vortex vigorously for several hours add_cmpd->agitate equilibrate Allow phases to separate completely (centrifuge if needed) agitate->equilibrate sample_oct Sample n-octanol layer equilibrate->sample_oct sample_wat Sample aqueous layer equilibrate->sample_wat measure_conc Measure concentration in each phase via HPLC-UV sample_oct->measure_conc sample_wat->measure_conc calculate Calculate LogP = log([C]octanol / [C]water) measure_conc->calculate G cluster_prep Preparation cluster_exp Titration & Measurement cluster_analysis Analysis dissolve Dissolve compound in D₂O start_ph Adjust to initial pH (e.g., pH 2) dissolve->start_ph setup Prepare titrants (DCl, NaOD) titrate Add small aliquot of titrant setup->titrate loop_start Loop over pH range start_ph->loop_start measure_ph Measure pH loop_start->measure_ph Yes acquire_nmr Acquire ¹H and ¹⁵N-¹H HMBC spectra measure_ph->acquire_nmr acquire_nmr->titrate loop_end pH > 10? titrate->loop_end loop_end->loop_start No plot Plot chemical shift (δ) vs. pH loop_end->plot Yes fit Fit data to Henderson-Hasselbalch equation plot->fit determine_pka Determine pKa from inflection point fit->determine_pka G cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis weigh Weigh 1-5 mg of sample seal Hermetically seal in aluminum pan weigh->seal load Place sample and reference pans in DSC cell seal->load ref Prepare empty reference pan ref->load program Set temperature program (e.g., heat from 25°C to 300°C at 10°C/min) load->program run Run analysis under inert N₂ atmosphere program->run plot Plot heat flow vs. temperature run->plot analyze Identify endothermic peak corresponding to melting plot->analyze determine_mp Determine onset temperature and peak maximum analyze->determine_mp

References

The Fluoroquinolonic Acid Pharmacophore: A Technical Guide to Identification and Core Features

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluoroquinolonic acid pharmacophore, a cornerstone in the development of potent antibacterial agents. We will delve into the critical structural features, the intricate mechanism of action, and the experimental and computational methodologies employed in its identification and characterization. This guide aims to be an essential resource for professionals engaged in the discovery and design of novel anti-infective therapies.

Introduction: The Enduring Legacy of Fluoroquinolones

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been a mainstay in the treatment of a wide range of bacterial infections for decades.[1][2][3] Their bactericidal activity stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, transcription, and repair, making them prime targets for antimicrobial intervention. The core of their remarkable efficacy lies in a specific three-dimensional arrangement of chemical features known as a pharmacophore. Understanding this pharmacophore is paramount for the rational design of new derivatives with improved potency, expanded spectrum, and the ability to overcome emerging resistance mechanisms.

The this compound Pharmacophore: Core Structural Features

The essential pharmacophore of fluoroquinolones is centered around a bicyclic aromatic ring system, typically a 4-quinolone nucleus.[3] The fundamental structural requirements for antibacterial activity are remarkably conserved across the class.

Key Pharmacophoric Features:

  • 4-Oxo Group and 3-Carboxylic Acid: These two functionalities are indispensable for antibacterial activity.[5][6] They are involved in binding to the target enzymes, DNA gyrase and topoisomerase IV, and are believed to chelate a magnesium ion, which plays a crucial role in the drug-enzyme-DNA ternary complex formation.[1]

  • Bicyclic Ring System: The planar aromatic core is essential for intercalation into the DNA strands at the site of enzyme-mediated cleavage.

  • Fluorine Atom at C-6: The introduction of a fluorine atom at the C-6 position dramatically increases the potency of the compounds, a defining feature of the "fluoroquinolone" class.[5] This substitution is thought to enhance cell penetration and gyrase inhibition.[7]

  • Substituent at N-1: This position is crucial for modulating the potency and spectrum of activity. Small, lipophilic groups such as cyclopropyl, ethyl, and difluorophenyl are often optimal.[5] The cyclopropyl group, in particular, has been shown to confer significant activity against Gram-negative bacteria.[8]

  • Substituent at C-7: This position is the most versatile for modification and significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties.[9] The introduction of a piperazine ring or other nitrogen-containing heterocycles at this position is a common strategy to enhance activity against both Gram-positive and Gram-negative bacteria.[10][11]

  • Substituent at C-8: Modifications at this position can impact antibacterial activity and phototoxicity. A fluorine or chlorine atom can improve oral absorption and potency against Gram-negative pathogens, while a methoxy group often enhances activity against Gram-positive bacteria.[5][12]

The logical relationship of these key features in forming the this compound pharmacophore is illustrated in the diagram below.

Fluoroquinolone Pharmacophore Core 4-Quinolone Core N1 N-1 Substituent (Potency & Spectrum) Core->N1 influences C7 C-7 Substituent (Spectrum & PK) Core->C7 influences C6_F C-6 Fluorine (Potency) Core->C6_F essential for C3_C4 C-3 Carboxyl & C-4 Keto (Enzyme Binding) Core->C3_C4 essential for C8 C-8 Substituent (Activity & Safety) Core->C8 influences

Core components of the fluoroquinolone pharmacophore.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by trapping a transient intermediate in the catalytic cycle of DNA gyrase and topoisomerase IV. This leads to the formation of a stable ternary complex consisting of the enzyme, the cleaved DNA, and the fluoroquinolone molecule. This complex blocks the progression of the replication fork and transcription machinery, ultimately leading to double-strand DNA breaks and cell death.

The following diagram illustrates the simplified signaling pathway of fluoroquinolone action.

Fluoroquinolone_MoA cluster_cell Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV FQ->DNA_Gyrase Ternary_Complex Fluoroquinolone-Enzyme-DNA Ternary Complex FQ->Ternary_Complex DNA Bacterial DNA DNA_Gyrase->DNA binds to DNA_Gyrase->Ternary_Complex DNA->Ternary_Complex forms Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block leads to DS_Breaks Double-Strand DNA Breaks Replication_Block->DS_Breaks Cell_Death Cell Death DS_Breaks->Cell_Death

Mechanism of action of fluoroquinolones.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the in vitro activity of several representative fluoroquinolones against common Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, which are standard measures of antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of Fluoroquinolones against Escherichia coli and Staphylococcus aureus

FluoroquinoloneEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference(s)
Ciprofloxacin0.013 - 0.26≤0.25 - 0.6[9][13][14]
Levofloxacin≤0.13≤0.13[13]
Moxifloxacin≤0.130.049[9][13]
Gatifloxacin≤0.13-[13]
Ofloxacin3.33-[9]
Norfloxacin-1.172[9]

Table 2: 50% Inhibitory Concentrations (IC50) of Fluoroquinolones against DNA Gyrase and Topoisomerase IV

FluoroquinoloneTarget EnzymeIC50 (µM)Reference(s)
CiprofloxacinE. coli DNA Gyrase0.45[3]
CiprofloxacinS. aureus Topoisomerase IV3.0[10]
LevofloxacinE. coli DNA Gyrase2.50 (µg/mL)[8]
MoxifloxacinS. aureus Topoisomerase IV1.0[10]
GemifloxacinS. aureus Topoisomerase IV0.4[10]
GemifloxacinS. aureus DNA Gyrase5.6[10]

Experimental Protocols for Pharmacophore Identification

The identification and validation of the this compound pharmacophore rely on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.

DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.

  • Inhibitor Addition: Add varying concentrations of the test fluoroquinolone (dissolved in DMSO) to the reaction mixture. A control with an equal volume of DMSO should be included.

  • Enzyme and Substrate Addition: Initiate the reaction by adding 0.4 µg of DNA gyrase (A and B subunits) and 0.25–0.5 µg of relaxed plasmid pBR322 DNA as the substrate.

  • Incubation: Incubate the reaction mixture at 25°C for 60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of chloroform and vortexing.

  • Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA by agarose gel electrophoresis.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the supercoiling activity of DNA gyrase by 50%.[8]

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR is a computational method used to correlate the 3D properties of a set of molecules with their biological activity.

Methodology:

  • Dataset Selection: Compile a dataset of fluoroquinolone derivatives with their corresponding antibacterial activities (e.g., MIC or IC50 values).

  • Molecular Modeling and Alignment: Generate 3D structures of all molecules in the dataset and align them based on a common scaffold or a pharmacophore model.

  • Calculation of Molecular Fields: For each molecule, calculate steric and electrostatic fields (e.g., using CoMFA - Comparative Molecular Field Analysis) or other molecular descriptors at various grid points surrounding the aligned molecules.

  • Partial Least Squares (PLS) Analysis: Use PLS analysis to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity.

  • Model Validation: Validate the generated 3D-QSAR model using statistical methods such as cross-validation (q²) and prediction of the activity of a test set of molecules (r²_pred).

  • Contour Map Generation: Generate 3D contour maps that visualize the regions where specific properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. These maps provide insights for designing new molecules with enhanced potency.[12]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target enzyme (e.g., DNA gyrase or topoisomerase IV) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the fluoroquinolone ligand.

  • Active Site Definition: Define the binding site on the protein, typically the quinolone resistance-determining region (QRDR).

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the defined active site and calculate the binding energy for each conformation.

  • Pose Selection and Analysis: Select the best docking poses based on the binding energy and clustering analysis.

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the selected poses to understand the molecular basis of binding.

The following diagram outlines a typical experimental workflow for identifying and optimizing fluoroquinolone derivatives.

Experimental_Workflow cluster_workflow Pharmacophore-Based Drug Discovery Workflow Start Start: Identify Lead Fluoroquinolone Synthesis Synthesize Derivatives Start->Synthesis In_Vitro In Vitro Antibacterial Screening (MIC) Synthesis->In_Vitro Enzyme_Assay DNA Gyrase/Topoisomerase IV Inhibition Assay (IC50) In_Vitro->Enzyme_Assay QSAR 3D-QSAR Modeling Enzyme_Assay->QSAR Docking Molecular Docking Enzyme_Assay->Docking SAR Structure-Activity Relationship (SAR) Analysis QSAR->SAR Docking->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design End Candidate Drug Optimization->End

Workflow for fluoroquinolone pharmacophore identification and optimization.

Conclusion

The this compound pharmacophore represents a well-defined set of structural features that are essential for potent antibacterial activity. A thorough understanding of this pharmacophore, derived from decades of structure-activity relationship studies and advanced experimental and computational techniques, continues to guide the development of new and improved fluoroquinolone antibiotics. This guide has provided a detailed overview of the core pharmacophoric elements, their mechanism of action, and the methodologies used for their identification. As bacterial resistance continues to evolve, the principles outlined herein will remain critical for the design of the next generation of topoisomerase inhibitors to combat infectious diseases.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Determination of Fluoroquinolonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in clinical practice. During the synthesis or degradation of fluoroquinolone antibiotics, such as ciprofloxacin, a key related substance that can be formed is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as fluoroquinolonic acid. Monitoring and controlling the levels of this impurity is critical to ensure the quality, safety, and efficacy of the final drug product. This application note describes a simple, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug substances.

Experimental Conditions

A reversed-phase HPLC method was developed to separate this compound from the parent fluoroquinolone compound and other related substances. The zwitterionic nature of fluoroquinolones means that the mobile phase pH is a critical parameter for achieving optimal separation.[1] An acidic pH is commonly employed to ensure good peak shape and resolution.[2][3] The method detailed below is optimized for the analysis of this compound as a related substance in ciprofloxacin hydrochloride raw materials.[4]

Chromatographic System:

  • HPLC System: Agilent 1200 series HPLC system or equivalent, equipped with a programmable variable wavelength detector, autosampler, and column oven.[5]

  • Column: Inertsil ODS-2, 150 x 4.6 mm, 5 µm particle size.[4] A C18 column is the most common stationary phase for fluoroquinolone analysis.

  • Data Acquisition: Agilent Chemstation Software or equivalent.[5]

Chromatographic Conditions: The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase A mixture of Tetrahydrofuran, Acetonitrile, and Buffer (25:15:60, v/v/v). The buffer consists of 0.005 M 1-hexanesulfonic acid sodium, with the pH adjusted to 3.0 using 0.1 M phosphoric acid.[4]
Flow Rate 1.0 mL/min.[4]
Column Temperature 35°C.[3]
Detection Wavelength Programmable: 254 nm for the first 12 minutes, then 220 nm for the remainder of the run.[4]
Injection Volume 10 - 20 µL.[5][6]
Run Time Approximately 25 minutes.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the preparation of solutions and the analysis of this compound.

1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Tetrahydrofuran (HPLC Grade)

  • 1-hexanesulfonic acid sodium salt

  • Orthophosphoric acid (85%)

  • Triethylamine[7]

  • Water (HPLC Grade)

  • This compound reference standard

  • Ciprofloxacin hydrochloride reference standard and sample

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm membrane filters

2. Preparation of Solutions

  • Buffer Solution (pH 3.0): Dissolve 0.94 g of 1-hexanesulfonic acid sodium salt in 1000 mL of HPLC grade water to make a 0.005 M solution. Adjust the pH of the solution to 3.0 with 0.1 M phosphoric acid.[4]

  • Mobile Phase: Mix the Buffer Solution, Acetonitrile, and Tetrahydrofuran in the ratio of 60:15:25 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas in an ultrasonic bath for at least 15 minutes before use.

  • Diluent: Prepare the mobile phase as described above to use as a diluent for standard and sample preparations.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 1 µg/mL): Further dilute the Standard Stock Solution with the diluent to achieve a final concentration suitable for analysis.

  • Sample Preparation (from Bulk Drug): Accurately weigh an amount of the powder equivalent to 100 mg of the drug and transfer it into a 100 mL volumetric flask.[8] Dissolve in and dilute to volume with the diluent. This provides a sample solution with a target concentration of 1 mg/mL. Filter an aliquot of this solution through a 0.45 µm syringe filter before injection.

3. HPLC System Operation

  • Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the working standard solution multiple times (typically 5 or 6) to check for system suitability.[3]

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing the peak area response to that of the working standard solution.

Data Presentation and System Suitability

The developed method must meet predefined system suitability criteria to ensure the validity of the results. The following table presents typical system suitability and validation parameters based on literature for similar methods.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) Not more than 1.5[6]1.1
Theoretical Plates Not less than 2000> 3000
Resolution Not less than 2.0 between this compound and adjacent peaks> 2.5
Precision (%RSD) Not more than 2.0% for replicate standard injections[3]< 1.0%
Linearity (r²) Not less than 0.998[3]> 0.999
Accuracy (Recovery) 98.0% to 102.0%[3]99.5% - 101.5%
Limit of Quantitation (LOQ) -0.05% or less[4]

Visualizations

Experimental Workflow Diagram The following diagram illustrates the complete workflow from sample preparation to final data analysis for the determination of this compound.

G prep_solutions Prepare Mobile Phase & Diluent equilibrate Equilibrate HPLC System prep_solutions->equilibrate prep_std Prepare Standard Solution sst Perform System Suitability Test prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate->sst sst->inject_sample If Pass acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze Process Data & Quantify Results acquire_data->analyze

Caption: HPLC analysis workflow for this compound.

Method Development Logic Diagram This diagram shows the logical relationship between critical parameters that influence the quality of the HPLC separation.

G quality Separation Quality (Resolution, Peak Shape) mobile_phase Mobile Phase Composition mobile_phase->quality column Stationary Phase (Column) column->quality instrument Instrument Parameters instrument->quality sub_mp_ph Buffer pH sub_mp_ph->mobile_phase sub_mp_org Organic Modifier % sub_mp_org->mobile_phase sub_mp_ion Ion-Pair Reagent sub_mp_ion->mobile_phase sub_col_chem Chemistry (e.g., C18) sub_col_chem->column sub_col_dim Dimensions & Particle Size sub_col_dim->column sub_inst_flow Flow Rate sub_inst_flow->instrument sub_inst_temp Column Temperature sub_inst_temp->instrument

Caption: Key factors influencing HPLC method performance.

References

Application Note: Quantification of Fluoroquinolonic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics widely used in clinical and veterinary medicine. The core chemical structure is based on the quinolone ring, and accurate quantification of the fluoroquinolonic acid moiety is crucial during synthesis, formulation, and quality control to ensure safety and efficacy. This document provides detailed protocols for the quantification of fluoroquinolonic acids in reaction mixtures using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

Several analytical techniques are available for the determination of fluoroquinolones. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used method due to its high resolution and sensitivity.[1] For even greater sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][3] Spectrophotometric methods, while sometimes less specific, offer a simple, rapid, and cost-effective alternative for routine analysis.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of fluoroquinolonic acids.

Table 1: HPLC Methods - Performance Data

FluoroquinoloneLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Ciprofloxacin1.56 - 5000.110.3597.4 - 104.3[6]
Levofloxacin2 - 100.1160.34899.317 ± 0.990[7]
Prulifloxacin2 - 100.1520.46099.9 ± 0.04[7]
Gatifloxacin2 - 100.0840.25599.9 ± 0.02[7]
Moxifloxacin2 - 100.1620.49399.945 ± 0.056[7]
Balofloxacin2 - 100.1120.39099.68 ± 0.09[7]
Ofloxacin0.5 - 25--99.58 ± 0.46[8]

Table 2: LC-MS/MS Methods - Performance Data

FluoroquinoloneMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
18 QuinolonesMilk, Chicken, Pork, Fish, ShrimpCCα: 0.18-0.68CCβ: 0.24-0.96-[2]
EnrofloxacinHoney---[9]
CiprofloxacinHoney---[9]
10 FluoroquinolonesMilk1.34 - 7.35 (µg/kg)-84.1 - 104.7[10]

Table 3: Spectrophotometric Methods - Performance Data

FluoroquinoloneMethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
CiprofloxacinIon-pair with BTB1 - 350.084-[8]
LevofloxacinIon-pair with BTB0.5 - 250.101-[8]
OfloxacinIon-pair with BTB0.5 - 250.105-[8]
GemifloxacinIon-pair with acid dyes1.0 - 30-0.77 - 2.90[4]
MoxifloxacinIon-pair with acid dyes1.0 - 20-0.70 - 1.87[4]
EnrofloxacinIon-pair with acid dyes2.0 - 24-1.6 - 1.70[4]
CiprofloxacinRedox with Ce(IV)0.5 - 7.0--[11]
OfloxacinRedox with Ce(IV)---[12]
LevofloxacinRedox with Ce(IV)---[12]
CiprofloxacinAgNPs-0.397 (µmol/L)1.203 (µmol/L)[5]
NorfloxacinAgNPs-0.437 (µmol/L)1.323 (µmol/L)[5]
EnrofloxacinAgNPs-0.398 (µmol/L)1.205 (µmol/L)[5]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the quantification of fluoroquinolones and can be adapted based on the specific compound and matrix.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of phosphate buffer (e.g., 10 mM, pH 3.1) and acetonitrile is often employed. A common ratio is 70:30 (v/v).[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6][7]

  • Detection Wavelength: The UV detection wavelength is generally set around 293 nm, where many fluoroquinolones show strong absorbance.[7]

  • Temperature: The analysis is usually performed at ambient temperature.

2. Reagent and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the fluoroquinolone standard in a suitable solvent (e.g., 0.2% acetic acid solution).[6]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-10 µg/mL).[7]

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve the sample in a suitable solvent. The reaction solvent may be suitable, or a solvent compatible with the mobile phase can be used.

    • Filter the solution through a 0.25 µm or 0.45 µm membrane filter to remove any particulate matter.[7][10]

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

3. Analysis:

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the prepared sample solution.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Standard Stock Solution Calibration Calibration Standards Standard->Calibration HPLC HPLC System Calibration->HPLC Sample Reaction Mixture Sample Dissolve Dissolve & Dilute Sample->Dissolve Filter Filter Dissolve->Filter Filter->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Quantify Quantify Sample HPLC->Quantify Cal_Curve->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a general framework for the highly sensitive and selective quantification of fluoroquinolones.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[2]

  • Column: A C8 or C18 column is suitable for separation.[2]

  • Mobile Phase: A gradient elution using a mixture of ammonium formate in formic acid and acetonitrile is common.[2]

  • Ionization Mode: Positive ion mode is generally used for fluoroquinolone analysis.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[2]

2. Reagent and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions and working standards in a suitable solvent like acetonitrile/water.

  • Sample Extraction:

    • For complex reaction mixtures, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1][13]

    • A common extraction solvent is acetonitrile containing 1% formic acid.[2]

    • The extract is often diluted and may be defatted with a non-polar solvent like hexane.[2]

3. Analysis:

  • Optimize the MS/MS parameters (e.g., collision energy) for each fluoroquinolone using standard solutions.

  • Inject the calibration standards to establish a calibration curve.

  • Inject the prepared sample extract.

  • Identify and quantify the fluoroquinolones based on their retention times and specific MRM transitions.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Reaction Mixture Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Dilution & Cleanup Extraction->Cleanup LCMSMS LC-MS/MS System Cleanup->LCMSMS MRM MRM Method Development Analysis Sample Analysis LCMSMS->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Protocol 3: Quantification by Extractive Spectrophotometry

This protocol describes a simple and cost-effective method based on ion-pair formation.[8]

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents:

  • Bromothymol Blue (BTB) Solution: Prepare a 0.025% solution of BTB.[8]

  • Chloroform

  • Standard Fluoroquinolone Solution: Prepare a stock solution of the fluoroquinolone standard in deionized water.

3. Procedure:

  • In a series of separating funnels, add varying volumes of the standard fluoroquinolone solution to create a calibration set (e.g., for ciprofloxacin: 1-35 µg/mL).[8]

  • To each funnel, add 4.0 mL of the 0.025% BTB solution and mix thoroughly.[8]

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels for approximately 2 minutes and then allow the layers to separate.[8]

  • Collect the yellow-colored chloroform layer containing the ion-pair complex.

  • Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (e.g., 420 nm for ciprofloxacin, 415 nm for levofloxacin, and 418 nm for ofloxacin) against a reagent blank.[8][14]

  • Prepare the reaction mixture sample in the same manner, ensuring the final concentration is within the calibration range.

  • Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Spectrophotometry_Workflow cluster_reaction Ion-Pair Complex Formation cluster_measurement Measurement Analyte Fluoroquinolone Solution (Standard or Sample) BTB Add Bromothymol Blue (BTB) Analyte->BTB Chloroform Add Chloroform BTB->Chloroform Shake Shake & Allow Separation Chloroform->Shake Collect Collect Chloroform Layer Shake->Collect Measure Measure Absorbance at λmax Collect->Measure Quantify Quantify using Calibration Curve Measure->Quantify

Caption: Extractive spectrophotometry experimental workflow.

Method Validation

For all the described protocols, it is essential to perform method validation according to ICH guidelines to ensure the reliability of the results.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][12]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The choice of analytical method for the quantification of this compound in reaction mixtures depends on the specific requirements of the analysis, including the required sensitivity, selectivity, available instrumentation, and cost considerations. HPLC and LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for complex matrices and trace analysis. Spectrophotometric methods, on the other hand, provide a simple and rapid alternative for routine quality control where high throughput is desired. Proper method development and validation are critical to ensure accurate and reliable quantification.

References

Application Notes and Protocols for Stability Studies of Fluoroquinolonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stability studies on fluoroquinolonic acids. The information is essential for identifying degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, which are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The protocols are based on established scientific literature and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction to Stability Testing of Fluoroquinolonic Acids

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics widely used in human and veterinary medicine.[1][2] Their chemical structure, characterized by a quinolone nucleus with a fluorine substituent, makes them susceptible to degradation under various environmental conditions. Stability testing is therefore a crucial aspect of the drug development process.[3] Forced degradation, or stress testing, is performed to intentionally degrade the drug substance to predict its long-term stability and to ensure that the analytical methods used are specific and can separate the active pharmaceutical ingredient (API) from its degradation products.[3][4]

Common degradation pathways for fluoroquinolones include hydrolysis (under acidic and alkaline conditions), oxidation, and photodegradation.[1][2][5] The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[2][6]

Data Presentation: Summary of Forced Degradation Studies

The following tables summarize the typical conditions and observed degradation for various fluoroquinolonic acids under forced degradation studies. These values are indicative and can vary based on the specific experimental conditions.

Table 1: Summary of Hydrolytic and Oxidative Degradation of Ciprofloxacin HCl

Stress ConditionReagent ConcentrationTemperatureTimeApproximate Degradation (%)Reference
Acid Hydrolysis0.1 N HCl70°C4 h20[1][2][5]
Alkaline Hydrolysis0.1 N NaOH70°C4 h24[1][2][5]
Oxidation3% H₂O₂70°C4 h40[1][2][5]

Table 2: Summary of Photolytic and Thermal Degradation of Ciprofloxacin HCl

Stress ConditionExposureTimeApproximate Degradation (%)Reference
Photolytic DegradationUV radiation at 254 nm5 days30[1][2][5]
Thermal Degradation60°C24 h10[1][2][5]

Table 3: Summary of Forced Degradation of Levofloxacin

Stress ConditionReagent ConcentrationTemperatureTimeObservationsReference
Acid Hydrolysis5.0 M HClReflux12 hMinor degradation[7]
Alkaline Hydrolysis5.0 M NaOHRoom Temperature24 hSignificant degradation[3]
Oxidation30% H₂O₂Water Bath5 minSignificant degradation[7]
Thermal Degradation105°C72 hNo significant degradation[7]
Photolytic DegradationICH Q1B guidelines72 hNo significant degradation[7]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on fluoroquinolonic acids. These protocols are intended as a guide and may require optimization for specific drug substances and formulations.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and transfer 10 mg of the fluoroquinolonic acid reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., mobile phase, methanol, or a mixture of water and methanol) and make up the volume.[1][3] Sonicate for 15 minutes if necessary to ensure complete dissolution.[1]

  • Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.

Forced Degradation Protocols
  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N to 5.0 M Hydrochloric Acid (HCl).[1][3][7]

  • Reflux the mixture at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 4-12 hours).[1][7][8]

  • After the incubation period, cool the solution to room temperature.[8]

  • Neutralize the solution with an appropriate volume of sodium hydroxide (NaOH) of the same molarity.[3][8]

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.[1]

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N to 5.0 M Sodium Hydroxide (NaOH).[1][3][7]

  • Keep the solution at room temperature or reflux at a specified temperature (e.g., 70°C) for a defined period (e.g., 4-24 hours).[1][3][7]

  • After the incubation period, cool the solution to room temperature if heated.[3]

  • Neutralize the solution with an appropriate volume of hydrochloric acid (HCl) of the same molarity.[3][8]

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.[1]

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3-30% Hydrogen Peroxide (H₂O₂).[1][7]

  • Keep the solution at room temperature or in a water bath at a specified temperature for a defined period (e.g., 5 minutes to 4 hours).[1][7]

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Solid State: Expose the solid drug substance to a high temperature (e.g., 60-105°C) in a thermostatically controlled oven for a defined period (e.g., 24-72 hours).[1][7] After exposure, allow the sample to cool to room temperature and prepare a solution in the mobile phase for analysis.[3]

  • Solution State: Reflux the drug solution at a specified temperature for a defined period.[3] After the exposure period, allow the sample to cool to room temperature and dilute with the mobile phase for analysis.

  • Expose the drug substance (in solid state or in solution in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][9]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.[8]

  • After the exposure period, prepare solutions of both the exposed and control samples in the mobile phase for analysis.[8]

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method is essential for the accurate analysis of stressed samples. The following is a general method that should be optimized and validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][5]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.15% orthophosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent (e.g., acetonitrile).[10] A common mobile phase for levofloxacin consists of a mixture of 1.0% (v/v) triethylamine in water (pH adjusted to 6.30 with orthophosphoric acid), methanol, and acetonitrile (7.7:1.3:1.0 v/v/v).[3][7]

  • Flow Rate: 0.7 - 1.0 mL/min.[10][11]

  • Detection Wavelength: 278 nm for ciprofloxacin, 235 nm or 294 nm for levofloxacin.[1][3][7] A photodiode array (PDA) detector is recommended to check for peak purity.[7]

  • Column Temperature: 25-35°C.[3][10]

  • Injection Volume: 5-20 µL.[3][11]

Visualizations

The following diagrams illustrate the general workflow for forced degradation studies and a conceptual signaling pathway for fluoroquinolone degradation.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (HCl) Prep->Acid Alkali Alkaline Hydrolysis (NaOH) Prep->Alkali Oxidative Oxidative (H₂O₂) Prep->Oxidative Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (Light) Prep->Photo Neutralize Neutralize (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Data Data Evaluation (% Degradation, Peak Purity) HPLC->Data

Workflow for Forced Degradation Studies

Degradation_Pathways cluster_stressors Stressors cluster_pathways Primary Degradation Pathways cluster_products Degradation Products FQ This compound Photodegradation Photodegradation FQ->Photodegradation Hydrolysis Hydrolysis FQ->Hydrolysis Oxidation Oxidation FQ->Oxidation Decarboxylation Decarboxylation FQ->Decarboxylation Defluorination Defluorination FQ->Defluorination Light Light Light->Photodegradation Heat Heat Heat->Hydrolysis Heat->Decarboxylation Acid Acid (H+) Acid->Hydrolysis Base Base (OH-) Base->Hydrolysis Oxidant Oxidant Oxidant->Oxidation DPs Various Degradation Products Photodegradation->DPs Hydrolysis->DPs Oxidation->DPs Decarboxylation->DPs Defluorination->DPs

Conceptual Degradation Pathways

References

Application Notes and Protocols for the Analytical Characterization of Fluoroquinolonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics. Their efficacy and safety are directly linked to their chemical structure and purity. The core structure, a quinolone ring with a fluorine atom at position 6, is the basis for their antibacterial activity. This document provides detailed application notes and protocols for the analytical characterization of fluoroquinolonic acids, the active pharmaceutical ingredients (APIs), and their related substances. The techniques described herein are essential for quality control, stability testing, and pharmacokinetic studies.

Key Analytical Techniques

A variety of analytical techniques are employed for the qualitative and quantitative analysis of fluoroquinolonic acids. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of fluoroquinolones and their impurities.[1][3] Coupled with UV detection, it offers a cost-effective and reliable method for routine analysis.[1] For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method.[3][4]

Spectrophotometry , particularly UV-Visible spectrophotometry, provides a simple, rapid, and cost-effective method for the quantitative determination of fluoroquinolones in pharmaceutical formulations.[2] This technique is often based on the formation of colored ion-pair complexes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation and characterization of fluoroquinolones.[5][6] Both ¹H and ¹³C NMR are used to confirm the identity and structure of the molecules.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used in the characterization of fluoroquinolonic acids.

Table 1: HPLC-UV Methods for Fluoroquinolone Analysis

Analyte(s)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
8 FluoroquinolonesNot SpecifiedNot SpecifiedNot Specified92 - 102[1]
Ciprofloxacin0.005 - 0.1Not SpecifiedNot SpecifiedNot Specified[7]
Ciprofloxacin and MoxifloxacinNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sparfloxacin, Ciprofloxacin, Moxifloxacin0.04 - 10Not Specified0.04 - 0.480 - 120[8]

Table 2: LC-MS/MS Methods for Fluoroquinolone Analysis

Analyte(s)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)Reference
18 QuinolonesNot SpecifiedCCα: 0.18 - 0.68CCβ: 0.24 - 0.96Not Specified[4]
Enrofloxacin and Ciprofloxacin10 - 150Not SpecifiedNot Specified88 - 109[9]
Ciprofloxacin and OfloxacinNot SpecifiedNot SpecifiedNot Specified61.4 - 122[10]

Table 3: Spectrophotometric Methods for Fluoroquinolone Analysis

Analyte(s)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
Ciprofloxacin, Levofloxacin, Ofloxacin0.5 - 350.084 - 0.105Not SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: HPLC-UV for Simultaneous Quantification of Eight Fluoroquinolones

This protocol is based on a validated method for the simultaneous determination of enoxacin, norfloxacin, ciprofloxacin, levofloxacin, moxifloxacin, enrofloxacin, sparfloxacin, and marbofloxacin.[1]

1. Materials and Reagents:

  • Reference standards of the eight fluoroquinolones

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1200 series)

  • Chromolith® RP-18 endcapped column (150 × 4.6 mm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 15 mM phosphate buffer (pH 5.5) in a ratio of 13:87 (v/v).

  • Flow Rate: 2 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Prepare individual stock solutions of each fluoroquinolone in HPLC-grade water at a concentration of 1 mg/mL.

  • Prepare working standard solutions by appropriate dilution of the stock solutions with the mobile phase.

5. Sample Preparation (for drug products):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of the fluoroquinolone and dissolve it in a suitable solvent, usually water or a mixture of water and mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the analytes by comparing the peak areas of the samples with those of the standards.

Protocol 2: LC-MS/MS for the Determination of Fluoroquinolone Residues in Honey

This protocol describes the determination and confirmation of enrofloxacin and ciprofloxacin in honey.[11]

1. Materials and Reagents:

  • Reference standards of enrofloxacin and ciprofloxacin

  • Acetonitrile (Optima grade)

  • Water (deionized, 18 MΩ·cm)

  • Glacial acetic acid (HPLC grade)

  • Formic acid (88% or better)

  • Sodium chloride (certified ACS)

2. Instrumentation:

  • LC-MS/MS system (e.g., Waters/Micromass Quattro Micro™)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., Zymark TurboVap LV)

3. Sample Preparation:

  • Weigh 2.5 g of honey into a 50 mL disposable centrifuge tube.

  • Add 5 mL of deionized water and mix until the honey is dissolved.

  • Add 10 mL of acetonitrile and 200 µL of acetic acid, then vortex for 30 seconds.

  • Add 2 g of NaCl and vortex for 15 seconds.

  • Centrifuge at 2400 RCF for 5 minutes.

  • Pass the supernatant (acetonitrile layer) through a sodium sulfate column to remove water.

  • Evaporate the extract to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Conditions:

  • LC Column: Atlantis® dC18 or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analytes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions:

    • Ciprofloxacin: m/z 332 > 288

    • Enrofloxacin: m/z 360 > 316

5. Quantification:

  • Prepare a calibration curve using matrix-matched standards.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Extractive Spectrophotometric Method for Fluoroquinolone Determination

This protocol is for the determination of ciprofloxacin, levofloxacin, and ofloxacin in pharmaceutical formulations.[2]

1. Materials and Reagents:

  • Reference standards of ciprofloxacin, levofloxacin, and ofloxacin

  • Bromothymol blue (BTB)

  • Chloroform

  • Hydrochloric acid

  • Sodium hydroxide

  • Doubly distilled water

2. Instrumentation:

  • UV-Visible Spectrophotometer

  • pH meter

  • Separating funnels (125 mL)

3. Preparation of Solutions:

  • Fluoroquinolone Stock Solution (1 mg/mL): Dissolve 100 mg of the standard in 100 mL of doubly distilled water.

  • Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately.

  • BTB Solution (0.025%): Dissolve 25 mg of BTB in 100 mL of doubly distilled water.

4. Procedure:

  • Transfer aliquots of the working standard solution into a series of separating funnels to obtain final concentrations in the desired range (e.g., 1-35 µg/mL for ciprofloxacin).

  • Add 4.0 mL of the 0.025% BTB solution and adjust the pH to the optimum value for each drug (e.g., pH 3.4 for ciprofloxacin).

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels for 2 minutes and allow the layers to separate.

  • Measure the absorbance of the yellow-colored chloroform layer at the respective λmax (420 nm for ciprofloxacin, 415 nm for levofloxacin, and 418 nm for ofloxacin) against a reagent blank.

5. Sample Preparation (for tablets):

  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 100 mg of the drug and dissolve it in doubly distilled water.

  • Filter the solution and dilute to a known volume to obtain a working concentration.

Visualizations

Experimental Workflows

HPLC_UV_Workflow cluster_hplc HPLC Instrument start Start sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep standard_prep Standard Preparation (Known Concentration) start->standard_prep injection Injection sample_prep->injection standard_prep->injection hplc_system HPLC System column Chromatographic Separation (e.g., C18 Column) injection->column detection UV Detection (e.g., 280 nm) column->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quantification Quantification (Peak Area Comparison) data_acq->quantification end End quantification->end

Caption: General workflow for HPLC-UV analysis of fluoroquinolonic acids.

LC_MS_MS_Workflow cluster_lcms LC-MS/MS Instrument start Start sample_prep Sample Preparation (Extraction, Cleanup) start->sample_prep injection Injection sample_prep->injection lc_system LC System lc_separation LC Separation (Gradient Elution) injection->lc_separation ionization Ionization (e.g., ESI+) lc_separation->ionization ms_analysis MS/MS Analysis (Precursor -> Product Ions) ionization->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for LC-MS/MS analysis of fluoroquinolonic acids.

Spectrophotometry_Workflow start Start sample_prep Sample Preparation (Dissolution) start->sample_prep complex_formation Ion-Pair Complex Formation (with Dye, pH Adjustment) sample_prep->complex_formation extraction Solvent Extraction (e.g., Chloroform) complex_formation->extraction measurement Absorbance Measurement (at λmax) extraction->measurement quantification Quantification (vs. Calibration Curve) measurement->quantification end End quantification->end

Caption: Workflow for extractive spectrophotometric analysis.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Fluoroquinolones are susceptible to degradation under various stress conditions.[12][13][14][15][16]

  • Photolytic Degradation: Exposure to light, particularly UV light, is a major degradation pathway for many fluoroquinolones.

  • Alkaline Hydrolysis: Degradation can occur in alkaline conditions.

  • Acidic Hydrolysis: While generally more stable in acidic conditions, some degradation may occur.

  • Oxidative Degradation: Susceptibility to oxidation should be evaluated.

The analytical methods described in this document should be validated to ensure they can separate the intact drug from any degradation products formed under these stress conditions.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Fluoroquinolonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of fluoroquinolonic acids in various biological and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are intended to serve as a starting point for method development and validation in a research or clinical setting.

Introduction

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in human and veterinary medicine.[1] Due to their extensive use, there is a growing concern about the emergence of antibiotic resistance and the potential for drug residues in food products of animal origin.[2] Consequently, sensitive and specific analytical methods are required for the quantification of fluoroquinolones in biological matrices for pharmacokinetic studies and for monitoring residue levels in food to ensure consumer safety.[1][2] LC-MS/MS has become the method of choice for this purpose due to its high sensitivity, selectivity, and applicability to complex matrices.[1][3]

This document outlines detailed protocols for sample preparation and LC-MS/MS analysis of fluoroquinolonic acids, along with tables of quantitative data to aid in method development and validation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. The goal is to extract the analytes of interest while removing interfering substances.

2.1.1. Protocol 1: Protein Precipitation for Plasma/Serum Samples

This method is suitable for the extraction of fluoroquinolones from plasma and serum samples.[4]

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to the sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2.1.2. Protocol 2: Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is adapted for the extraction of fluoroquinolones from animal tissues, such as beef kidney.[5]

Reagents and Materials:

  • 50 mM Sodium phosphate buffer (pH 7.4)

  • Methanol, HPLC grade

  • 5 N Sodium hydroxide (NaOH)

  • 5% Ammonia in water

  • 4% Formic acid in methanol

  • Oasis® MAX SPE cartridges (or equivalent)

  • Centrifuge

  • SPE manifold

  • Evaporator

Procedure:

  • Homogenize 2 g of tissue sample with 30 mL of 50 mM sodium phosphate buffer (pH 7.4).

  • Centrifuge the homogenate and collect the supernatant.

  • Condition an Oasis® MAX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of 5 N NaOH, and finally 1 mL of water.

  • Load 5 mL of the tissue extract supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% ammonia in water, followed by 1 mL of methanol.

  • Elute the fluoroquinolones with 5 mL of 4% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in 400 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

2.1.3. Protocol 3: Liquid-Liquid Extraction for Milk Samples

This method is suitable for the extraction of fluoroquinolones from milk.[1]

Reagents and Materials:

  • 20% Trichloroacetic acid (TCA)

  • McIlvaine buffer

  • Acetonitrile, HPLC grade

  • Centrifuge tubes (50 mL)

  • Shaker

  • Centrifuge

  • Evaporator

Procedure:

  • To 5 mL of milk in a 50 mL centrifuge tube, add 2 mL of 20% TCA and shake for 5 minutes.

  • Add 20 mL of McIlvaine buffer and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and proceed with further cleanup if necessary (e.g., SPE) or directly evaporate and reconstitute.

  • For further cleanup, the supernatant can be passed through an appropriate SPE cartridge.

  • Evaporate the final extract to dryness under nitrogen at 35°C.

  • Reconstitute the residue in 500 µL of the mobile phase and filter through a 0.22 µm filter before injection.[1]

Liquid Chromatography (LC) Conditions

The following are typical LC conditions for the separation of fluoroquinolones.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B 0.1% Formic acid in acetonitrile[6]
Flow Rate 0.3 - 0.4 mL/min[1][6]
Column Temperature 40 - 45°C[1][6]
Injection Volume 5 - 20 µL
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes. A re-equilibration step at the initial conditions is required at the end of each run.[6]
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is commonly used for the quantification of fluoroquinolones.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage ~3.1 kV[6]
Source Temperature ~150°C[6]
Desolvation Temperature ~400°C[6]
Gas Flow Rates Optimized for the specific instrument (e.g., Desolvation gas: ~800 L/h, Cone gas: ~50 L/h)[6]
Collision Gas Argon[6]

Data Presentation

The following tables summarize quantitative data for the analysis of various fluoroquinolonic acids from published literature. These values can serve as a reference for expected performance.

Table 1: LC-MS/MS Method Validation Parameters for Fluoroquinolones in Human Plasma

AnalyteLinearity Range (mg/L)Accuracy (%)Precision (CV%)Reference
Ciprofloxacin0.05 - 1090.0 - 1091.70 - 11.2[4][7]
Levofloxacin0.05 - 1089.1 - 112.41.4 - 9.3[6]
Moxifloxacin0.05 - 1089.1 - 112.41.4 - 9.3[6]

Table 2: Recovery and Limits of Detection/Quantification in Food Matrices

AnalyteMatrixRecovery (%)LOD (ng/g)LOQ (ng/g)Reference
EnrofloxacinMilk88 - 109--[1]
CiprofloxacinMilk88 - 109--[1]
EnrofloxacinHoney--2.5[8]
CiprofloxacinHoney--2.5[8]
Multiple FQsFish90 - 107--[2]
Multiple FQsPork85.2 - 103.7--[2]

Table 3: Example MRM Transitions for Selected Fluoroquinolones

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Norfloxacin320.1276.1, 233.1Optimized[9]
Ciprofloxacin332.1288.1, 245.1Optimized[9]
Enrofloxacin360.1316.1, 245.1Optimized[9]
Levofloxacin362.1318.1, 261.1Optimized[10]
Ofloxacin362.1318.1, 261.1Optimized[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of fluoroquinolonic acids.

Fluoroquinolone Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Food Sample Homogenization Homogenization (for tissues) Extraction Extraction (Protein Precipitation, LLE, or SPE) Sample->Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification Ciprofloxacin Fragmentation parent Ciprofloxacin [M+H]⁺ m/z 332 frag1 [M+H - CO₂]⁺ m/z 288 parent->frag1 - CO₂ frag2 [M+H - H₂O]⁺ m/z 314 parent->frag2 - H₂O frag3 [M+H - C₄H₇N]⁺ m/z 245 frag1->frag3 - C₃H₅

References

Application Notes and Protocols for NMR Spectroscopy of Fluoroquinolonic Acid and Its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolonic acid, chemically known as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a key intermediate in the synthesis of several life-saving fluoroquinolone antibiotics, including Ciprofloxacin. The structural integrity and purity of this core molecule and its precursors are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of these compounds. This document provides detailed application notes, experimental protocols for synthesis and NMR analysis, and quantitative NMR data for this compound and its key synthetic intermediates. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development and quality control of fluoroquinolone-based pharmaceuticals.

Synthetic Pathway of this compound

A common and efficient synthetic route to this compound begins with the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form the quinolone core, N-alkylation with a cyclopropyl group, and subsequent hydrolysis to yield the final carboxylic acid.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter 1H_NMR ¹H NMR Filter->1H_NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Processing Fourier Transform, Phasing, Baseline Correction 1H_NMR->Processing 19F_NMR ¹⁹F NMR 13C_NMR->19F_NMR 13C_NMR->Processing 2D_NMR 2D NMR (Optional) (COSY, HSQC, HMBC) 19F_NMR->2D_NMR 19F_NMR->Processing 2D_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration (¹H NMR) Referencing->Integration Analysis Structure Verification & Purity Assessment Integration->Analysis

Application Notes and Protocols for the Use of Fluoroquinolonic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics. The modification of their core structure, fluoroquinolonic acid, has been a key strategy in the development of new derivatives with enhanced antimicrobial activity, reduced side effects, and improved pharmacokinetic properties.[1][2] Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of such derivatives, facilitating structure-activity relationship (SAR) studies and accelerating the drug discovery process.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis. The methodologies described herein are designed to enable researchers to efficiently synthesize and explore novel fluoroquinolone-based compounds.

Core Concepts and Workflow

The solid-phase synthesis of fluoroquinolone derivatives typically involves the immobilization of the this compound core onto a solid support (resin), followed by sequential chemical modifications. The key advantage of this approach is the simplification of purification, as excess reagents and by-products are removed by simple washing of the resin.[4]

A general workflow for this process is outlined below:

G A Resin Swelling B This compound Loading A->B Immobilization C Deprotection (if applicable) B->C D On-Resin Modification/Diversification C->D Coupling Reactions E Washing and Purification D->E E->D Iterative Cycles F Cleavage from Resin E->F G Final Product Characterization F->G

Caption: General workflow for solid-phase synthesis of fluoroquinolone derivatives.

Quantitative Data Summary

The following tables summarize representative quantitative data from the synthesis and evaluation of fluoroquinolone derivatives. While much of the existing literature focuses on solution-phase synthesis, these data provide valuable benchmarks for solid-phase approaches.

Table 1: Synthesis Yields of Fluoroquinolone Derivatives

CompoundSynthesis MethodYield (%)Reference
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derived synthonsSolution-phase60-74.4[5]
Ciprofloxacin hydrochloride monohydrateSolution-phase73[6][7]
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylateSolution-phase78[8]
1-Hydroxybisphosphonate derivatives of ciprofloxacinSolution-phase (Cu(I) catalyzed azide-alkyne cycloaddition)Not Specified[9]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Synthesized Fluoroquinolones

CompoundTarget OrganismMIC (µg/mL)Reference
Fluoroquinolone analogsE. coli K12<0.062[10]
Fluoroquinolone analogsS. aureus RN4220<0.062[10]
N-1 substituted derivativesS. aureus100 - 150[1]
N-1 substituted derivativesK. Pneumonia100 - 150[1]
N-1 substituted derivativesE. coli100 - 150[1]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of fluoroquinolone derivatives. These are based on established solid-phase peptide synthesis (SPPS) techniques, adapted for the unique chemistry of fluoroquinolonic acids.[11][12]

Protocol 1: Resin Preparation and Swelling

Objective: To prepare the solid support for synthesis by swelling it in an appropriate solvent.

Materials:

  • 2-Chlorotrityl chloride resin (or other suitable resin for carboxylic acid attachment)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Place the desired amount of resin (e.g., 1 g) into the synthesis vessel.

  • Add anhydrous DCM (10 mL per gram of resin) to the vessel.

  • Allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DCM through the filter.

  • Wash the resin with three cycles of DMF (10 mL per gram of resin), agitating for 1 minute in each cycle before draining.

Protocol 2: Loading of this compound onto the Resin

Objective: To covalently attach the this compound to the solid support.

Materials:

  • Swollen 2-Chlorotrityl chloride resin

  • This compound (e.g., Ciprofloxacin, Norfloxacin)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve the this compound (3 equivalents relative to resin loading capacity) in anhydrous DCM.

  • Add DIPEA (7.5 equivalents) to the solution of this compound.

  • Add the solution to the swollen resin in the synthesis vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin with three cycles of DCM, followed by three cycles of DMF.

G cluster_0 Resin Loading Resin Resin-Cl Product Resin-O-CO-Fluoroquinolone FQA This compound-COOH DIPEA DIPEA

Caption: Immobilization of this compound onto a solid support.

Protocol 3: On-Resin Modification (Example: Amide Bond Formation at the Piperazine Moiety)

Objective: To create a library of derivatives by modifying the immobilized fluoroquinolone. This example focuses on the piperazine ring common to many fluoroquinolones.

Materials:

  • Fluoroquinolone-loaded resin

  • Carboxylic acid for coupling (5 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the fluoroquinolone-loaded resin in anhydrous DMF.

  • In a separate vial, dissolve the carboxylic acid and HATU in DMF.

  • Add DIPEA to the carboxylic acid/HATU solution and vortex briefly.

  • Add this activation mixture to the resin.

  • Agitate the reaction for 2-4 hours at room temperature.

  • Drain the reaction solution.

  • Wash the resin thoroughly with three cycles of DMF, followed by three cycles of DCM.

  • A small aliquot of the resin can be cleaved to check for reaction completion by LC-MS.

G A Immobilized Fluoroquinolone C Couple to Piperazine Nitrogen A->C B Activate Carboxylic Acid (R-COOH + HATU + DIPEA) B->C D Wash Resin C->D E Modified Fluoroquinolone on Resin D->E

Caption: On-resin modification via amide coupling.

Protocol 4: Cleavage of the Final Product from the Resin

Objective: To release the synthesized fluoroquinolone derivative from the solid support.

Materials:

  • Dry, modified fluoroquinolone-loaded resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Ensure the resin is dry by washing with DCM and drying under vacuum.

  • Add the cleavage cocktail to the resin in the synthesis vessel (10 mL per gram of resin).

  • Agitate for 2-3 hours at room temperature.

  • Drain the cleavage solution containing the product into a centrifuge tube.

  • Precipitate the product by adding cold diethyl ether (approximately 10 times the volume of the cleavage solution).

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and repeat the ether wash twice.

  • Dry the final product under vacuum.

Characterization

The purified fluoroquinolone derivatives should be characterized by standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Conclusion

The solid-phase synthesis of fluoroquinolone derivatives provides a robust and efficient methodology for the generation of compound libraries for drug discovery. By leveraging the principles of solid-phase chemistry, researchers can systematically explore the chemical space around the fluoroquinolone scaffold, leading to the identification of novel antibacterial agents with improved therapeutic profiles. The protocols outlined in these application notes serve as a foundational guide for scientists entering this exciting area of research.

References

Application Notes: Experimental Protocols for Fluoroquinolonic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroquinolonic acid, chemically known as 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, is a critical intermediate in the synthesis of many fluoroquinolone antibiotics.[1][2] Its derivatization is a cornerstone of medicinal chemistry, enabling the development of new therapeutic agents with modified properties such as enhanced antimicrobial activity, improved pharmacokinetic profiles, or novel mechanisms of action.[3][4] The two primary sites for derivatization are the carboxylic acid at the C-3 position and the substituent at the C-7 position (often a piperazine ring introduced in subsequent synthetic steps).

These application notes provide detailed protocols for the derivatization of the fluoroquinolone scaffold, targeting both the carboxylic acid group for esterification and amidation, and the piperazinyl moiety for N-substitution. Additionally, a protocol for derivatization for analytical purposes, specifically for Gas Chromatography-Mass Spectrometry (GC-MS), is included.

Diagram of Fluoroquinolone Derivatization Pathways

G cluster_core Core Structure & Derivatization Sites cluster_derivatives Resulting Derivatives Core Fluoroquinolone Scaffold (e.g., Ciprofloxacin) Amide Amide Derivatives Core->Amide Amide Coupling (C-3 Carboxylic Acid) Ester Ester Derivatives Core->Ester Esterification (C-3 Carboxylic Acid) N_Substituted N-Substituted Piperazine Derivatives Core->N_Substituted N-Alkylation / N-Acylation (C-7 Piperazine)

Caption: Key derivatization pathways for the fluoroquinolone scaffold.

Part 1: Derivatization for Synthesis of Novel Therapeutic Agents

Protocol 1: Esterification of the Carboxylic Acid Group

This protocol describes the synthesis of an ester derivative from a fluoroquinolone carboxylic acid, using ciprofloxacin as the starting material. Esterification can improve the lipophilicity and cell permeability of the parent drug.[5]

Experimental Protocol

  • Dissolution: Dissolve 14.7 g (40 mmol) of ciprofloxacin hydrochloride in 40 mL of tetrahydrofuran (THF).[5]

  • Addition of Alcohol: Add 11.1 g (120 mmol) of glycerol to the solution.[5]

  • Catalysis: Stir the mixture and add 2 mL of concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst.[5]

  • Reaction: Reflux the mixture for 4 hours at 110°C.[5]

  • Purification: After cooling, purify the resulting product using column chromatography on silica gel (60–120 mesh) with a gradient solvent system of 0%–20% methanol in dichloromethane (DCM).[5]

  • Analysis: Confirm the structure of the synthesized ester using Mass Spectrometry (MS) and elemental analysis.[5]

Quantitative Data

Starting MaterialReagentsConditionsProductYield (%)Analytical Data (MS)Reference
Ciprofloxacin HClGlycerol, H₂SO₄, THF110°C, 4 h2,3-dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylateN/Am/z 405 (M⁺)[5]
Protocol 2: Amide Coupling of the Carboxylic Acid Group

Amide bond formation is the most frequently used reaction in medicinal chemistry for generating novel compounds.[6] This protocol provides a general method for synthesizing amide derivatives of fluoroquinolonic acids using a coupling agent. Carbodiimides like EDC or uronium/aminium salts like HATU are commonly employed to activate the carboxylic acid for reaction with a primary or secondary amine.[7]

Experimental Workflow for Amide Coupling

G A 1. Dissolve Acid in Anhydrous DMF B 2. Add Amine (1.0-1.2 equiv) A->B C 3. Add Base (DIEA) (2.0-3.0 equiv) B->C D 4. Add Coupling Agent (e.g., HATU, 1.1-1.5 equiv) C->D E 5. Stir at RT (12-24 h) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purify (Column Chromatography) F->G

Caption: General workflow for HATU-mediated amide coupling.

Experimental Protocol (using HATU)

  • Preparation: Dissolve the this compound (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere.[7]

  • Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 equivalents) to the solution.[7]

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents) to the reaction mixture.[7]

  • Coupling Agent Addition: Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.[7]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Quantitative Data for Amide Coupling Reactions

AmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
2,6-DimethylbenzylamineHATUDIEADMF162585[7]
AnilineEDC/HOBtN/ADCM182578[7]
PiperidineHATUDIEADMF122592[7]
Protocol 3: N-Substitution of the C-7 Piperazine Ring

Further derivatization can be achieved by modifying the piperazine ring at the C-7 position, a common feature in many potent fluoroquinolones like ciprofloxacin and gatifloxacin.[4][8] This allows for the introduction of various functionalities to modulate activity and selectivity.

Experimental Protocol (N-Acylation)

  • Preparation: Dissolve the C-7 piperazinyl fluoroquinolone (e.g., gatifloxacin isomer GI-H) in dichloromethane (DCM).[4]

  • Base Addition: Add triethylamine (Et₃N) to act as a base.[4]

  • Acylating Agent Addition: Add a suitable acyl chloride (e.g., benzoyl chloride) or anhydride to the solution at room temperature.[4]

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product, and purify by chromatography to yield the N-acyl derivative.[4]

Part 2: Derivatization for Analytical Applications

Protocol 4: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC analysis of polar compounds like carboxylic acids can be problematic, leading to poor peak shape and low sensitivity due to their high polarity and potential for hydrogen bonding.[9] Derivatization via silylation replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability, making the analyte more suitable for GC analysis.[10][11]

Experimental Workflow for Silylation

G A 1. Place Dry Sample in Reaction Vial B 2. Add Anhydrous Solvent (e.g., Pyridine, Acetonitrile) A->B C 3. Add Silylating Reagent (e.g., BSTFA + 1% TMCS) B->C D 4. Seal Vial and Heat (e.g., 70°C for 30 min) C->D E 5. Cool to Room Temperature D->E F 6. Inject Aliquot into GC-MS System E->F

Caption: Standard workflow for silylation prior to GC-MS analysis.

Experimental Protocol

  • Sample Preparation: Place the dried this compound sample into a clean, dry reaction vial. Water can hinder the reaction and hydrolyze the derivative.[10]

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, DCM) to dissolve the sample.

  • Reagent Addition: Add the silylating reagent. A common and highly reactive choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst to enhance reactivity.[11]

  • Reaction: Tightly seal the vial and heat it to facilitate the reaction. Typical conditions are 60-80°C for 30-60 minutes.[11] The optimal time and temperature may need to be determined empirically.[11]

  • Analysis: After cooling the vial to room temperature, an aliquot of the derivatized sample can be directly injected into the GC-MS for analysis.

Summary of Derivatization Reagents for GC

Functional GroupDerivatization ProcedureReagentDerivativeKey Benefit
Carboxylic AcidsSilylationBSTFA, BSTFA + TMCSTrimethylsilyl (TMS) estersIncreases volatility, improves peak shape[9][11]
Carboxylic AcidsAlkylation (Esterification)BF₃/Methanol, DMF-DMAMethyl estersCreates less polar and more volatile derivatives[9][10]
Amines (on Piperazine)SilylationBSTFATrimethylsilyl (TMS) aminesReduces polarity and adsorption in the GC system[10][11]
Amines (on Piperazine)AcylationAcetic Anhydride, MBTFAAmides, TrifluoroacetamidesImproves stability and volatility[10]

References

Application Notes and Protocols for In Vitro Evaluation of Fluoroquinolonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of fluoroquinolonic acid derivatives, covering their antibacterial and anticancer activities. Detailed protocols for key assays, data presentation in tabular format, and visual representations of mechanisms and workflows are included to facilitate experimental design and data interpretation.

Antibacterial Activity Assays

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] This inhibition disrupts DNA replication, leading to bacterial cell death.[3][4] The following assays are fundamental for characterizing the antibacterial potency of novel fluoroquinolone derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the primary method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique.[5][6][7][8]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Fluoroquinolone Derivative Dilutions:

    • Prepare a stock solution of the fluoroquinolone derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the fluoroquinolone derivative at which no visible growth is observed.[6]

Data Presentation: MIC Values of Fluoroquinolone Derivatives

Fluoroquinolone DerivativeGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Reference
S. aureus MRSA E. coli
Ciprofloxacin0.25 - 1.01.0 - >1280.015 - 0.25
Levofloxacin0.25 - 1.01.0 - 320.03 - 0.25
Moxifloxacin0.06 - 0.250.12 - 8.00.06 - 0.5
Gatifloxacin0.06 - 0.50.25 - 160.03 - 0.12
Sarafloxacin-derivative 5i-0.125 (µM)-
Ciprofloxacin-derivative 5d-16 (nM)-

Experimental Workflow: Broth Microdilution MIC Assay

G prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Fluoroquinolone Derivative prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Workflow for MIC determination.
DNA Gyrase Inhibition Assay

This assay measures the ability of a fluoroquinolone derivative to inhibit the supercoiling activity of DNA gyrase.[9][10]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture Preparation:

    • On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate, ~0.5 µg), and nuclease-free water.

  • Inhibitor Addition:

    • Add varying concentrations of the fluoroquinolone derivative (or solvent control) to the reaction tubes.

  • Enzyme Addition and Incubation:

    • Add purified E. coli DNA gyrase to the reaction mixtures.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and EDTA.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

Topoisomerase IV Inhibition Assay

This assay assesses the inhibition of topoisomerase IV's decatenation activity, which is its ability to separate interlinked circular DNA molecules.[1][11][12]

Experimental Protocol: Topoisomerase IV Decatenation Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), catenated kinetoplast DNA (kDNA) as the substrate, and nuclease-free water.[1]

  • Inhibitor and Enzyme Addition:

    • Add the fluoroquinolone derivative at various concentrations.

    • Initiate the reaction by adding purified S. aureus topoisomerase IV.

  • Incubation and Termination:

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction with a stop solution.

  • Analysis:

    • Separate the decatenated minicircles from the kDNA network by agarose gel electrophoresis.

    • Stain the gel and visualize. Inhibition is indicated by a reduction in the amount of decatenated minicircles.[1]

Signaling Pathway: Fluoroquinolone Mechanism of Action on Bacterial Topoisomerases

G cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Inhibition_of_Replication Inhibition of DNA Replication and Cell Division DNA_Gyrase->Inhibition_of_Replication Relaxed_DNA Relaxed_DNA Relaxed_DNA->DNA_Gyrase binds Fluoroquinolone_GN Fluoroquinolone Fluoroquinolone_GN->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (ParC/ParE) Decatenated_DNA Decatenated_DNA Topo_IV->Decatenated_DNA decatenates Topo_IV->Inhibition_of_Replication Catenated_DNA Catenated_DNA Catenated_DNA->Topo_IV binds Fluoroquinolone_GP Fluoroquinolone Fluoroquinolone_GP->Topo_IV inhibits Bacterial_Cell_Death Bacterial Cell Death Inhibition_of_Replication->Bacterial_Cell_Death

Fluoroquinolone inhibition of bacterial topoisomerases.

Anticancer and Cytotoxicity Assays

Certain fluoroquinolone derivatives have demonstrated potent anticancer activities, primarily through the inhibition of human topoisomerase II, induction of apoptosis, and cell cycle arrest.[13][14][15]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.[16]

  • Compound Treatment:

    • Treat the cells with various concentrations of the fluoroquinolone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values of Fluoroquinolone Derivatives Against Cancer Cell Lines

Fluoroquinolone DerivativeCancer Cell LineIC₅₀ (µM)Reference
Ciprofloxacin-derivative 24PC3 (Prostate)11.7[14]
Ciprofloxacin-derivative 26PC3 (Prostate)7.7[14]
Ciprofloxacin-derivative 99PC3 (Prostate)2.02[14]
Ciprofloxacin-derivative 77HCT-116 (Colon)2.53[14]
Ciprofloxacin-derivative 84Leukaemia-SR0.63[14]
Levofloxacin-derivative 3cHep3B (Liver)0.43 - 8.79[21]
Levofloxacin-derivative 5MCF-7 (Breast)1.4[21]
Ciprofloxacin-derivative 4aT-24 (Bladder)3.36 - 28.55[22]

Experimental Workflow: MTT Cytotoxicity Assay

G seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Fluoroquinolone Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for MTT cytotoxicity assay.

Signaling Pathway Analysis

Fluoroquinolone derivatives can modulate various signaling pathways, including the MAPK pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[23][24][25][26]

Signaling Pathway: Overview of the MAPK Signaling Cascade

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Tyrosine_Kinase activates Ras Ras Receptor_Tyrosine_Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response regulates

Simplified MAPK signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of Fluoroquinolonic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of fluoroquinolonic acid analogs to identify novel antibacterial agents. Detailed protocols for key experiments, data presentation guidelines, and visualizations of experimental workflows and signaling pathways are included to facilitate efficient and effective screening campaigns.

Introduction

Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] The emergence of antibiotic resistance necessitates the discovery and development of new fluoroquinolone analogs with improved efficacy and a wider therapeutic window. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large libraries of chemical compounds to identify promising lead candidates.[4][5][6][7] This document outlines the key procedures and considerations for conducting HTS campaigns targeting this compound analogs.

Data Presentation: Quantitative Analysis of Fluoroquinolone Analogs

The following tables summarize the antibacterial activity of various this compound analogs against different bacterial strains. Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) are key metrics for evaluating the potency of the compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluoroquinolone Analogs against Staphylococcus aureus

Compound IDModification at C-7Modification at N-1MIC (µg/mL)Reference
FQH-27-benzimidazol-1-ylCyclopropylNot Specified[8]
Compound 413-amino-1-pyrrolidinylp-hydroxyphenylNot Specified[9]
Compound 454-methyl-1-piperazinylp-fluorophenylNot Specified[9]
Pyridone Analog (4)Not ApplicableNot Applicable0.049[10]
Indole-based inhibitor (3)Not ApplicableNot Applicable0.5[10]
Diaryl ether (2)Not ApplicableNot Applicable0.03 - 2[10]

Table 2: IC50 Values of Fluoroquinolone Analogs against Bacterial DNA Gyrase

Compound IDBacterial SourceIC50 (µM)Reference
CiprofloxacinE. coli0.6[11]
Biphenyl inhibitor 2E. coli>200[11]
Biphenyl inhibitor 3E. coli20[11]
Biphenyl inhibitor 4E. coli20[11]
EnrofloxacinBabesia divergensNot Specified in µM[12]
TrovafloxacinBabesia divergensNot Specified in µM[12]
EnoxacinBabesia divergensNot Specified in µM[12]
NorfloxacinBabesia divergensNot Specified in µM[12]
OfloxacinBabesia divergensNot Specified in µM[12]

Experimental Protocols

High-Throughput Minimum Inhibitory Concentration (HT-MIC) Assay

This protocol describes a broth microdilution method adapted for a high-throughput format to determine the MIC of fluoroquinolone analogs.[13][14][15]

Materials:

  • 96-well or 384-well microtiter plates

  • Test compounds (fluoroquinolone analogs) dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Automated liquid handling system (e.g., Opentrons OT-2)

  • Microplate reader

  • Sterile saline

  • 0.5 McFarland standard

Procedure:

  • Compound Plate Preparation:

    • Prepare stock solutions of test compounds in DMSO.

    • Using an automated liquid handler, perform serial dilutions of the compounds directly in the microtiter plates. A 2-fold serial dilution is common.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the adjusted bacterial suspension in CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation:

    • Using the automated liquid handler, add the prepared bacterial inoculum to each well of the compound plates.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition:

    • Measure the optical density at 600 nm (OD600) of each well using a microplate reader.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (often defined as ≥90% inhibition compared to the no-drug control).[14][15]

High-Throughput DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of fluoroquinolone analogs to inhibit the supercoiling activity of bacterial DNA gyrase.[16][17]

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compounds (fluoroquinolone analogs) dissolved in DMSO

  • Streptavidin-coated microtiter plates

  • Biotinylated triplex-forming oligonucleotide (TFO)

  • DNA staining dye (e.g., SYBR Gold)

  • Fluorescence plate reader

Procedure:

  • Plate Preparation:

    • Immobilize biotinylated TFO onto the streptavidin-coated microtiter plate wells.

  • Reaction Setup:

    • In a separate plate, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compounds.

    • Initiate the reaction by adding DNA gyrase to each well.

  • Incubation:

    • Incubate the reaction plate at 37°C for 30-60 minutes to allow for DNA supercoiling.

  • Triplex Formation:

    • Transfer the reaction mixtures to the TFO-coated plate.

    • Incubate at room temperature to allow the supercoiled plasmid to form a triplex with the immobilized TFO.

  • Washing:

    • Wash the wells to remove any unbound plasmid DNA.

  • Staining and Detection:

    • Add a DNA staining dye (e.g., SYBR Gold) to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence indicates inhibition of DNA gyrase activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify novel fluoroquinolone analogs.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization cluster_output Output Compound_Library Fluoroquinolone Analog Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Optimization (e.g., HT-MIC, Gyrase Assay) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Identifies active compounds Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Specificity) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds Identifies promising candidates

Caption: High-throughput screening workflow for fluoroquinolone analogs.

Signaling Pathway of Fluoroquinolone Action

The diagram below depicts the mechanism of action of fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV to inhibit DNA replication.

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell Fluoroquinolone Fluoroquinolone Analog DNA_Gyrase DNA Gyrase (GyrA, GyrB subunits) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE subunits) Fluoroquinolone->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Separated_DNA Separated Daughter Chromosomes Topo_IV->Separated_DNA Catalyzes Topo_IV->Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Catenated Daughter Chromosomes Replicated_DNA->Separated_DNA Decatenation DNA_Replication->Replicated_DNA

Caption: Mechanism of action of fluoroquinolones in bacteria.

References

Application Notes and Protocols for the Scale-up Synthesis of Fluoroquinolonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolonic acid, chemically known as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a critical intermediate in the synthesis of numerous fluoroquinolone antibiotics.[1][2] These antibiotics are a class of broad-spectrum synthetic antibacterial agents with wide therapeutic applications.[3] The efficient and scalable synthesis of this compound is therefore of paramount importance for the pharmaceutical industry.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound. The methodologies described are based on established synthetic routes, including the widely utilized Gould-Jacobs reaction for the formation of the quinolone core.[4][5][6] The protocols are intended to be a comprehensive guide for researchers and professionals involved in the process development and manufacturing of fluoroquinolone-based active pharmaceutical ingredients (APIs).

Synthetic Pathway Overview

The overall synthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Acrylate Intermediate: This step involves the reaction of a substituted benzoylacetate with a suitable reagent to form a key acrylate derivative.

  • Quinolone Ring Formation (Gould-Jacobs Cyclization): The acrylate intermediate undergoes a thermally induced intramolecular cyclization to form the core quinolone ring structure.[4][5]

  • Hydrolysis and Isolation: The final step involves the hydrolysis of the ester group to the carboxylic acid, followed by purification and isolation of the this compound product.

Below is a visual representation of the general synthetic workflow.

G cluster_0 Stage 1: Acrylate Formation cluster_1 Stage 2: Quinolone Ring Formation cluster_2 Stage 3: Hydrolysis and Isolation A Ethyl 2,4-dichloro-5-fluorobenzoylacetate D Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate A->D Reaction B Triethyl Orthoformate / Acetic Anhydride B->D C Cyclopropylamine C->D E Cyclization (e.g., in Dioxane with NaH) D->E F Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G Hydrolysis (e.g., NaOH or KOH) F->G H Acidification (e.g., HCl) G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate

This stage focuses on the preparation of the key acrylate intermediate.

Protocol 1: Two-Step Procedure

  • Reaction Setup: In a suitable reactor, combine ethyl 2,4-dichloro-5-fluorobenzoylacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Reaction: Heat the mixture to 120-130°C and stir for 2-3 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Removal of Volatiles: After completion, remove the volatile components under reduced pressure.

  • Amination: Dissolve the residue in a suitable solvent such as toluene or ethanol. Add cyclopropylamine (1.1 eq) dropwise while maintaining the temperature below 30°C.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete.

  • Isolation: The product may precipitate upon completion. If so, filter the solid and wash with a cold solvent (e.g., ethanol or hexane). If not, concentrate the solution and induce crystallization. Dry the product under vacuum.

Protocol 2: One-Pot Procedure

An alternative approach involves a one-pot reaction where the intermediate enol ether is not isolated.

  • Reaction Setup: Combine ethyl 2,4-dichloro-5-fluorobenzoylacetate (1.0 eq) and ethyl 3-cyclopropylamino-acrylate (1.1 eq) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, removing the ethanol byproduct using a Dean-Stark apparatus.

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or be purified by recrystallization.

Stage 2: Quinolone Ring Formation (Gould-Jacobs Cyclization)

This critical step forms the bicyclic quinolone core.

Protocol: Cyclization using Sodium Hydride

  • Reaction Setup: To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate (1.0 eq) in anhydrous dioxane, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). An initial cooling with an ice bath may be necessary to control any exotherm.[7]

  • Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 100-101°C) for 2-3 hours.[7]

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the dioxane by distillation under reduced pressure. The resulting residue contains the ethyl ester of this compound.

Stage 3: Hydrolysis and Isolation of this compound

The final stage involves converting the ethyl ester to the desired carboxylic acid.

Protocol: Basic Hydrolysis and Acidic Precipitation

  • Hydrolysis: Suspend the residue from Stage 2 in water and add a solution of potassium hydroxide (2.0 eq) or sodium hydroxide.[7]

  • Heating: Heat the mixture to reflux (approximately 100°C) and stir for 1-2 hours until the hydrolysis is complete (monitored by TLC or HPLC).[7]

  • Filtration: Cool the reaction mixture slightly and filter to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.[7]

  • Isolation: A precipitate of this compound will form. Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of a suitable organic solvent like ethanol to aid in drying.

  • Drying: Dry the final product in a vacuum oven at 80-100°C to a constant weight.[7]

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis of this compound based on literature values.

StepReactantsScaleSolventKey ConditionsYieldPurityReference
Stage 1 & 2 (Combined) Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate31.9 gDioxaneReflux with NaH for 2 hours--[7]
Stage 3 Intermediate from above40.3 g (residue)WaterReflux with KOH for 1.5 hours, then HCl acidification27.7 gMelting Point: 234-237°C[7]

Visualizations

Logical Relationship of Synthetic Stages

G Start Starting Materials Stage1 Acrylate Formation Start->Stage1 Stage2 Gould-Jacobs Cyclization Stage1->Stage2 Stage3 Hydrolysis & Isolation Stage2->Stage3 End This compound Stage3->End

Caption: Sequential stages in this compound synthesis.

Safety Considerations

The scale-up synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle only under an inert, dry atmosphere (e.g., in a glove box or under nitrogen). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Dioxane: A flammable liquid and a potential carcinogen. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • Hydrochloric Acid: A corrosive acid that can cause severe burns. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.

  • High Temperatures: The cyclization and hydrolysis steps involve heating to high temperatures. Use appropriate heating mantles with temperature controllers and ensure that the glassware is free of defects.

  • Pressure: While the described reactions are typically run at atmospheric pressure, be aware of the potential for pressure buildup, especially in closed systems. Ensure adequate venting.

Always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fluoroquinolonic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of fluoroquinolonic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of fluoroquinolonic acids?

The crystallization of fluoroquinolonic acids is a multifaceted process influenced by several critical factors that can affect crystal form (polymorphism), size, and purity. Key parameters include:

  • pH: Fluoroquinolones are zwitterionic compounds, meaning their solubility is highly pH-dependent. They typically exhibit a "U"-shaped pH-solubility profile, with high solubility at acidic (below pH 5) and basic (above pH 10) conditions, and minimum solubility near their isoelectric point (neutral pH).[1]

  • Temperature: Temperature affects the solubility of fluoroquinolones. Understanding the temperature dependence of solubility is crucial for designing cooling crystallization processes.[2][3]

  • Solvent System: The choice of solvent is critical as it influences solubility, supersaturation, and crystal habit (the external shape of the crystal).[4] Different solvents can lead to the formation of different polymorphs or solvates.[5]

  • Supersaturation: This is the driving force for both nucleation and crystal growth. The level of supersaturation must be carefully controlled to achieve the desired crystal attributes.[6][7]

  • Impurities: The presence of impurities can inhibit or alter crystal growth, potentially leading to the formation of undesirable crystal forms.[8]

Q2: Why am I not getting any crystals upon cooling my fluoroquinolonic acid solution?

This issue, where the solution remains clear even after cooling, typically points to insufficient supersaturation. Here are the potential causes and solutions:

  • Insufficient Concentration: The concentration of the this compound in the solution may be too low to induce spontaneous nucleation upon cooling.

    • Solution: Concentrate the solution by carefully evaporating a portion of the solvent before attempting to cool it again.[9]

  • High Solubility in the Chosen Solvent: The this compound may be too soluble in the selected solvent system, preventing it from reaching a state of supersaturation under the current experimental conditions.

    • Solution 1: Seeding: Introduce a small, well-formed crystal of the desired this compound polymorph into the solution. This seed crystal will act as a template for further crystal growth, bypassing the need for spontaneous nucleation.[9]

    • Solution 2: Anti-Solvent Addition: Gradually add a miscible solvent in which the this compound is insoluble (an anti-solvent). This will reduce the overall solubility of the compound in the solvent mixture, inducing crystallization. Add the anti-solvent dropwise until turbidity is observed, then allow the solution to stand.[9]

Q3: My crystallization process is resulting in different crystal forms (polymorphism). How can I control this?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge with fluoroquinolonic acids. Different polymorphs can have varying physical properties, including solubility and stability. Controlling polymorphism is crucial for consistent product performance.

  • Control Crystallization Conditions: The formation of a specific polymorph is often kinetically controlled. Therefore, precise and consistent control over crystallization parameters is essential.

    • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored.[10] A systematic solvent screen is recommended to identify conditions that consistently produce the desired form.

    • Cooling Rate: The rate at which the solution is cooled can impact which polymorph nucleates and grows. Slower cooling rates generally favor the formation of the most thermodynamically stable polymorph.[10]

    • Supersaturation Level: Controlling the degree of supersaturation can help in selectively crystallizing a particular polymorph.[11]

  • Seeding: Seeding the solution with crystals of the desired polymorph can direct the crystallization towards that specific form.[9]

  • High-Throughput Screening: Employing high-throughput crystallization methods can efficiently screen a wide range of conditions (solvents, temperatures, concentrations) to map out the polymorphic landscape of the this compound.[11]

Q4: The crystals I've obtained have poor morphology (e.g., needles or fine powders). How can I improve the crystal habit?

Poor crystal morphology, such as the formation of needle-like or very fine crystals, can lead to difficulties in downstream processing, including filtration and drying.

  • Optimize Cooling Rate: Rapid cooling often leads to high supersaturation, which can favor the formation of small, needle-like crystals. A slower cooling rate can promote the growth of larger, more equant (blocky) crystals.[9]

  • Solvent System Modification: The interaction between the solvent and the growing crystal faces can influence the crystal habit. Experimenting with different solvents or co-solvent systems can alter the crystal shape.[4]

  • Agitation: The level of agitation during crystallization can affect the crystal size distribution. Stirring facilitates mass transfer but can also lead to secondary nucleation and smaller crystals if the rate is too high.[6]

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" or liquid-liquid phase separation occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is often due to very high supersaturation or rapid cooling.

  • Reduce Solute Concentration: The concentration of the this compound may be too high, causing it to separate as a liquid above its melting point. Diluting the solution with more solvent before cooling can prevent this.[9]

  • Slow Down the Cooling Rate: Rapid cooling can lead to a sudden and large increase in supersaturation, favoring the formation of an oil over crystals. Allow the solution to cool slowly to room temperature. Insulating the crystallization vessel can help control the cooling rate.[9]

  • Use a Co-solvent: Introducing a co-solvent can modify the solubility and prevent oiling out.

Troubleshooting Guides

Problem 1: Low Crystal Yield
Potential Cause Recommended Solution
Incomplete Crystallization Allow the crystallization to proceed for a longer duration. Ensure the final temperature is low enough to maximize precipitation.
High Residual Solubility Optimize the solvent system to one where the this compound has lower solubility at the final crystallization temperature. Consider using an anti-solvent.
Losses during Filtration/Washing Ensure the wash solvent is pre-chilled to the final crystallization temperature to minimize dissolution of the product. Use an appropriate filter medium to prevent loss of fine crystals.
Problem 2: Inconsistent Crystal Size Distribution
Potential Cause Recommended Solution
Uncontrolled Nucleation Implement seeding with a controlled amount of seed crystals of a known size distribution. Control the cooling rate to manage the rate of primary nucleation.
Secondary Nucleation Optimize the agitation rate. High shear can cause crystal breakage and secondary nucleation.
Temperature Fluctuations Ensure precise and stable temperature control throughout the crystallization process.[12]

Quantitative Data Summary

The solubility of fluoroquinolones is a key parameter in designing crystallization processes. The following table summarizes the solubility of selected fluoroquinolones in a phosphate buffer at pH 6.8 and 37 °C.

FluoroquinoloneSolubility (mg/mL)Reference
Ciprofloxacin (cip)0.099 ± 0.001[5][13]
Norfloxacin (nor)0.466 ± 0.003[5][13]
Enrofloxacin (enro)0.289 ± 0.003[5][13]

Note: The formation of salts can significantly enhance the aqueous solubility. For instance, forming salts of ciprofloxacin, norfloxacin, and enrofloxacin with dicarboxylic acids has been shown to increase solubility by 2.3- to 15.6-fold.[5][13]

Experimental Protocols

Protocol 1: Solution Crystallization by Slow Evaporation

This method is suitable for obtaining high-quality single crystals for analysis.

  • Dissolution: Dissolve the this compound (e.g., 0.1 mmol of ciprofloxacin, norfloxacin, or enrofloxacin) in a minimal amount of a suitable solvent (e.g., water, methanol, ethanol, acetonitrile, acetone, or ethyl acetate).[5][13] If forming a co-crystal or salt, add a molar equivalent of the co-former (e.g., a dicarboxylic acid).[5][13]

  • Evaporation: Leave the solution in an open vial at room temperature to allow for slow evaporation of the solvent.[5][13]

  • Crystal Harvesting: Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of a this compound.

  • Sample Preparation: Gently grind a bulk sample of the this compound to ensure a consistent particle size.[5]

  • Suspension: Place an excess amount of the powdered sample (e.g., 100 mg) into a known volume of the desired dissolution medium (e.g., 3 mL of 0.1 M phosphate buffer, pH 6.8) in a sealed container.[5][13]

  • Equilibration: Stir the suspension at a constant speed (e.g., 300 rpm) and maintain a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (e.g., 48 hours).[5][13]

  • Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

  • Analysis: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][13] For UV/Vis, the concentration of ciprofloxacin, enrofloxacin, and norfloxacin can be measured at 270 nm.[5][13]

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[5]

Visualizations

Fluoroquinolone Mechanism of Action

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][15][16] This inhibition leads to the stabilization of DNA strand breaks, which blocks DNA replication and ultimately results in bacterial cell death.[17]

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topoisomerase_IV Inhibits Enzyme_DNA_Complex Enzyme-DNA Complex Stabilization DNA_Gyrase->Enzyme_DNA_Complex Topoisomerase_IV->Enzyme_DNA_Complex DNA_Replication_Block Blockage of DNA Replication Fork Enzyme_DNA_Complex->DNA_Replication_Block DNA_Strand_Breaks Generation of Double-Strand Breaks DNA_Replication_Block->DNA_Strand_Breaks Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow for Troubleshooting Crystallization

This workflow provides a logical approach to troubleshooting common crystallization problems.

Troubleshooting_Workflow Start Start: Crystallization Experiment Problem Problem Encountered? Start->Problem No_Crystals No Crystals Formed Problem->No_Crystals Yes Poor_Morphology Poor Morphology (Needles/Fines) Problem->Poor_Morphology Yes Polymorphism Inconsistent Polymorphs Problem->Polymorphism Yes Oiling_Out Oiling Out Problem->Oiling_Out Yes Success Successful Crystallization Problem->Success No Sol_No_Crystals Increase Concentration Add Seed Crystals Use Anti-Solvent No_Crystals->Sol_No_Crystals Sol_Poor_Morphology Decrease Cooling Rate Change Solvent Optimize Agitation Poor_Morphology->Sol_Poor_Morphology Sol_Polymorphism Control Cooling Rate Screen Solvents Use Seeding Polymorphism->Sol_Polymorphism Sol_Oiling_Out Decrease Concentration Slow Cooling Rate Use Co-solvent Oiling_Out->Sol_Oiling_Out Sol_No_Crystals->Start Re-run Experiment Sol_Poor_Morphology->Start Re-run Experiment Sol_Polymorphism->Start Re-run Experiment Sol_Oiling_Out->Start Re-run Experiment

Caption: Troubleshooting workflow for this compound crystallization.

Logical Relationships in Polymorph Control

This diagram illustrates the key factors and their relationships in controlling polymorphism during crystallization.

Polymorph_Control Goal Desired Polymorph Kinetics Kinetic Control Kinetics->Goal Thermo Thermodynamic Control Thermo->Goal Cooling_Rate Cooling Rate Cooling_Rate->Kinetics Cooling_Rate->Thermo Solvent Solvent Choice Solvent->Kinetics Solvent->Thermo Supersaturation Supersaturation Supersaturation->Kinetics Seeding Seeding Seeding->Kinetics

Caption: Factors influencing polymorph control in crystallization.

References

Technical Support Center: Identification of Side Reaction Products in Fluoroquinolonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of side reaction products during the synthesis of fluoroquinolonic acid and its derivatives.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your synthesis and subsequent analysis, offering potential causes and solutions in a question-and-answer format.

Issue 1: An unknown peak is observed in the HPLC chromatogram of the crude reaction mixture.

  • Question: My HPLC analysis of the crude this compound synthesis reaction shows an unexpected peak. How can I identify this impurity?

  • Answer: The presence of an unknown peak indicates the formation of a side product. The identification process involves a combination of chromatographic and spectroscopic techniques.

    • Initial Assessment: Compare the retention time of the unknown peak with known impurities if you have reference standards. Common impurities in fluoroquinolone synthesis include starting materials, intermediates, and degradation products.

    • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds. [c.[1], c.[2], c.[3], c.[4]] It provides the molecular weight of the impurity and its fragmentation pattern, which can be used to deduce its structure.

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. [c.[5], c.[6], c.[7]] By analyzing the 1H and 13C NMR spectra of the isolated impurity, you can determine the connectivity of atoms and confirm its structure.

    • Isolation of the Impurity: For NMR analysis, the impurity may need to be isolated from the reaction mixture using preparative HPLC.

Issue 2: The yield of the desired this compound is low, and multiple side products are detected.

  • Question: I am getting a low yield of my target this compound, and the chromatogram shows several impurity peaks. What are the likely causes and how can I optimize the reaction?

  • Answer: Low yield and the formation of multiple side products often point to non-optimal reaction conditions. Consider the following factors:

    • Reaction Temperature: Fluoroquinolone synthesis can be sensitive to temperature. High temperatures may lead to degradation of the product and the formation of byproducts. [c.[8], c.[9]] Conversely, a temperature that is too low can result in an incomplete reaction.

    • Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion without prolonged exposure to harsh conditions that could cause degradation.

    • pH of the Reaction Mixture: The pH can significantly influence the reaction pathway. Improper pH control can lead to the formation of unwanted side products.

    • Purity of Starting Materials: Impurities in the starting materials can participate in side reactions or inhibit the main reaction, leading to a lower yield and a more complex product mixture. [c.[10]]

    • Atmosphere: Some reactions in fluoroquinolone synthesis are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 3: A specific known impurity is consistently appearing in the product.

  • Question: I am consistently observing the formation of the ciprofloxacin ethylenediamine analog in my ciprofloxacin synthesis. What causes this and how can I prevent it?

  • Answer: The ciprofloxacin ethylenediamine analog is a known process-related impurity. [c.[11]] Its formation is often linked to the presence of ethylenediamine as an impurity in the piperazine starting material. To minimize its formation:

    • Use High-Purity Piperazine: Ensure the piperazine used in the synthesis is of high purity and free from significant amounts of ethylenediamine.

    • Optimize Reaction Stoichiometry: Carefully control the molar ratio of the reactants to favor the desired reaction and suppress the formation of this side product.

    • Purification: Employ appropriate purification techniques, such as recrystallization or chromatography, to remove this impurity from the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions in this compound synthesis?

A1: Common side reactions include:

  • Incomplete Cyclization: The quinolone ring system may not form completely, leading to acyclic intermediates as impurities. [c.[12]]

  • Decarboxylation: The carboxylic acid group at the C-3 position can be lost under certain conditions, particularly at high temperatures, leading to a decarboxylated impurity. [c.[8], c.[13], c.[14]]

  • N-Oxidation: The nitrogen atoms in the quinolone core or the piperazine ring can be oxidized to form N-oxides, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures. [c.[15], c.[16]]

  • Photodegradation: Fluoroquinolones can be sensitive to light, which can induce degradation reactions. For example, ciprofloxacin can undergo photocleavage to form its ethylenediamine analog. [c.[17]]

  • Side reactions involving impurities in starting materials: As mentioned in the troubleshooting section, impurities in reactants can lead to the formation of various side products. [c.[10]]

Q2: What are the key analytical techniques for identifying and quantifying side reaction products?

A2: The primary analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is the most common method for separating and quantifying the main product and its impurities. [c.[18], c.[19], c.[20], c.[21], c.[11], c.[22]]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are invaluable for identifying unknown impurities by providing molecular weight and structural information. [c.[1], c.[2], c.[3], c.[4]]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the definitive structural elucidation of isolated impurities. [c.[5], c.[6], c.[23], c.[7], c.[24]]

Q3: Where can I find information on the chemical structures of known fluoroquinolone impurities?

A3: Pharmacopoeias (such as the European Pharmacopoeia and the United States Pharmacopeia) provide information on known impurities for commercially available fluoroquinolone drugs. Additionally, chemical suppliers often provide reference standards and accompanying documentation for common impurities. Scientific literature and chemical databases like PubChem are also valuable resources. [c.[18], c.[19], c.[11], c.[12], c.[25], c.[26], c.[27], c.[28]]

III. Data Presentation

Table 1: Common Side Reaction Products in Fluoroquinolone Synthesis

Impurity NameCommon Fluoroquinolone ParentPotential Cause
This compoundCiprofloxacin, Norfloxacin, etc.Unreacted starting material or intermediate.
Ciprofloxacin Ethylenediamine AnalogCiprofloxacinImpurity in piperazine starting material, photodegradation. [c.[17]]
Decarboxylated FluoroquinoloneVariousHigh reaction temperature. [c.[8], c.[13]]
Fluoroquinolone N-oxideVariousOxidative conditions. [c.[15], c.[16]]
Desmethyl-levofloxacinLevofloxacinMetabolite, can also be a process impurity. [c.[1]]

IV. Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the analysis of impurities in a this compound synthesis reaction. Method optimization will be required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [c.[18]]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with triethylamine) and a polar organic solvent (e.g., acetonitrile). [c.[22]] The specific gradient will depend on the separation required.

  • Flow Rate: 1.0 - 1.5 mL/min. [c.[18], c.[22]]

  • Detection Wavelength: 278 nm is a common wavelength for many fluoroquinolones. [c.[18], c.[11]] A photodiode array (PDA) detector can be used to scan a range of wavelengths to identify the optimal wavelength for each component.

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and run the HPLC method. Identify the main peak corresponding to the desired product and any impurity peaks. Quantify the impurities by comparing their peak areas to that of a reference standard or by the area percent method.

Protocol 2: General LC-MS/MS Method for Impurity Identification

This protocol outlines a general approach for identifying unknown impurities using LC-MS/MS.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

  • LC Conditions: Similar to the HPLC-UV method, but the mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid).

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for fluoroquinolones.

    • Full Scan Mode: Initially, acquire data in full scan mode to determine the molecular weights of the components in the mixture.

    • Product Ion Scan (MS/MS) Mode: Select the molecular ion of the unknown impurity and fragment it to obtain a product ion spectrum. This fragmentation pattern provides structural information.

  • Data Analysis: Use the accurate mass measurement and the fragmentation pattern to propose a chemical structure for the unknown impurity. This can be aided by searching mass spectral libraries.

Protocol 3: General NMR Analysis for Structural Elucidation

This protocol is for the structural analysis of an isolated impurity.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • 1H NMR: Provides information on the number and types of protons and their connectivity.

    • 13C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish the complete connectivity of the molecule.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the NMR spectra to determine the complete chemical structure of the impurity.

V. Visualizations

Experimental_Workflow_for_Impurity_Identification cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting synthesis This compound Synthesis hplc Initial HPLC Analysis synthesis->hplc Crude Product lcms LC-MS/MS Analysis hplc->lcms Unknown Peak Detected prep_hplc Preparative HPLC (Isolation) hplc->prep_hplc Isolate Impurity structure Structure Elucidation lcms->structure nmr NMR Spectroscopy prep_hplc->nmr nmr->structure optimize Optimize Reaction Conditions structure->optimize Identify Side Reaction

Caption: Workflow for the identification and troubleshooting of side reaction products.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Multiple Impurities temp Incorrect Temperature start->temp time Incorrect Reaction Time start->time ph Improper pH start->ph purity Starting Material Purity start->purity optimize_temp Optimize Temperature temp->optimize_temp monitor_reaction Monitor Reaction Progress time->monitor_reaction control_ph Control pH ph->control_ph purify_materials Purify Starting Materials purity->purify_materials

Caption: Logical diagram for troubleshooting low yield and multiple impurities.

References

Fluoroquinolonic Acid Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to industrial production of fluoroquinolonic acid presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Problem ID Issue Potential Causes Troubleshooting Steps
SC-01 Low Yield - Inefficient mixing leading to localized "hot spots" or poor reactant contact.- Suboptimal temperature control.- Incomplete reaction or side reactions.- Mixing: Evaluate and optimize the agitator design and speed. Consider installing baffles in the reactor. For large vessels, computational fluid dynamics (CFD) modeling can predict and resolve mixing issues.- Temperature: Implement a more robust temperature control system. Ensure the heating/cooling jacket has adequate surface area and flow rate for the reactor volume.- Reaction Kinetics: Re-evaluate reaction kinetics at scale. Consider a controlled addition of reagents to manage exothermic reactions and minimize side product formation.
SC-02 High Impurity Profile - Presence of unreacted starting materials.- Formation of process-related impurities due to temperature fluctuations or extended reaction times.- Contamination from equipment or raw materials.- Impurity Identification: Utilize techniques like HPLC and LC-MS to identify and quantify impurities.[1] Understanding the impurity structure is key to determining its origin.- Process Optimization: Adjust reaction parameters (temperature, pressure, time) to disfavor impurity formation. A Design of Experiments (DoE) approach can systematically optimize these parameters.- Purification: Develop a robust purification strategy. This may involve recrystallization with an appropriate solvent system, slurry washes, or chromatography.
SC-03 Poor Crystal Quality - Uncontrolled nucleation and crystal growth.- Presence of impurities inhibiting crystal formation.- Inefficient agitation during crystallization.- Crystallization Process Control: Implement controlled cooling or anti-solvent addition profiles. Seeding the solution with crystals of the desired polymorph can promote controlled growth.- Solvent Selection: Screen different solvent and anti-solvent systems to find conditions that yield crystals with the desired morphology and purity.- Agitation: Optimize agitation to prevent agglomeration and ensure uniform suspension of crystals, which can be critical for consistent growth.
SC-04 Filtration and Drying Difficulties - Small, needle-shaped crystals that clog filters.- Residual solvent retention in the final product.- Crystal Morphology: Modify crystallization conditions to produce larger, more uniform crystals that are easier to filter.[2]- Filtration Technique: Evaluate different filtration methods (e.g., pressure filtration, centrifugation).- Drying Process: Optimize drying temperature and vacuum to efficiently remove residual solvents without degrading the product. Techniques like nitrogen sweeping can also be beneficial.
SC-05 Batch-to-Batch Inconsistency - Variations in raw material quality.- Deviations in process parameters between batches.- Inadequate process control at a larger scale.- Raw Material Control: Implement stringent quality control checks for all incoming raw materials.- Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all manufacturing steps.- Process Analytical Technology (PAT): Utilize PAT to monitor critical process parameters in real-time, allowing for immediate adjustments and ensuring consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the scale-up of this compound synthesis?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, hydrolysis), and degradation products. Specifically, in the synthesis of ciprofloxacin from this compound, unreacted 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and piperazine can be present.[1][3] It is crucial to develop analytical methods to detect and quantify these impurities at each stage of the process.

Q2: How can I improve the filtration characteristics of my this compound product?

A2: The key is to control the crystal size and morphology. Slowing down the crystallization process through controlled cooling or anti-solvent addition often leads to larger, more uniform crystals that are easier to filter.[2] Experimenting with different solvent systems and optimizing agitation can also significantly impact crystal habit.

Q3: What are the key safety considerations when scaling up this compound synthesis?

A3: Key safety considerations include:

  • Handling of Hazardous Materials: Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place, especially when handling corrosive reagents or flammable solvents.

  • Exothermic Reactions: The reaction to produce fluoroquinolone derivatives can be exothermic. Ensure the reactor's cooling system is capable of handling the heat load at scale to prevent runaway reactions.

  • Dust Explosion Hazards: The final dried product can be a fine powder. Implement measures to mitigate the risk of dust explosions, such as proper grounding of equipment and use of inert atmospheres if necessary.

Q4: How does the choice of solvent affect the scale-up process?

A4: The solvent plays a critical role in reaction kinetics, impurity profile, and crystallization. When scaling up, consider the following:

  • Toxicity and Environmental Impact: Opt for greener, less toxic solvents where possible.

  • Boiling Point and Vapor Pressure: These properties affect the operating conditions (temperature, pressure) of the reaction and distillation steps.

  • Solubility: The solubility of reactants and the product in the chosen solvent will influence reaction rate, yield, and the efficiency of the crystallization process.

Experimental Protocols

Protocol 1: Synthesis of Ciprofloxacin from this compound (Lab Scale)

This protocol is based on a general procedure for the synthesis of fluoroquinolone derivatives.

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (this compound)

  • Piperazine

  • Dimethylsulfoxide (DMSO)

  • Distilled water

  • Concentrated Hydrochloric Acid

  • 2M Sodium Hydroxide

  • Active Charcoal

  • Absolute Ethanol

Procedure:

  • Combine 49.25 g of this compound, 72.25 g of piperazine, and 250 cm³ of DMSO in a reaction vessel.

  • Heat the mixture to 140°C for 1.5 to 2 hours.

  • Cool the reaction mixture to 70°C and add 985 cm³ of distilled water.

  • While stirring and cooling, slowly add 62.5 cm³ of concentrated hydrochloric acid.

  • Filter the resulting suspension and wash the precipitate with distilled water.

  • Suspend the crude precipitate in water and dissolve by adding 2M hydrochloric acid.

  • Add active charcoal to the solution, heat to 50°C with stirring, and then filter.

  • To the filtrate, add 2M sodium hydroxide while stirring and cooling to precipitate the product.

  • Filter the suspension and wash the precipitate with distilled water.

  • The crude ciprofloxacin can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Purification of Ciprofloxacin Hydrochloride Monohydrate
  • Suspend the crude ciprofloxacin precipitate in water.

  • Add 60 cm³ of 2M hydrochloric acid to dissolve the precipitate.

  • Heat the solution to between 75-80°C for 30 minutes.

  • Pour the hot solution into 1750 cm³ of absolute ethanol.

  • Cool the mixture to 0-5°C and filter the precipitate.

  • Wash the precipitate three times with 30 cm³ of absolute ethanol.

  • Dry the product in a vacuum oven at 80°C to obtain ciprofloxacin hydrochloride monohydrate.[1]

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis Stage cluster_challenges Key Scale-Up Challenges Lab_Scale Lab Scale Synthesis Pilot_Scale Pilot Scale Lab_Scale->Pilot_Scale Scale-Up Production_Scale Production Scale Pilot_Scale->Production_Scale Further Scale-Up Mixing Mixing & Mass Transfer Pilot_Scale->Mixing Heat Heat Transfer Pilot_Scale->Heat Kinetics Reaction Kinetics Pilot_Scale->Kinetics Impurity Impurity Control Production_Scale->Impurity Crystallization Crystallization & Purification Production_Scale->Crystallization

Caption: Key challenges encountered during the scale-up of this compound synthesis.

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield, High Impurity) Analyze Analyze Process Data & Batch Records Problem->Analyze Identify Identify Potential Root Cause(s) Analyze->Identify Mixing Mixing Issue? Identify->Mixing Yes Temp Temperature Control Issue? Identify->Temp Yes Impurity_Source Impurity Source? Identify->Impurity_Source Yes Optimize_Mixing Optimize Agitation/ Baffling Mixing->Optimize_Mixing Optimize_Temp Improve Temperature Control System Temp->Optimize_Temp Modify_Process Modify Process Parameters/Purification Impurity_Source->Modify_Process Verify Verify Improvement in Small-Scale Trial Optimize_Mixing->Verify Optimize_Temp->Verify Modify_Process->Verify Verify->Identify Not Successful Implement Implement Change at Scale Verify->Implement Successful

Caption: A logical workflow for troubleshooting scale-up issues in chemical synthesis.

References

Technical Support Center: Removal of Residual Solvents from Fluoroquinolonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual solvents from fluoroquinolonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual solvents from this compound?

A1: The most common methods for removing residual solvents from this compound and other active pharmaceutical ingredients (APIs) include vacuum drying, recrystallization, and solvent extraction. The choice of method depends on the properties of the this compound, the type and amount of residual solvent, and the desired final purity.

Q2: What are the regulatory limits for residual solvents in pharmaceuticals?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3C) that classify residual solvents into three classes based on their toxicity.[1][2]

  • Class 1 solvents are known carcinogens and should be avoided.

  • Class 2 solvents are non-genotoxic animal carcinogens and their levels are strictly limited.

  • Class 3 solvents have low toxic potential and are generally considered safer.

Q3: How can I determine the residual solvent content in my this compound sample?

A3: The most common and selective analytical technique for determining residual solvent content is Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID).[1][2] This method is specified in the United States Pharmacopeia (USP) <467> for the analysis of organic volatile impurities.[3]

Troubleshooting Guides

Recrystallization

Problem 1: The this compound does not crystallize after cooling.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[4]

    • Add a seed crystal of the pure this compound.[4]

    • If crystallization still does not occur, reheat the solution to evaporate some of the solvent and then allow it to cool again.[4]

Problem 2: The this compound "oils out" instead of forming crystals.

  • Possible Cause: The solubility of the compound is too high at the cooling temperature, or the compound is melting in the hot solvent. This can also be caused by the presence of impurities.

  • Solution:

    • Reheat the solution and add a small amount of additional solvent to ensure the compound fully dissolves. Cool the solution more slowly.[4]

    • If impurities are suspected, consider a hot filtration step after dissolving the compound to remove any insoluble matter.[5]

    • If using a mixed solvent system, adjust the ratio of the solvents.[4]

Problem 3: The yield of recrystallized this compound is very low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also have significant solubility in the cold solvent.

  • Solution:

    • Before filtration, cool the solution in an ice bath to minimize the solubility of the this compound.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.[4]

Vacuum Drying

Problem 1: The residual solvent level is still too high after vacuum drying.

  • Possible Cause: The drying time, temperature, or vacuum pressure is insufficient. The solvent may also be trapped within the crystal lattice.

  • Solution:

    • Increase the drying time.

    • Gradually increase the temperature, ensuring it remains below the degradation temperature of the this compound. Levofloxacin, for example, has been shown to be susceptible to thermal degradation.[6]

    • Ensure the vacuum pump is pulling a sufficient vacuum. Check for leaks in the system.

    • Consider using a "vacuum hydration" technique, where a small amount of water vapor is introduced into the vacuum oven. This can help displace trapped organic solvent molecules.[7]

Problem 2: The this compound changes color or degrades during vacuum drying.

  • Possible Cause: The drying temperature is too high. Some fluoroquinolones can be sensitive to heat.[6]

  • Solution:

    • Lower the drying temperature and increase the drying time or improve the vacuum.

    • Use a nitrogen bleed in the vacuum oven to create a gentle flow of inert gas, which can help to remove solvent vapors without requiring excessively high temperatures.

Data Presentation

The following tables provide quantitative data on the solubility of common fluoroquinolonic acids in various organic solvents. This data is crucial for selecting appropriate solvents for recrystallization and for understanding potential challenges in solvent removal.

Table 1: Solubility of Ciprofloxacin in Various Solvents

SolventTemperature (°C)Solubility
Water25Practically Insoluble
Ethanol25Very Sparingly Soluble
Dichloromethane25Very Sparingly Soluble
Acetic Acid25Soluble in diluted acetic acid
Methanol20-60Solubility increases with temperature
Acetone20-60Solubility increases with temperature
Chloroform20-60Solubility increases with temperature

Note: "Sparingly soluble" and "very sparingly soluble" are qualitative terms from pharmacopeias. Quantitative data for some organic solvents is presented as a trend.

Table 2: Solubility of Levofloxacin in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)
Ethanol25~1-10
1-Propanol15-55Increases with temperature
2-Propanol15-55Increases with temperature
1-Butanol15-55Increases with temperature
Acetic Acid15-55High solubility, increases with temperature
Ethyl Acetate15-55Increases with temperature
Dimethyl Sulfoxide (DMSO)25~25-50
Dimethylformamide (DMF)25~30

Note: The solubility of levofloxacin in alcohols, acetic acid, and ethyl acetate increases with temperature. The data for DMSO and DMF are at unspecified room temperature.

Experimental Protocols

Protocol 1: Recrystallization of Ciprofloxacin Hydrochloride

This protocol is adapted from a patented method for the purification of ciprofloxacin hydrochloride.

Materials:

  • Crude ciprofloxacin hydrochloride

  • 70% (v/v) Ethanol solution

  • Activated carbon

  • 30% Hydrochloric acid solution

  • Flask, heating mantle, stirring apparatus, filtration setup (for hot and vacuum filtration)

Procedure:

  • Place 1.5 kg of crude ciprofloxacin hydrochloride into a 10 L flask.

  • Add 6.0 L of 70% ethanol solution.

  • Heat the mixture to 60°C while stirring to dissolve the solid.

  • Add 7.0 g of activated carbon and maintain the temperature at 60°C for 25 minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Adjust the pH of the filtrate to 4.5 using a 30% hydrochloric acid solution.

  • Allow the solution to cool to room temperature to induce crystallization.

  • Collect the white crystals by vacuum filtration.

  • Dry the crystals at 65°C for 4 hours under reduced pressure.

Protocol 2: Analysis of Residual Solvents by HS-GC-FID

This is a general procedure for the analysis of residual solvents in a this compound sample, based on common laboratory practices.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Headspace autosampler

  • Capillary column (e.g., MEGA-624 Fast or equivalent)

Procedure:

  • Standard Preparation: Prepare standard solutions of the expected residual solvents in a suitable solvent (e.g., dimethyl sulfoxide or water) at known concentrations.[1]

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a headspace vial. Add a specific volume of the chosen solvent.

  • HS-GC-FID Analysis:

    • Equilibrate the headspace vials at a set temperature (e.g., 80°C) for a specific time (e.g., 60 minutes).[1]

    • Inject a portion of the headspace gas onto the GC column.

    • Run a temperature program to separate the solvents (e.g., start at 40°C and ramp up to 240°C).[1][2]

    • The FID will detect the organic solvents as they elute from the column.

  • Quantification: Compare the peak areas of the solvents in the sample chromatogram to the peak areas in the standard chromatograms to determine the concentration of each residual solvent.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_vacuum_drying Vacuum Drying Workflow dissolve Dissolve Crude this compound in Hot Solvent hot_filter Hot Filtration (optional, for insoluble impurities) dissolve->hot_filter cool Cool Solution to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration to Collect Crystals cool->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry_recrystallized Dry Purified Crystals wash->dry_recrystallized load_sample Load Wet this compound into Vacuum Oven apply_vacuum Apply Vacuum and Set Temperature load_sample->apply_vacuum hold Hold at Temperature and Pressure for a Set Time apply_vacuum->hold release_vacuum Release Vacuum with Inert Gas hold->release_vacuum unload_sample Unload Dry Product release_vacuum->unload_sample

Caption: Experimental workflows for recrystallization and vacuum drying.

troubleshooting_logic start High Residual Solvent Level Detected method_selection Which removal method was used? start->method_selection recrystallization Recrystallization method_selection->recrystallization Recrystallization vacuum_drying Vacuum Drying method_selection->vacuum_drying Vacuum Drying recrystallization_issue Was crystallization successful? recrystallization->recrystallization_issue drying_params Are drying parameters optimal? vacuum_drying->drying_params no_crystals No/Poor Crystallization recrystallization_issue->no_crystals No oiling_out Product Oiled Out recrystallization_issue->oiling_out Oiled Out yes_crystals Crystals Formed recrystallization_issue->yes_crystals Yes induce_crystallization Action: Induce crystallization (scratch, seed crystal) no_crystals->induce_crystallization concentrate Action: Concentrate solution and re-cool no_crystals->concentrate add_solvent Action: Add more solvent, cool slowly oiling_out->add_solvent hot_filter_impurities Action: Hot filter to remove impurities oiling_out->hot_filter_impurities yes_crystals->drying_params insufficient_drying Insufficient Time/Temp/Vacuum drying_params->insufficient_drying No no_degradation No Degradation drying_params->no_degradation Yes increase_params Action: Increase time/temp or improve vacuum insufficient_drying->increase_params vacuum_hydration Action: Consider vacuum hydration insufficient_drying->vacuum_hydration degradation Is degradation observed? yes_degradation Degradation Occurred degradation->yes_degradation Yes final_check Re-analyze for residual solvents degradation->final_check No lower_temp Action: Lower temperature, increase time/vacuum yes_degradation->lower_temp no_degradation->degradation

Caption: Troubleshooting logic for high residual solvent levels.

References

Minimizing byproduct formation in fluoroquinolonic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluoroquinolonic acid synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in minimizing byproduct formation during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of the fluoroquinolone core via the Gould-Jacobs reaction?

A1: The primary byproducts in the Gould-Jacobs reaction are typically related to the harsh thermal conditions required for cyclization. The most common issues are the formation of dark-colored tarry materials due to product decomposition at high temperatures and the premature loss of the C-3 carboxyl group, leading to a decarboxylated byproduct.[1] Incomplete cyclization, where the anilidomethylenemalonate intermediate remains, can also be a significant issue if the temperature is too low or the reaction time is too short.[2]

Q2: During the substitution reaction at the C-7 position with piperazine, what side products can form?

A2: When reacting the fluoroquinolone core with piperazine, a common side reaction is N,N'-dialkylation, where the fluoroquinolone moiety attaches to both nitrogen atoms of the piperazine, creating a dimer impurity. Another potential issue is the formation of regioisomers if there are other reactive sites on the quinolone ring, although the fluorine at C-7 is typically the most susceptible to nucleophilic aromatic substitution. To favor the desired mono-substitution, a significant excess of piperazine is often used.

Q3: How can I prevent the formation of decarboxylated byproducts during thermal cyclization?

A3: Preventing decarboxylation is a balance between achieving the high temperature needed for cyclization and avoiding prolonged exposure that leads to degradation.[2] Carefully controlling the reaction temperature and time is critical.[1] Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A can provide more uniform heating, preventing localized hot spots that promote decomposition.[1] For microwave-assisted synthesis, it is crucial to monitor the internal pressure, as excessive pressure buildup can indicate conditions that favor decarboxylation.[1][2] Reducing the temperature slightly or shortening the reaction time can often minimize this side reaction.[1]

Q4: My final product is difficult to crystallize and appears as a viscous oil. What is the likely cause and solution?

A4: The presence of impurities, such as unreacted starting materials or byproducts like tarry materials, is a common cause for difficulty in crystallization.[1] Residual high-boiling solvents (e.g., diphenyl ether) can also hinder solidification. The recommended solution is to purify the crude product using column chromatography. If a high-boiling solvent was used, ensure it is thoroughly removed under a high vacuum. Triturating the oil with a non-polar solvent, such as hexane or petroleum ether, can also help induce crystallization.[1]

Troubleshooting Guides & Protocols

Issue 1: Low Yield and/or High Impurity in Gould-Jacobs Cyclization

High temperatures are necessary for the intramolecular cyclization in the Gould-Jacobs reaction, but they can also lead to product degradation and byproduct formation.

Logical Troubleshooting Flow

start Problem: Low Yield or High Impurity in Gould-Jacobs Reaction check_temp Was reaction temp. ~250-300 °C? start->check_temp check_time Was reaction time optimized (e.g., 5-30 min)? check_temp->check_time Yes sol_temp Solution: Increase temperature gradually towards 250-300 °C. Consider microwave heating for better control. check_temp->sol_temp No check_solvent Was a high-boiling inert solvent used (e.g., Dowtherm A)? check_time->check_solvent Yes sol_time Solution: Optimize time. High temps may require shorter times (e.g., 5 min @ 300 °C) to prevent degradation. check_time->sol_time No check_atmosphere Was reaction run under inert atmosphere (N2/Ar)? check_solvent->check_atmosphere Yes sol_solvent Solution: Use a high-boiling inert solvent for even heating and to prevent localized decomposition. check_solvent->sol_solvent No sol_atmosphere Solution: Run under N2 or Ar to minimize oxidative side reactions that cause tar formation. check_atmosphere->sol_atmosphere No

Caption: Troubleshooting decision tree for Gould-Jacobs reaction.

Quantitative Data: Effect of Temperature and Time on Cyclization

The following data, adapted from a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate, illustrates the critical balance between reaction conditions and outcomes.[2]

EntryTemperature (°C)Time (min)Isolated Yield (Product)Notes
125021%Incomplete reaction; mainly intermediate observed.
2300237%Significant improvement in yield with higher temperature.
32502010%Longer time at lower temp is ineffective.
43002028%Decreased yield suggests product degradation over time.
5300547%Optimal balance of high temperature and short duration. Decarboxylation occurs.

Protocol: Microwave-Assisted Gould-Jacobs Cyclization [2]

  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess ester serves as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesis system. Heat the mixture to 300 °C and hold for 5 minutes. Monitor pressure to avoid excessive buildup.

  • Isolation: After the reaction, cool the vial to room temperature. The product should precipitate from the mixture.

  • Purification: Filter the solid product and wash thoroughly with 3 mL of ice-cold acetonitrile to remove unreacted starting material.

  • Drying: Dry the resulting solid under a vacuum to yield the 4-hydroxy-3-carboethoxyquinoline.

Issue 2: Byproduct Formation in C-7 Piperazine Substitution

The reaction of the this compound core with piperazine is a key step that can be prone to side reactions if not properly controlled.

Experimental Workflow for Fluoroquinolone Synthesis

cluster_0 Step 1: Quinolone Core Synthesis cluster_1 Step 2: Piperazine Substitution cluster_2 Step 3: Purification A Aniline + DEEM (Microwave @ 300°C, 5 min) B Cyclization (Gould-Jacobs) A->B C Crude 4-Hydroxy-3-carboethoxy- quinoline B->C D Core + Excess Piperazine in DMSO @ 140°C, 2h C->D E Nucleophilic Aromatic Substitution D->E F Crude this compound (e.g., Ciprofloxacin) E->F G Acid/Base Workup (HCl precipitation) F->G H Recrystallization (Ethanol) G->H I Pure Fluoroquinolonic Acid Product H->I

Caption: General experimental workflow for fluoroquinolone synthesis.

Protocol: C-7 Piperazine Substitution [3]

  • Reactant Preparation: In a suitable reaction vessel, add 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (1.0 eq).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) as the solvent, followed by piperazine (3.0-5.0 eq). Using a significant excess of piperazine helps to minimize the formation of N,N'-disubstituted byproducts.

  • Reaction Conditions: Heat the mixture to approximately 140°C and maintain for 1.5 to 2 hours with stirring.

  • Quenching and Precipitation: Cool the reaction mixture to about 70°C and add distilled water. With continued stirring and cooling, slowly add concentrated hydrochloric acid. This will protonate the desired product and cause it to precipitate as the hydrochloride salt.

  • Isolation: Filter the resulting suspension and wash the collected solid with distilled water to remove excess piperazine hydrochloride and DMSO.

  • Further Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, pure this compound derivative.[3]

Reaction Pathway Spotlight: Gould-Jacobs Cyclization and Decarboxylation Side Reaction

Understanding the main reaction pathway and potential side reactions is key to optimizing synthesis. The high-energy requirement for the desired 6-electron electrocyclization also provides sufficient energy for the undesired decarboxylation pathway.

cluster_main Main Reaction Pathway cluster_side Side Reaction Reactants Aniline + Alkoxymethylenemalonate Ester Intermediate Anilidomethylene- malonate Intermediate Reactants->Intermediate Condensation (Loss of EtOH) Cyclization Thermal Cyclization (6e- Electrocyclization) ~250-300°C Intermediate->Cyclization Heat Product Desired Product: 4-Hydroxyquinoline- 3-carboxylate Cyclization->Product Decarboxylation Thermal Decarboxylation (Loss of CO2) (Favored by prolonged high temp) Product->Decarboxylation Excess Heat/Time Byproduct Byproduct: 4-Hydroxyquinoline Decarboxylation->Byproduct

Caption: Main vs. side reaction pathways in Gould-Jacobs synthesis.

References

Technical Support Center: Fluoroquinolonic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoroquinolonic acids. Here, you will find information to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Photostability Issues

Q1: My fluoroquinolone solution is degrading upon exposure to light. How can I prevent this?

A1: Fluoroquinolones are known to be susceptible to photodegradation, which can alter their chemical structure and reduce their efficacy.[1][2] To minimize degradation, it is crucial to protect solutions from light during storage and experimentation.[1]

Troubleshooting Steps:

  • Use Amber Vials: Store all fluoroquinolone solutions in amber or opaque containers to block UV and visible light.

  • Work in Low-Light Conditions: When handling solutions, work in a dimly lit area or use red light, which is less energetic.

  • Wrap Equipment: If transparent containers are unavoidable for your experimental setup, wrap them in aluminum foil to prevent light exposure.[3]

  • Time-Sensitive Experiments: Prepare solutions fresh before use and minimize the duration of light exposure during your experiments.

Q2: I am observing unexpected peaks in my HPLC analysis after exposing my fluoroquinolone sample to UV light. What could be the cause?

A2: The unexpected peaks are likely photodegradation products.[1] UV irradiation can lead to various chemical modifications of the fluoroquinolone structure, including defluorination, hydroxylation, and decarboxylation.[2] The specific degradation pathway and the resulting products can be influenced by the pH of the solution.[2]

Troubleshooting Steps:

  • Confirm Photodegradation: To confirm that the new peaks are due to photodegradation, analyze a control sample that has been protected from light. The absence of these peaks in the control sample would indicate photodegradation.

  • Characterize Degradation Products: Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structure of the degradation products.[2]

  • Review Experimental Protocol: Ensure that your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.[4]

pH-Related Stability Issues

Q3: The solubility and stability of my fluoroquinolone solution seem to vary. How does pH affect them?

A3: The pH of the solution significantly impacts the stability and solubility of fluoroquinolones. These compounds are amphoteric and can exist in different ionic forms depending on the pH.[5] For instance, the solubility of levofloxacin hemihydrate and ciprofloxacin lactate increases with decreasing pH.[6] However, extreme pH conditions (both acidic and basic) can promote degradation.[7][8]

Troubleshooting Steps:

  • Optimize pH for Solubility and Stability: Determine the optimal pH range for your specific fluoroquinolone that balances solubility and stability. For many fluoroquinolones, a pH range of 5-7 is a reasonable starting point.[9]

  • Buffer Solutions: Use appropriate buffer solutions to maintain a constant pH throughout your experiment.

  • Monitor pH: Regularly check the pH of your stock and working solutions, as it can change over time.

Q4: I am conducting a forced degradation study. What pH conditions should I use?

A4: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11] For acid and base hydrolysis, it is recommended to use a range of conditions.

Recommended Conditions for Forced Degradation:

  • Acid Hydrolysis: Start with 0.1 N HCl at room temperature. If no degradation is observed, you can increase the temperature to 50-60 °C.[10]

  • Base Hydrolysis: Begin with 0.1 N NaOH at room temperature. Similar to acid hydrolysis, the temperature can be increased if necessary.[10]

  • Neutral Hydrolysis: Use purified water at an elevated temperature.

Metal Ion Chelation

Q5: I am observing a decrease in the antimicrobial activity and bioavailability of my fluoroquinolone in the presence of certain metal ions. Why is this happening?

A5: Fluoroquinolones can form stable chelate complexes with multivalent metal ions such as Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Mg²⁺.[12][13][14] This chelation can reduce the concentration of the free, active drug, leading to decreased antimicrobial activity and bioavailability.[12][13] The formation of these complexes is an equilibrium process that depends on the specific fluoroquinolone, the metal ion, and the pH.[13][15]

Troubleshooting Steps:

  • Identify Potential Sources of Metal Ions: Metal ions can be introduced from various sources, including glassware, excipients, and co-administered drugs like antacids.[13]

  • Use Metal-Free Buffers and Reagents: Whenever possible, use buffers and reagents that are free of contaminating metal ions.

  • Consider EDTA: In some in vitro experiments, the addition of a chelating agent like EDTA can help to sequester interfering metal ions. However, be mindful of its potential impact on your experimental system.

  • Analytical Considerations: When analyzing samples containing metal ions, be aware that chelation can affect chromatographic behavior.

Data Summary

Table 1: Effect of Metal Ions on Fluoroquinolone Bioavailability

FluoroquinoloneMetal-Containing ProductChange in CmaxChange in AUCReference
CiprofloxacinMaalox (Aluminum/Magnesium)-85%-85%[13]
CiprofloxacinCalcium Carbonate~ -40%~ -40%[13]

Table 2: pH-Dependent Activity of Ciprofloxacin and Delafloxacin against E. coli

AntibioticpHMIC₉₀ (mg/L)Reference
Ciprofloxacin7.38[16]
Ciprofloxacin5.0128[16]
Delafloxacin7.364[16]
Delafloxacin5.016[16]

Experimental Protocols

Protocol 1: Assessing Photostability of a Fluoroquinolone Solution

This protocol is adapted from ICH Q1B guidelines for photostability testing.[3]

Objective: To evaluate the effect of light exposure on the stability of a fluoroquinolone solution.

Materials:

  • Fluoroquinolone of interest

  • Appropriate solvent (e.g., 0.1 M phosphate buffer, pH 7.0)[17]

  • Transparent and amber vials

  • A calibrated light source capable of emitting both UV and visible light

  • HPLC system with a photodiode array (PDA) or UV detector

  • Aluminum foil

Procedure:

  • Solution Preparation: Prepare a solution of the fluoroquinolone in the chosen solvent at a known concentration (e.g., 20 µg/mL).[17]

  • Sample Preparation:

    • Test Sample: Transfer an aliquot of the solution to a transparent vial.

    • Control Sample: Transfer an equal aliquot to an amber vial or a transparent vial wrapped completely in aluminum foil.

  • Light Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from both the test and control vials.

    • Analyze the samples by a validated, stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the test and control samples.

    • Calculate the percentage of degradation in the test sample relative to the control.

    • Identify and quantify any degradation products.

Protocol 2: Evaluating the Effect of Metal Ion Chelation by UV-Vis Spectrophotometry

Objective: To determine the interaction between a fluoroquinolone and a metal ion.

Materials:

  • Fluoroquinolone of interest

  • Metal salt (e.g., FeCl₃, AlCl₃, MgCl₂)

  • Appropriate buffer solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the fluoroquinolone and the metal salt in the buffer.

  • Titration:

    • In a cuvette, place a fixed concentration of the fluoroquinolone solution.

    • Record the initial UV-Vis spectrum.

    • Add small, incremental volumes of the metal salt stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance spectrum of the fluoroquinolone upon the addition of the metal ion. A shift in the maximum absorbance wavelength or a change in absorbance intensity indicates complex formation.

    • The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot.

Visualizations

Fluoroquinolone_Photodegradation_Pathway FQ Fluoroquinolone Intermediate1 Excited State FQ* FQ->Intermediate1 Light (UV/Vis) Product1 Defluorination Product Intermediate1->Product1 Loss of F⁻ Product2 Hydroxylation Product Intermediate1->Product2 +•OH Product3 Decarboxylation Product Intermediate1->Product3 -CO₂ Product4 Piperazine Ring Cleavage Product Intermediate1->Product4

Caption: General pathways of fluoroquinolone photodegradation.

Metal_Chelation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_FQ Prepare Fluoroquinolone Solution Titration Titrate FQ with Metal Ion Solution Prep_FQ->Titration Prep_Metal Prepare Metal Ion Solution Prep_Metal->Titration Measure Measure UV-Vis Spectra Titration->Measure Analyze_Spectra Analyze Spectral Changes Measure->Analyze_Spectra Determine_Stoichiometry Determine Complex Stoichiometry Analyze_Spectra->Determine_Stoichiometry

Caption: Workflow for evaluating metal ion chelation.

References

Technical Support Center: Overcoming Solubility Challenges of Fluoroquinolonic Acids in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for addressing the poor solubility of fluoroquinolonic acids (e.g., Nalidixic acid and its derivatives) in experimental reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my fluoroquinolonic acid starting material poorly soluble in many common reaction solvents?

Fluoroquinolonic acids often exhibit poor solubility due to a combination of their molecular structure and solid-state properties. Key factors include:

  • Zwitterionic Nature: These molecules contain both a carboxylic acid group and a basic amine moiety.[1][2] At a neutral pH, the molecule can exist as a zwitterion, which can lead to strong intermolecular electrostatic interactions and a stable crystal lattice, reducing solubility in many solvents.

  • Hydrophobic Core: The core structure is a quinoline ring system, which is largely hydrophobic and contributes to low solubility in aqueous media.[3]

  • Crystalline Structure: They are often supplied as stable, crystalline solids with a high melting point (e.g., Nalidixic acid melts at 225-231°C, another this compound at 242-245°C), indicating a strong crystal lattice that requires significant energy to break down.[4][5] Consequently, they are often described as practically insoluble in water and very slightly soluble in solvents like ethanol and ether.[4][6][7]

Q2: My reaction has started, but my starting material is precipitating. What are the immediate troubleshooting steps?

Precipitation during a reaction indicates that the compound's solubility limit has been exceeded, which can stall the reaction. Follow this logical workflow to diagnose and solve the issue.[8][9]

cluster_0 Troubleshooting Workflow for In-Reaction Precipitation Start Precipitation Observed During Reaction CheckTemp Is the reaction temperature stable? Start->CheckTemp Heat Gently increase heat (if reaction tolerates) CheckTemp->Heat No CheckSolvent Is precipitation uniform or is it 'oiling out'? CheckTemp->CheckSolvent Yes Heat->CheckSolvent AddSolvent Incrementally add more of the primary solvent or a co-solvent (e.g., DMSO) CheckSolvent->AddSolvent Uniform Precipitate OilingOut Issue: Oiling Out (See FAQ #5) CheckSolvent->OilingOut Oiling Out CheckpH Can reaction pH be modified? AddSolvent->CheckpH AdjustpH Add acid or base to shift away from isoelectric point (See Protocol 1) CheckpH->AdjustpH Yes End Reaction Homogeneous CheckpH->End No AdjustpH->End

Caption: Troubleshooting workflow for in-reaction precipitation.
Q3: How can I use pH adjustment to increase the solubility of my this compound?

Adjusting the pH is a powerful technique to increase the solubility of ionizable compounds like fluoroquinolonic acids.[10][11] The solubility of these compounds is highly pH-dependent because they can exist in three forms: a cationic form at low pH, a neutral (often zwitterionic) form near the isoelectric point, and an anionic form at high pH. The charged cationic and anionic forms are significantly more soluble in aqueous and polar protic solvents than the neutral form.

For example, Nalidixic acid's solubility is much higher at an elevated pH because administration with an alkaline compound enhances its solubility. Its solubility in 0.5 M NaOH is approximately 50 mg/mL, a dramatic increase from its near-insolubility in neutral water.[4][7]

Caption: pH effect on this compound ionization and solubility.
Q4: Which organic solvents or co-solvent systems are most effective for these compounds?

While aqueous solubility is low, fluoroquinolonic acids are soluble in some polar organic solvents.[6] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system and can disrupt water's hydrogen bonding network, thereby increasing the solubility of non-polar compounds.[][13]

Commonly used solvents and co-solvents include:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for creating stock solutions. This compound has a solubility of approximately 16.67 mg/mL in DMSO.[14][15]

  • Acetonitrile: Nalidixic acid is soluble in acetonitrile at around 1 mg/mL.[16]

  • Alcohols (Methanol, Ethanol): These are sometimes effective, though solubility may be limited.[3][6]

  • N,N-Dimethylformamide (DMF): Can be used, but care must be taken as it is a high-boiling point solvent.[4]

The use of co-solvents is a primary strategy for formulation and can be adapted for reaction chemistry.[][17] A typical approach involves dissolving the compound in a minimal amount of a strong organic solvent (like DMSO) and then diluting it with the primary reaction solvent.[14]

Q5: My compound "oiled out" during crystallization/precipitation instead of forming a solid. What does this mean and how can I fix it?

"Oiling out" occurs when a solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when a solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the compound.

To resolve this, you can:

  • Re-heat and Add More Solvent: Return the mixture to the heat source and add more of the "good" solvent (the one in which the compound is more soluble) to reduce the supersaturation. Allow it to cool more slowly.[18]

  • Lower the Cooling Temperature: Ensure the solution cools well below the compound's melting point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation point for crystal growth.[18]

Data Presentation: Solubility of Fluoroquinolonic Acids

The following tables summarize solubility data for Nalidixic Acid, a representative quinolonic acid, and a generic this compound, providing a baseline for solvent selection.

Table 1: Solubility of Nalidixic Acid in Various Solvents

Solvent Solubility Concentration (approx.) Reference
Water Practically Insoluble ~0.01% (0.1 mg/mL) [6]
0.5 M Sodium Hydroxide Soluble ~50 mg/mL [16]
Chloroform Sparingly Soluble ~3.5% (35 mg/mL) [4][6]
N,N-Dimethylformamide Sparingly Soluble Not Quantified [4]
Acetonitrile Soluble ~1 mg/mL [16]
Toluene Very Slightly Soluble ~0.16% (1.6 mg/mL) [6]
Methanol Very Slightly Soluble ~0.13% (1.3 mg/mL) [6]
Ethanol Very Slightly Soluble ~0.09% (0.9 mg/mL) [4][6]

| Diethyl Ether | Practically Insoluble | ~0.01% (0.1 mg/mL) |[4][6] |

Table 2: Solubility of a Generic this compound (C₁₃H₉ClFNO₃)

Solvent System Solubility Concentration (approx.) Reference
DMSO Soluble ~16.67 mg/mL [14][15]

| 10% DMSO + 90% Corn Oil | Soluble | ≥ 1.67 mg/mL |[14] |

Experimental Protocols

Protocol 1: pH-Based Solubility Enhancement for a Reaction

This protocol describes how to increase the solubility of a this compound by basifying the reaction mixture.

Objective: To dissolve a poorly soluble this compound starting material by converting it to its more soluble anionic (carboxylate) form for a subsequent reaction.

Materials:

  • This compound

  • Reaction solvent (e.g., water, ethanol/water mixture)

  • Aqueous base (e.g., 1 M NaOH, 1 M K₂CO₃)

  • Reaction vessel with stirring

  • pH meter or pH strips

Procedure:

  • Suspend the this compound in the chosen reaction solvent in the reaction vessel.

  • Begin vigorous stirring.

  • Slowly add the aqueous base dropwise to the suspension.

  • Monitor the dissolution of the solid. As the pH increases, the carboxylic acid will deprotonate, and the solid should begin to dissolve.[4][6]

  • Check the pH of the mixture periodically. Continue adding base until all the solid has dissolved. The solution should become clear.[4]

  • Important: Ensure the final pH and the presence of the base are compatible with the subsequent reaction steps and reagents. If the reaction requires a neutral pH, this method may not be suitable, or the pH will need to be readjusted post-reaction.

  • Once the starting material is fully dissolved, proceed with the addition of other reagents.

Protocol 2: Co-Solvent Screening Workflow

This protocol outlines a systematic approach to finding an effective co-solvent system for a reaction.

Objective: To identify a binary solvent mixture that provides sufficient solubility for the this compound under the desired reaction conditions.

cluster_2 Protocol: Co-Solvent System Screening Start Select Primary Solvent (e.g., Water, Toluene) SelectCoSolvents Select Miscible Co-Solvents (e.g., DMSO, DMF, THF, Acetonitrile) Start->SelectCoSolvents PrepVials Prepare Vials with Known Amount of this compound SelectCoSolvents->PrepVials TestDMSO Test System 1: DMSO Add DMSO dropwise at RT until dissolved. Record volume. PrepVials->TestDMSO TestDMF Test System 2: DMF Add DMF dropwise at RT until dissolved. Record volume. PrepVials->TestDMF TestACN Test System 3: Acetonitrile Add ACN dropwise at RT until dissolved. Record volume. PrepVials->TestACN Analyze Analyze Results: Identify co-solvent requiring the minimum volume. TestDMSO->Analyze TestDMF->Analyze TestACN->Analyze ScaleUp Scale Up to Reaction Volume using the optimal co-solvent ratio. Analyze->ScaleUp

Caption: Workflow for screening effective co-solvent systems.

References

Technical Support Center: HPLC Analysis of Fluoroquinolonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of fluoroquinolonic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of fluoroquinolonic acids.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My fluoroquinolone peaks are showing significant tailing. What are the possible causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can significantly affect resolution and quantification.[1][2][3] The primary causes for peak tailing in fluoroquinolone analysis include:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of fluoroquinolones, leading to tailing.[3][4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.[1]

  • Inappropriate Mobile Phase pH: The zwitterionic nature of fluoroquinolones means their charge state is highly dependent on the mobile phase pH. An incorrect pH can lead to undesirable interactions with the stationary phase.[5][6][7]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause peak tailing.[1][8]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_conc Reduce Sample Concentration start->check_conc check_ph Adjust Mobile Phase pH (typically acidic, pH 2-4) check_conc->check_ph Still Tailing good_peak Good Peak Shape check_conc->good_peak Resolved check_column Use High Purity Silica Column check_ph->check_column Still Tailing check_ph->good_peak Resolved use_additive Add Mobile Phase Modifier (e.g., TEA) check_column->use_additive Still Tailing check_column->good_peak Resolved flush_column Flush or Regenerate Column use_additive->flush_column Still Tailing use_additive->good_peak Resolved replace_column Replace Column flush_column->replace_column Still Tailing flush_column->good_peak Resolved replace_column->good_peak Resolved

Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.

Q2: What causes peak fronting and how can I resolve it?

A2: Peak fronting is less common than tailing but can also impact analysis. Potential causes include:

  • High Sample Concentration: Similar to tailing, overloading the column can lead to fronting.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

  • Column Collapse: At high pH, the silica backbone of the stationary phase can dissolve, leading to a void at the column inlet and causing peak distortion.[4]

To resolve peak fronting, try reducing the injection volume or sample concentration, and ensure your sample solvent is similar in strength to or weaker than your mobile phase. If column collapse is suspected, replacing the column is necessary.

Issue 2: Retention Time Shifts

Q3: My retention times are drifting or have suddenly shifted. What should I investigate?

A3: Retention time shifts can be gradual (drift) or sudden (jump).[9] Here are the common causes and solutions:

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent can alter the elution strength and cause retention time drift.[1][9] Always prepare fresh mobile phase and keep solvent bottles capped.

  • Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Inconsistent column temperature can lead to retention time variability.[1] Using a column oven is recommended for stable retention times.

  • Changes in Mobile Phase pH: For ionizable compounds like fluoroquinolones, small changes in the mobile phase pH can significantly impact retention times.[6][7][10] Ensure the mobile phase is adequately buffered.

  • Column Aging: Over time, the stationary phase can degrade, leading to a gradual decrease in retention times.[11]

  • System Leaks or Pump Issues: A leak in the system or a malfunctioning pump can cause changes in the flow rate, directly affecting retention times.[11][12]

Logical Relationship for Diagnosing Retention Time Shifts:

G start Retention Time Shift check_system Check for Leaks & Verify Flow Rate start->check_system check_mobile_phase Prepare Fresh Mobile Phase & Check pH check_system->check_mobile_phase No Leaks, Flow OK check_temp Ensure Stable Column Temperature check_mobile_phase->check_temp Fresh Mobile Phase, Still Shifting check_column Evaluate Column Performance check_temp->check_column Temp Stable, Still Shifting

Caption: A logical diagram for troubleshooting retention time shifts in HPLC.

Issue 3: Baseline Noise and Drifting

Q4: I am observing a noisy or drifting baseline. What are the common causes and solutions?

A4: A stable baseline is crucial for accurate quantification, especially at low concentrations.[8] Common causes of baseline issues include:

  • Contaminated or Low-Quality Solvents: Impurities in the mobile phase can lead to a noisy or drifting baseline, particularly in gradient elution.[13][14][15] Use HPLC-grade solvents and high-purity water.

  • Air Bubbles in the System: Air bubbles in the pump or detector cell can cause baseline noise.[11][13][15] Ensure proper degassing of the mobile phase.

  • Detector Lamp Issues: An aging detector lamp can result in increased noise.

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift.[15]

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and mobile phase, leading to baseline drift.[14]

To address these issues, use high-quality, freshly prepared, and degassed mobile phases. Regularly flush your column to remove contaminants and ensure your HPLC system is in a temperature-controlled environment.

Issue 4: Low Sensitivity

Q5: I am struggling with low sensitivity for my fluoroquinolone analysis. How can I improve it?

A5: Achieving low limits of detection is often critical. Here are some ways to enhance sensitivity:

  • Optimize Detection Wavelength: Ensure you are using the optimal excitation and emission wavelengths if using a fluorescence detector, which is common for fluoroquinolone analysis due to their native fluorescence.[16]

  • Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be mindful of potential peak shape distortion.[8]

  • Sample Pre-concentration: Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the analytes before injection.[17]

  • Reduce Baseline Noise: A lower baseline noise will improve the signal-to-noise ratio.[8][18] Refer to the section on baseline noise for troubleshooting tips.

  • Use a More Sensitive Detector: Mass spectrometry (MS) detectors offer higher sensitivity and specificity compared to UV or fluorescence detectors.[16]

Frequently Asked Questions (FAQs)

Q6: What type of HPLC column is best for fluoroquinolone analysis?

A6: Reversed-phase C18 columns are the most commonly used for fluoroquinolone analysis.[19][20] High-purity silica-based columns are recommended to minimize interactions with residual silanols.

Q7: What is the ideal mobile phase pH for analyzing fluoroquinolones?

A7: An acidic mobile phase with a pH between 2.5 and 4.5 is generally preferred.[6][10] In this pH range, the carboxylic acid group is protonated, and the amine groups are charged, leading to good retention and peak shape on a C18 column.

Q8: What are the common sample preparation techniques for fluoroquinolones in complex matrices like plasma or milk?

A8: Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[17][21][22] SPE is often favored for its ability to provide cleaner extracts and concentrate the analytes.[17]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in fluoroquinolone analysis.

Table 1: Linearity and Detection Limits of Selected Fluoroquinolones

FluoroquinoloneLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
Ciprofloxacin0.05 - 100.0080-
Levofloxacin0.05 - 150.0074-
Moxifloxacin0.10 - 100.0171-
Sparfloxacin0.2 - 10-0.2[21]
Gatifloxacin2 - 100.0840.255[20]

Table 2: Recovery Rates from Different Sample Matrices

FluoroquinoloneSample MatrixSample PreparationRecovery (%)Reference
CiprofloxacinMilkSPE84.1 - 104.7[22]
EnrofloxacinMilkSPE84.1 - 104.7[22]
CiprofloxacinMaize-86.49 - 123.1[23]
EnrofloxacinMaize-86.49 - 123.1[23]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Fluoroquinolone Analysis

This protocol is a general starting point for the analysis of fluoroquinolones like ciprofloxacin, levofloxacin, and others in pharmaceutical formulations.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[20]

  • Mobile Phase: A mixture of phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).[20]

  • Flow Rate: 1.0 mL/min.[20]

  • Column Temperature: 35 °C.[19]

  • Detector: UV detector set at a wavelength of 293 nm.[20]

  • Injection Volume: 10 µL.[19]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Protocol 2: HPLC-Fluorescence Method for Fluoroquinolones in Plasma

This method is suitable for the determination of fluoroquinolones in biological matrices like plasma, offering higher sensitivity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution may be required. A common mobile phase consists of a buffer (e.g., 0.4% triethylamine solution at pH 3.0) and an organic modifier like acetonitrile or methanol.[23]

  • Flow Rate: 1.0 mL/min.[23]

  • Column Temperature: 35 °C.[23]

  • Detector: Fluorescence detector with excitation and emission wavelengths optimized for the specific fluoroquinolones. For example, for levofloxacin and moxifloxacin, λex/λem = 290/500 nm, and for norfloxacin and ciprofloxacin, λex/λem = 280/445 nm.

  • Injection Volume: 20 µL.[23]

  • Sample Preparation: Protein precipitation followed by SPE is a common approach. For plasma, proteins can be precipitated with methanol or acetonitrile. The supernatant can then be further cleaned up and concentrated using an appropriate SPE cartridge.

References

Technical Support Center: Spectroscopic Analysis of Fluoroquinolonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during the spectroscopic analysis of fluoroquinolonic acids.

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpected peaks or shifts in my UV-Vis spectrum of a fluoroquinolone?

A1: Unexpected peaks or shifts in UV-Vis spectra of fluoroquinolones can arise from several factors:

  • Complex Formation with Metal Ions: Fluoroquinolones readily chelate with polyvalent metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺), leading to the formation of complexes with distinct absorption spectra.[1][2] The presence of trace metals in your sample or solvent can cause these artifacts.

  • pH Changes: The absorption spectra of fluoroquinolones are highly pH-dependent due to the presence of ionizable carboxylic acid and piperazinyl groups.[3][4] A shift in the pH of your solution can alter the ionization state of the molecule and consequently its absorption spectrum.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can influence the electronic transitions of the molecule, causing shifts in the absorption maxima (solvatochromism).[5][6][7] Using a different solvent than intended in a protocol can lead to spectral shifts.

  • Photodegradation: Exposure to UV light, and even room light, can cause photodegradation of fluoroquinolones, resulting in the formation of photoproducts with different absorption characteristics.[8][9][10]

  • Sample Impurities: The presence of impurities in the sample or solvent can contribute to the overall absorption spectrum.[11]

Q2: My fluorescence intensity is much lower than expected. What could be the cause?

A2: Low fluorescence emission can be due to several factors:

  • Quenching: The presence of quenchers, such as metal ions or other molecules in the sample matrix, can decrease fluorescence intensity.

  • Solvent Effects: The fluorescence quantum yield of fluoroquinolones can be highly dependent on the solvent.[5][12] For example, the emission intensities of ofloxacin and norfloxacin are very weak in organic solvents compared to water.[12]

  • pH: The fluorescence of fluoroquinolones is pH-dependent.[3][13] The protonation state of the molecule affects its fluorescence properties.

  • Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to a decrease in the measured intensity.[14]

  • Photobleaching: Prolonged exposure to the excitation light can lead to photodegradation of the fluorophore, reducing the fluorescence signal over time.[11]

Q3: I am seeing artifacts in my NMR spectrum. What are the common sources for fluoroquinolone analysis?

A3: Artifacts in NMR spectra of fluoroquinolones can be caused by:

  • Complexation with Paramagnetic Ions: The presence of paramagnetic metal ions can lead to significant broadening of NMR signals.

  • pH and Solvent Effects: As with other spectroscopic techniques, pH and the choice of deuterated solvent can affect the chemical shifts of protons and carbons in the fluoroquinolone structure.[1][2]

  • Instrumental Artifacts: Common NMR artifacts include quadrature images, center glitches, and receiver overflow, which can distort the spectrum.[15]

Q4: What are common challenges in the mass spectrometry analysis of fluoroquinolones?

A4: In mass spectrometry, challenges can include:

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[16]

  • Formation of Adducts: Fluoroquinolones can form adducts with metal ions or other molecules, leading to the appearance of unexpected ions in the mass spectrum.

  • Fragmentation Patterns: While predictable, complex fragmentation patterns can sometimes make interpretation challenging, though they are also key to structural identification.[17]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common artifacts in the spectroscopic analysis of fluoroquinolonic acids.

Problem Spectroscopic Technique Probable Cause(s) Recommended Solution(s)
Unexpected Peaks/Shoulders or Shifted λmax UV-Vis, FluorescenceMetal Ion Contamination: Formation of fluoroquinolone-metal complexes.[1][2][18]- Add a chelating agent like EDTA to the sample. - Use high-purity solvents and acid-washed glassware.
UV-Vis, FluorescenceIncorrect pH: The ionization state of the fluoroquinolone is altered.[3][4]- Buffer the sample solution to the desired pH. - Measure and report the pH of the final solution.
UV-Vis, FluorescenceSolvent Effects: Different solvent polarity or hydrogen bonding ability.[5][6][19]- Ensure the solvent used matches the experimental protocol. - If a different solvent must be used, document it and expect spectral shifts.
UV-Vis, Fluorescence, NMRPhotodegradation: Sample has been exposed to light, forming photoproducts.[8][9][20]- Protect samples from light by using amber vials or covering with foil. - Prepare samples fresh and analyze them promptly. - Minimize exposure time during analysis.
Low Signal Intensity FluorescenceInner Filter Effect: Sample concentration is too high.[14]- Dilute the sample to a lower concentration.
FluorescenceQuenching: Presence of quenching agents in the sample.- Purify the sample to remove potential quenchers. - Analyze a blank matrix to check for quenching effects.
UV-VisLow Concentration: Analyte concentration is below the detection limit.- Concentrate the sample. - Use a cuvette with a longer path length.[11]
Distorted Spectrum Shape FluorescenceSecond-Order Harmonics: The emission monochromator allows multiples of the excitation wavelength to pass.[14]- Use appropriate optical filters to block scattered excitation light and second-order effects.[14]
UV-VisBaseline Drift: Instability in the instrument's light source or detector.[11]- Allow the instrument to warm up sufficiently. - Perform a baseline correction with a blank solution before running the sample.[11]
Broad NMR Signals NMRParamagnetic Impurities: Presence of paramagnetic metal ions.- Treat the sample with a chelating agent. - Ensure high purity of the sample and solvent.

Experimental Protocols

Protocol: Fluorescence Spectroscopy of a Fluoroquinolonic Acid Solution

This protocol provides a general procedure for obtaining a fluorescence spectrum of a this compound, with steps to minimize common artifacts.

1. Materials and Reagents:

  • This compound standard

  • High-purity solvent (e.g., HPLC-grade water, methanol, or acetonitrile)

  • Buffer solution (e.g., phosphate or acetate buffer, depending on the desired pH)

  • EDTA (optional, as a chelating agent)

  • Amber volumetric flasks and cuvettes

2. Instrument and Settings:

  • Spectrofluorometer

  • Excitation and emission monochromators

  • Quartz cuvette (1 cm path length)

  • Typical settings (will vary by instrument and analyte):

    • Excitation Wavelength: Determined from the absorbance maximum of the analyte.

    • Emission Wavelength Range: Scanned over the expected emission range.

    • Excitation and Emission Slit Widths: 5 nm (can be adjusted to balance resolution and signal intensity).

    • Scan Speed: e.g., 1200 nm/min.

    • Integration Time: e.g., 0.1 s.

3. Procedure:

  • Sample Preparation (in a dimly lit area to prevent photodegradation):

    • Prepare a stock solution of the this compound in the chosen solvent.

    • Dilute the stock solution with the buffer to the desired final concentration. The final absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

    • If metal ion contamination is suspected, add a small amount of EDTA to the buffer.

    • Prepare a blank solution containing only the buffer and any other additives.

  • Instrument Setup and Calibration:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Perform any necessary instrument calibrations as per the manufacturer's instructions.

  • Measurement:

    • Record the fluorescence spectrum of the blank solution.

    • Rinse the cuvette with the sample solution, then fill the cuvette with the sample.

    • Place the sample cuvette in the spectrofluorometer.

    • Acquire the fluorescence emission spectrum.

    • If necessary, acquire an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.

    • Analyze the corrected spectrum for emission maxima and intensity.

Visualizations

TroubleshootingWorkflow start Artifacts Observed in Spectroscopic Data check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Verify Instrument Parameters start->check_instrument metal_ions Potential Metal Ion Contamination? check_sample_prep->metal_ions Yes baseline_issue Baseline Correction Performed? check_instrument->baseline_issue Yes ph_issue Is pH Controlled and Correct? metal_ions->ph_issue No add_edta Add Chelating Agent (EDTA) metal_ions->add_edta Yes solvent_issue Correct Solvent Used? ph_issue->solvent_issue Yes use_buffer Use Appropriate Buffer ph_issue->use_buffer No photodegradation Was Sample Protected from Light? solvent_issue->photodegradation Yes correct_solvent Use Correct Solvent solvent_issue->correct_solvent No protect_from_light Protect from Light photodegradation->protect_from_light No end_node Re-analyze Sample photodegradation->end_node Yes add_edta->end_node use_buffer->end_node correct_solvent->end_node protect_from_light->end_node concentration_issue Concentration in Linear Range? baseline_issue->concentration_issue Yes perform_baseline Perform Baseline Correction baseline_issue->perform_baseline No adjust_concentration Adjust Concentration concentration_issue->adjust_concentration No concentration_issue->end_node Yes perform_baseline->end_node adjust_concentration->end_node

Caption: Troubleshooting workflow for spectroscopic artifacts.

FactorsInfluencingSpectra cluster_chemical Chemical Environment cluster_physical Physical Factors fq_spectrum Fluoroquinolone Spectroscopic Signal pH pH pH->fq_spectrum Affects Ionization State metal_ions Metal Ions (Mⁿ⁺) metal_ions->fq_spectrum Forms Complexes solvent Solvent Polarity & H-Bonding solvent->fq_spectrum Causes Solvatochromic Shifts concentration Concentration concentration->fq_spectrum Inner Filter Effects light_exposure Light Exposure light_exposure->fq_spectrum Causes Photodegradation

Caption: Factors influencing fluoroquinolone spectra.

References

Technical Support Center: High-Purity Fluoroquinolonic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on obtaining high-purity fluoroquinolonic acid through recrystallization. This compound is a critical intermediate in the synthesis of many fluoroquinolone antibiotics, including ciprofloxacin and enrofloxacin.[1][2] Its purity is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).[3]

This resource offers detailed troubleshooting guides for common experimental issues, frequently asked questions (FAQs), and step-by-step experimental protocols.

Troubleshooting Guide

This section addresses specific challenges that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Question Potential Causes & Solutions
No Crystal Formation I've dissolved my crude this compound in the solvent, but no crystals are forming upon cooling. What's wrong?Supersaturation Not Reached: The solution may be too dilute. Solution: Try evaporating some of the solvent to increase the concentration of the this compound. Inappropriate Solvent: The compound may be too soluble in the chosen solvent at low temperatures. Solution: Refer to the solvent selection guide. You may need to use a different solvent or a mixed-solvent system where the compound has lower solubility when cold. Supersaturated Solution: The solution may be supersaturated. Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of pure this compound.
Oiling Out Instead of crystals, an oily layer is forming at the bottom of my flask. How can I fix this?Cooling Too Rapidly: The solution is being cooled too quickly, causing the compound to come out of solution above its melting point. Solution: Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before moving it to an ice bath. High Impurity Level: A high concentration of impurities can depress the melting point of the compound. Solution: Try adding a small amount of a solvent in which the this compound is more soluble to keep it dissolved at a slightly lower temperature, then cool slowly. A preliminary purification step, such as treatment with activated charcoal, may be necessary.
Poor Crystal Yield I've successfully obtained crystals, but my final yield is very low. How can I improve it?Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Premature Crystallization: Crystals may have formed during a hot filtration step. Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization. Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough time. Solution: Ensure the flask is thoroughly cooled in an ice bath for an adequate period to maximize crystal formation.
Discolored Crystals The final crystals have a yellowish or off-white color instead of being pure white. How can I remove the color?Colored Impurities Present: The crude material contains colored impurities that are co-crystallizing with the product. Solution: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Fine Powder Instead of Crystals My product has crashed out of solution as a fine powder rather than well-defined crystals. Is this a problem and how can I get better crystals?Cooling Too Rapidly: Rapid cooling often leads to the formation of a fine precipitate instead of larger crystals. Solution: Slow down the cooling rate. Insulate the flask or allow it to cool in a controlled manner. High Level of Agitation: Agitating the solution during cooling can induce rapid nucleation, resulting in small crystals. Solution: Allow the solution to cool without stirring or agitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I remove impurities during the recrystallization of this compound?

A2: Impurities in this compound can originate from the starting materials and side reactions during its synthesis. Common starting materials include ethyl N,N-dimethylaminoacrylate, 2,4-dichloro-5-fluorobenzoyl chloride, and cyclopropylamine.[4] Potential impurities could be unreacted starting materials or byproducts from incomplete cyclization.

  • Insoluble Impurities: These can be removed by hot filtration of the dissolved crude product.

  • Soluble Impurities: These are removed by ensuring they remain in the cold solvent (mother liquor) after the pure this compound has crystallized. A second recrystallization may be necessary for higher purity.

  • Colored Impurities: As mentioned in the troubleshooting guide, treatment with activated charcoal in the hot solution is an effective method for removing colored impurities.

  • Acidic/Basic Impurities: A patent for purifying fluoroquinolone derivatives suggests a pH adjustment method. The crude product can be suspended in water and dissolved by adding a dilute acid (e.g., HCl). After treating with activated charcoal and filtering, the pure this compound can be precipitated by adding a dilute base (e.g., NaOH) to adjust the pH to a range of 4 to 8.

Q3: How do I know if my recrystallized this compound is pure?

A3: The purity of the recrystallized product can be assessed using several analytical techniques:

  • Melting Point Determination: Pure crystalline solids have a sharp melting point range. A broad or depressed melting point compared to the literature value (approximately 242-245 °C) indicates the presence of impurities.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity and quantifying impurities.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.

Experimental Protocols

Below are generalized protocols for the recrystallization of this compound. The optimal conditions, particularly the choice of solvent and volumes, may need to be determined empirically for your specific sample.

Protocol 1: Single-Solvent Recrystallization

This method is suitable if a single solvent with the desired temperature-dependent solubility profile is identified.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or acetone)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Continue to add the hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature, undisturbed.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This is a versatile technique when a single suitable solvent cannot be found.

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is soluble (e.g., ethanol, acetone)

  • A "poor" solvent in which the compound is insoluble, but is miscible with the "good" solvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • If necessary, perform a hot filtration at this stage to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature without disturbance.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final recrystallization mixture).

  • Dry the purified crystals.

Data Presentation

While extensive quantitative solubility data for this compound in various organic solvents is not widely published, the following table provides a summary of known solubility information. Researchers should perform preliminary solubility tests to determine the optimal solvent system for their specific needs.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for dissolving the compound, but its high boiling point can make it difficult to remove.
ChloroformSlightly SolubleMay be useful as a component in a mixed-solvent system.
Ethyl AcetateSlightly SolubleCould be a suitable solvent for recrystallization, potentially in a mixture.
n-ButanolLow (for related fluoroquinolones)Studies on other fluoroquinolones show low solubility, suggesting it might be a poor solvent.
WaterPoorly SolubleCan be used as an anti-solvent in mixed-solvent systems with water-miscible organic solvents.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps involved in the recrystallization processes.

Recrystallization_Workflow cluster_single_solvent Single-Solvent Recrystallization ss_start Start with Crude This compound ss_dissolve Dissolve in Minimum Hot Solvent ss_start->ss_dissolve ss_charcoal Add Activated Charcoal (if needed) ss_dissolve->ss_charcoal Discolored? ss_hot_filter Hot Filtration ss_dissolve->ss_hot_filter Insoluble Impurities? ss_charcoal->ss_hot_filter ss_cool Slow Cooling & Crystallization ss_hot_filter->ss_cool ss_ice_bath Cool in Ice Bath ss_cool->ss_ice_bath ss_filter Vacuum Filtration ss_ice_bath->ss_filter ss_wash Wash with Cold Solvent ss_filter->ss_wash ss_dry Dry Crystals ss_wash->ss_dry ss_end High-Purity This compound ss_dry->ss_end Mixed_Solvent_Recrystallization_Workflow cluster_mixed_solvent Mixed-Solvent Recrystallization ms_start Start with Crude This compound ms_dissolve Dissolve in Minimum Hot 'Good' Solvent ms_start->ms_dissolve ms_add_poor Add 'Poor' Solvent until Cloudy ms_dissolve->ms_add_poor ms_redissolve Add 'Good' Solvent to Clarify ms_add_poor->ms_redissolve ms_hot_filter Hot Filtration (if needed) ms_redissolve->ms_hot_filter Impurities? ms_cool Slow Cooling & Crystallization ms_redissolve->ms_cool ms_hot_filter->ms_cool ms_ice_bath Cool in Ice Bath ms_cool->ms_ice_bath ms_filter Vacuum Filtration ms_ice_bath->ms_filter ms_wash Wash with Cold Solvent Mixture ms_filter->ms_wash ms_dry Dry Crystals ms_wash->ms_dry ms_end High-Purity This compound ms_dry->ms_end Troubleshooting_Logic start Recrystallization Attempted outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals Failure to Crystallize oiling_out Oiling Out outcome->oiling_out Phase Separation low_yield Low Yield outcome->low_yield Poor Recovery good_crystals Good Crystals outcome->good_crystals Success action1 Concentrate Solution Add Seed Crystal Change Solvent no_crystals->action1 action2 Cool Slower Add More 'Good' Solvent Use Charcoal oiling_out->action2 action3 Use Less Solvent Pre-heat Funnel Cool Thoroughly low_yield->action3

References

Validation & Comparative

A Comparative Analysis of Fluoroquinolonic Acid Derivatives' Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents, pivotal in the treatment of a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, leading to cell death.[2][3][4] Over the years, medicinal chemistry efforts have led to the development of several generations of fluoroquinolone derivatives, each with a modified spectrum of activity, pharmacokinetic profile, and safety margin. This guide provides a comparative analysis of the activity of various fluoroquinolonic acid derivatives, supported by experimental data, to aid researchers in drug development and selection.

Structure-Activity Relationships: The Key to Potency and Spectrum

The remarkable antibacterial efficacy of fluoroquinolones is intricately linked to their chemical structure. Modifications at various positions on the quinolone core have been systematically explored to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.[5][6][7]

Key structural modifications and their effects include:

  • N-1 Position: The substituent at the N-1 position, often a cyclopropyl group, has been shown to improve overall potency.[6][7]

  • C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of this class and significantly enhances antibacterial potency by improving binding to the DNA gyrase complex and cell penetration.[5]

  • C-7 Position: The substituent at the C-7 position, typically a piperazine or pyrrolidine ring, plays a crucial role in determining the antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties such as serum half-life.[6][7] Alkylation of these rings can also increase steric bulk, which has been shown to ameliorate central nervous system (CNS) side effects.[6][7]

  • C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and enhance activity against anaerobic bacteria.[6][7] Conversely, the nature of the substituent at this position can influence phototoxicity, with halogen substitution leading to a greater photoreaction.[6][7]

Comparative Antibacterial Activity

The in vitro activity of fluoroquinolones is commonly quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit the growth of 90% of isolates of a given bacterial species. Newer generations of fluoroquinolones generally exhibit enhanced potency against Gram-positive bacteria, including resistant strains, compared to older agents.[8]

Table 1: Comparative in vitro activity (MIC90 in µg/mL) of selected fluoroquinolone derivatives against common bacterial pathogens.
Fluoroquinolone DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
Ciprofloxacin 0.5 - 1>1001 - 4≤0.06 - 0.250.25 - 1
Levofloxacin 0.25 - 18 - 32≤1≤0.06 - 0.51 - 8
Moxifloxacin ≤0.12 - 0.54 - 16≤0.25≤0.06 - 14 - 8
Delafloxacin ≤0.015 - 0.25≤0.015 - 4≤0.06≤0.12≤2

Note: MIC90 values are approximate and can vary based on the specific study, geographic location, and time of isolate collection. Data synthesized from multiple sources.[8][9][10][11]

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profiles of fluoroquinolones are characterized by good oral bioavailability, extensive tissue distribution, and variable elimination pathways.[12][13] These parameters are crucial for determining appropriate dosing regimens and predicting clinical efficacy.

Table 2: Comparative pharmacokinetic parameters of selected fluoroquinolone derivatives.
Fluoroquinolone DerivativeOral Bioavailability (%)Serum Half-life (hours)Volume of Distribution (L/kg)Primary Route of Elimination
Ciprofloxacin 52 - 843.3 - 5>2.0Renal and non-renal
Levofloxacin ~996 - 81.1 - 1.5Primarily renal
Moxifloxacin ~9011.5 - 15.61.7 - 2.7Hepatic metabolism and biliary excretion
Delafloxacin ~594.2 - 8.5~38 L (total)Renal and hepatic

Data synthesized from multiple sources.[3][12][13]

Toxicological Profile and Adverse Effects

While generally well-tolerated, fluoroquinolones are associated with a range of adverse effects, some of which can be serious.[14][15][16] The incidence and nature of these side effects can vary between derivatives and are often related to their chemical structure.

Common adverse effects include gastrointestinal reactions, central nervous system disturbances (such as dizziness and confusion), and skin reactions.[14][16] More severe, though less common, adverse events include tendinopathy (including tendon rupture), peripheral neuropathy, QT interval prolongation, and aortic aneurysm and dissection.[3][17]

Table 3: Comparative toxicological data for selected fluoroquinolone derivatives.
Fluoroquinolone DerivativeCommon Adverse EffectsSerious Adverse EffectsCytotoxicity (IC50)
Ciprofloxacin GI upset, CNS effectsTendinopathy, neuropathy15.47–31.98 µM (neuronal cells, 48h)[18]
Levofloxacin Nausea, headache, insomniaTendinopathy, QTc prolongation9.291 to 80.96 µM (pericytes, cardiomyocytes, 48h)[18]
Moxifloxacin Nausea, diarrhea, dizzinessQTc prolongation, hepatotoxicity41.58 to 188.4 µM (pericytes, neuronal cells, 48h)[18]
Delafloxacin Nausea, diarrhea, headacheInfusion site reactionsData not widely available

Note: This table provides a general overview. The risk of adverse effects can be influenced by patient-specific factors.[3][14][15][16][17][18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the fluoroquinolone derivative are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Cytotoxicity Assay

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Human cell lines (e.g., fibroblasts, hepatocytes) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the fluoroquinolone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell viability) is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone Derivative Membrane Cell Membrane FQ->Membrane Enters cell DNA_Gyrase DNA Gyrase (Gram-negative) Membrane->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Membrane->Topo_IV Replication DNA Replication DNA_Gyrase->Replication Inhibits Topo_IV->Replication Inhibits DNA Bacterial DNA DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disruption leads to

Caption: General mechanism of action of fluoroquinolone derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Derivative Synthesis MIC MIC Determination (Antibacterial Activity) Synthesis->MIC Cytotoxicity Cytotoxicity Assay (Safety Profile) Synthesis->Cytotoxicity PK_Assay In Vitro ADME (e.g., Caco-2 permeability) Synthesis->PK_Assay Animal_Model Animal Model of Infection (Efficacy) MIC->Animal_Model Toxicity_Study Toxicology Study (Animal) Cytotoxicity->Toxicity_Study PK_Study Pharmacokinetic Study (Animal) PK_Assay->PK_Study

Caption: A typical experimental workflow for evaluating new fluoroquinolone derivatives.

Derivative_Selection_Logic Infection_Type Type of Infection? Gram_Positive Gram-Positive Infection_Type->Gram_Positive Gram- Positive Gram_Negative Gram-Negative Infection_Type->Gram_Negative Gram- Negative Mixed_Anaerobic Mixed/Anaerobic Infection_Type->Mixed_Anaerobic Mixed/ Anaerobic Select_Newer_Gen Consider Newer Generations (e.g., Moxifloxacin, Delafloxacin) Gram_Positive->Select_Newer_Gen Select_Older_Gen Consider Older Generations (e.g., Ciprofloxacin) Gram_Negative->Select_Older_Gen Select_Broad_Spectrum Consider Broad Spectrum with Anaerobic Coverage Mixed_Anaerobic->Select_Broad_Spectrum Patient_Factors Patient Factors? (e.g., renal function, comorbidities) High_Risk High Risk Patient_Factors->High_Risk Low_Risk Low Risk Patient_Factors->Low_Risk Select_With_Caution Select with Caution (Adjust dose, monitor for AEs) High_Risk->Select_With_Caution Select_Standard Standard Selection Based on Susceptibility Low_Risk->Select_Standard Select_Newer_Gen->Patient_Factors Select_Older_Gen->Patient_Factors Select_Broad_Spectrum->Patient_Factors

Caption: A simplified decision logic for selecting a fluoroquinolone derivative.

References

A Comparative Guide to the Validation of Analytical Methods for Fluoroquinolonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of fluoroquinolonic acid is essential for pharmacokinetics, quality control, and residue analysis. This guide provides a comprehensive comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The information presented is supported by experimental data to facilitate the selection of the most suitable method for your research needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound determination depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[1] The following table summarizes the key performance characteristics of commonly employed techniques.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)Spectrophotometry
Linearity (r²) ≥ 0.999[2]≥ 0.999[3][4]Not explicitly stated≥ 0.999
Accuracy (% Recovery) 98.65 - 100.81%[2]61.4 - 122% (wastewater), 73.4 - 119% (surface water)[5]Not explicitly stated98.5 - 101.5%
Precision (% RSD) < 1.56%[2]Intra-day: 4.01-7.30%, Inter-day: 4.15-7.51%[3]Intraday: < 12.3%, Interday: < 8.8%[6]< 2%
LOD 2 ng/mL[3]0.05 - 0.3 ng/g[7]6.8 - 11.7 ng/g[6]0.1 - 0.5 µg/mL
LOQ 5 ng/mL[3]0.2 - 0.8 ng/g[7]Not explicitly stated0.3 - 1.5 µg/mL
Primary Application Quantification in pharmaceutical formulations and biological fluids.[2][8]Highly sensitive and selective determination in complex matrices like food, environmental, and biological samples.[9][10]Rapid analysis with low sample consumption, suitable for chiral separations.[1][6]Simple, low-cost analysis of pharmaceutical formulations.[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific fluoroquinolone, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of fluoroquinolonic acids in pharmaceutical preparations and human serum.[2]

A. Chromatographic Conditions:

  • Column: Nucleosil C18 (10 µm, 25 cm x 0.46 cm) or equivalent.[2]

  • Mobile Phase: A 50:50 (v/v) mixture of water and acetonitrile, with the pH adjusted to 2.9 using phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at wavelengths between 260 and 280 nm.[2]

  • Temperature: Ambient (24 ± 2°C).[2]

  • Internal Standard: Propylparaben.[2]

B. Sample Preparation (Human Serum):

  • To 1 mL of human serum in a test tube, add 2 mL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean test tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

C. Validation Parameters:

  • Linearity: Achieved over a concentration range of 20-10000 ng/mL with a correlation coefficient (r) of ≥ 0.9999.[2]

  • Accuracy: Mean recovery between 98.65% and 100.81%.[2]

  • Precision: Relative standard deviation (RSD) of less than 1.56%.[2]

HPLC_Workflow cluster_sample_prep Sample Preparation (Serum) cluster_hplc_analysis HPLC Analysis serum 1. Human Serum Sample add_acn 2. Add Acetonitrile serum->add_acn vortex1 3. Vortex add_acn->vortex1 centrifuge 4. Centrifuge vortex1->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into HPLC reconstitute->inject separation 9. Chromatographic Separation inject->separation detection 10. UV Detection separation->detection data_analysis 11. Data Analysis detection->data_analysis

Caption: Experimental workflow for HPLC-UV analysis of this compound in serum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing fluoroquinolones in complex matrices like milk, honey, and various tissues.[9][10][12]

A. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C8 or C18 reversed-phase column.[9]

  • Mobile Phase: A gradient elution using a mixture of 20 mM ammonium formate in 0.1% formic acid and acetonitrile is common.[9]

  • Mass Spectrometry: Performed with a triple quadrupole mass detector using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM).[5][9]

B. Sample Preparation (Milk):

  • To 5 mL of milk, add 2 mL of 20% trichloroacetic acid and shake for 5 minutes.[10]

  • Add 20 mL of McIlvaine buffer and centrifuge at 4000 rpm.[10]

  • The subsequent steps involve solid-phase extraction (SPE) for cleanup and pre-concentration.[10]

  • The final extract is evaporated to dryness and reconstituted in the mobile phase before injection.[10]

C. Validation Parameters:

  • Recovery: Average recoveries for various fluoroquinolones in milk range from 88% to 109%.[10]

  • Precision: The coefficient of variation for repeatability can range from 5.23% to 20.38%.[10]

Capillary Electrophoresis (CE)

CE provides an alternative to HPLC with advantages in speed and lower sample consumption.[1]

A. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary.[1]

  • Background Electrolyte: A buffer solution such as 35 mmol/L boric acid/sodium borate buffer at pH 8.8.[1]

  • Separation Voltage: 25 kV.[1]

  • Temperature: 22°C.[1]

  • Detection: Photodiode array detector.[1]

B. Sample Preparation (Chicken Muscle):

  • Homogenize the tissue sample.

  • Perform solid-phase extraction (C18) for cleanup and pre-concentration.[1]

C. Validation Parameters:

  • Precision: The relative standard deviations (RSDs) of migration times and peak areas can be around 0.65% and 12.3% (intraday), and 1.28% and 8.8% (interday), respectively.[6]

  • Limit of Detection (LOD): In fortified chicken muscle samples, LODs can range from 6.8 to 11.7 ng/g.[6]

Logical Comparison of Analytical Techniques

The choice of an analytical method is a critical decision in the drug development and quality control process. The following diagram illustrates the logical relationships between the key performance characteristics of the discussed techniques.

Method_Comparison HPLC HPLC-UV Cost Cost-Effective HPLC->Cost Robustness Robustness HPLC->Robustness LCMS LC-MS/MS Sensitivity High Sensitivity LCMS->Sensitivity Selectivity High Selectivity LCMS->Selectivity CE Capillary Electrophoresis CE->Cost Speed High Speed CE->Speed

Caption: Key performance characteristics of analytical methods for this compound.

References

Examining the Cross-Reactivity of Fluoroquinolone Antibodies with Fluoroquinolonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of antibodies developed for various fluoroquinolone antibiotics, with a special focus on their potential interaction with fluoroquinolonic acid, a common impurity and degradation product.

While extensive data exists on the cross-reactivity of anti-fluoroquinolone antibodies with other fluoroquinolone drugs, direct experimental data on their binding to this compound (also known as Ciprofloxacin Impurity A or Q-Acid) is notably scarce in publicly available literature. This guide, therefore, summarizes the available cross-reactivity data for prominent fluoroquinolone antibodies and provides a structural basis for predicting potential cross-reactivity with this compound.

Understanding the Challenge: Structural Similarities and Differences

The cross-reactivity of an antibody is determined by its ability to bind to compounds with structures similar to the original immunogen. Fluoroquinolones share a common core structure, a 4-oxo-1,4-dihydroquinoline ring system, which is also present in this compound.[1][2] However, the key difference lies in the substituent at the C-7 position. In most therapeutic fluoroquinolones, this position is occupied by a piperazine ring or a similar nitrogen-containing heterocycle, which is a primary recognition site for many antibodies.[2][3] In contrast, this compound possesses a chlorine atom at this position.

This structural divergence at a critical epitope region suggests that the cross-reactivity of many anti-fluoroquinolone antibodies with this compound may be limited. However, antibodies that primarily recognize the conserved quinolone core structure could potentially exhibit some degree of binding.

Comparative Cross-Reactivity of Anti-Fluoroquinolone Antibodies

To provide a framework for comparison, the following tables summarize the cross-reactivity profiles of commercially available and experimentally developed antibodies against two of the most common fluoroquinolones: Ciprofloxacin and Enrofloxacin. It is important to note that this compound is absent from these reported cross-reactivity panels.

Table 1: Cross-Reactivity of Anti-Ciprofloxacin Antibodies

CompoundAntibody 1 (Monoclonal) Cross-Reactivity (%)[4]Antibody 2 (Rabbit Monoclonal) Cross-Reactivity (%)[5]
Ciprofloxacin 100 100
Enrofloxacin73.8928.8
Norfloxacin73.5711.0
Danofloxacin53.09-
Pefloxacin50.2620.4
Lomefloxacin35.66-
Ofloxacin-13.1
Fleroxacin-22.6
Sarafloxacin3.23-
Nalidixic acid<0.01-

Table 2: Cross-Reactivity of Anti-Enrofloxacin Polyclonal Antibody

CompoundCross-Reactivity (%)[6]
Enrofloxacin 100
Ciprofloxacin87
Norfloxacin65
Danofloxacin43
Sarafloxacin21
Ofloxacin15
Flumequine<0.1
Nalidixic Acid<0.1

Note: The absence of a value indicates that the data was not reported in the cited study.

Experimental Protocols: A Glimpse into Immunoassay Methodology

The cross-reactivity data presented above are typically generated using competitive enzyme-linked immunosorbent assays (ELISA). The general principle involves the competition between the target analyte (or a cross-reactant) and a labeled form of the analyte for a limited number of antibody binding sites.

Key Experimental Steps in a Competitive Indirect ELISA (ciELISA):
  • Coating: Microtiter plates are coated with a conjugate of the target fluoroquinolone and a carrier protein (e.g., Bovine Serum Albumin - BSA).

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A mixture of the anti-fluoroquinolone antibody and the sample (containing the analyte or potential cross-reactant) is added to the wells.

  • Incubation: The plate is incubated to allow for the competitive binding to occur.

  • Washing: Unbound reagents are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured, which is inversely proportional to the concentration of the analyte in the sample.

The cross-reactivity is then calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reactant that causes a 50% inhibition of the signal (IC50).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with FQ-Protein Conjugate p2 Block Unbound Sites p1->p2 a1 Add Antibody & Sample p2->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add Enzyme-Linked 2nd Antibody a3->d1 d2 Incubate & Wash d1->d2 d3 Add Substrate d2->d3 d4 Measure Absorbance d3->d4 logical_relationship cluster_molecules Molecular Structures cluster_components Structural Components FQ Fluoroquinolone (e.g., Ciprofloxacin) Core Quinolone Core FQ->Core Substituent C-7 Substituent (Piperazine Ring) FQ->Substituent FQA This compound FQA->Core Chlorine C-7 Substituent (Chlorine Atom) FQA->Chlorine Antibody Anti-Fluoroquinolone Antibody Antibody->Core Potential Binding Antibody->Substituent Primary Binding

References

A Comparative Guide to the Structure-Activity Relationship of Fluoroquinolonic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluoroquinolonic acid analogs, focusing on their structure-activity relationships (SAR) in antibacterial applications. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into how chemical modifications of the fluoroquinolone scaffold impact biological activity.

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for DNA compaction and replication initiation, primarily in Gram-negative bacteria.[2][3][4] Topoisomerase IV is primarily responsible for decatenating daughter chromosomes following DNA replication, a critical step in cell division, particularly in Gram-positive bacteria.[2][3][5]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA.[1][2] This stabilized complex blocks the progression of the replication fork and transcription machinery, leading to an accumulation of double-strand breaks and ultimately, cell death.[1] The dual-targeting nature of many fluoroquinolones contributes to their broad-spectrum activity.[6][7]

Below is a diagram illustrating the mechanism of action of fluoroquinolones.

Fluoroquinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes Replication_Fork Replication Fork Decatenated_Chromosomes Decatenated Daughter Chromosomes Replication_Fork->Decatenated_Chromosomes leads to catenated chromosomes Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (primarily Gram-negative) Supercoiled_DNA->DNA_Gyrase introduces negative supercoils Topoisomerase_IV Topoisomerase IV (primarily Gram-positive) Decatenated_Chromosomes->Topoisomerase_IV decatenates DNA_Gyrase->Replication_Fork relieves torsional stress DSB_Gyrase Stabilized Gyrase-DNA -Fluoroquinolone Complex DNA_Gyrase->DSB_Gyrase forms transient double-strand break DSB_TopoIV Stabilized Topo IV-DNA -Fluoroquinolone Complex Topoisomerase_IV->DSB_TopoIV forms transient double-strand break Fluoroquinolone Fluoroquinolone Analog Fluoroquinolone->DNA_Gyrase inhibits Fluoroquinolone->Topoisomerase_IV inhibits Cell_Death Bacterial Cell Death DSB_Gyrase->Cell_Death leads to DSB_TopoIV->Cell_Death leads to

Fluoroquinolone Mechanism of Action

Structure-Activity Relationship (SAR) Studies

The antibacterial potency and spectrum of fluoroquinolone analogs are significantly influenced by substituents at various positions of the quinolone core. The following sections summarize the key SAR findings for modifications at positions N-1, C-7, and C-8.

N-1 Position Substitutions

The substituent at the N-1 position plays a crucial role in the interaction with the DNA gyrase-DNA complex and influences the overall potency of the compound.[1] Small alkyl groups, such as ethyl and cyclopropyl, are generally favored for antibacterial activity.[8] The cyclopropyl group, in particular, has been shown to significantly enhance potency compared to an ethyl group, as seen in the comparison between ciprofloxacin and norfloxacin.[8] While larger, hydrophobic substituents have been explored, they often lead to decreased activity due to poor solubility or impaired membrane penetration.[1]

Table 1: Impact of N-1 Substitutions on Antibacterial Activity (MIC in µg/mL)

CompoundN-1 SubstituentS. aureusE. coliReference
NorfloxacinEthyl0.25 - 20.06 - 0.5[9][10]
CiprofloxacinCyclopropyl0.12 - 10.015 - 0.12[9][10]
N1-Benzofused AnalogBenzofused≥4x higher than Ciprofloxacin≥4x higher than Ciprofloxacin[1]
C-7 Position Substitutions

The C-7 position is the most synthetically versatile site for modification and significantly impacts the antibacterial spectrum, potency, and pharmacokinetic properties.[6][7] The introduction of a piperazine ring at this position, as seen in ciprofloxacin and norfloxacin, is a key feature for broad-spectrum activity.[8] Further substitution on the piperazine ring can modulate activity. For instance, the addition of a methyl group at the para position of the piperazine ring can increase activity.[8] Bulky and heterocyclic substituents at C-7 can enhance activity against Gram-positive bacteria.[6][7]

Table 2: Impact of C-7 Substitutions on Antibacterial Activity (MIC in µg/mL)

CompoundC-7 SubstituentS. aureusE. coliReference
CiprofloxacinPiperazin-1-yl0.12 - 10.015 - 0.12[9][10]
Moxifloxacin7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)0.12 - 0.50.06 - 0.25[11]
Gatifloxacin7-(3-methylpiperazin-1-yl)0.12 - 0.50.03 - 0.12[2]
FQH-27-benzimidazol-1-yl0.532[6]
C-8 Position Substitutions

Substitutions at the C-8 position can influence antibacterial activity and reduce the likelihood of resistance development. A methoxy group at C-8 has been shown to improve lethal activity.[11] Halogen substitutions, such as fluorine or chlorine, can also enhance activity.[7] The presence of a substituent at C-8 can also impact the conformational freedom of the C-7 substituent, thereby influencing its interaction with the target enzymes.[11]

Table 3: Impact of C-8 Substitutions on Antibacterial Activity (MIC in µg/mL)

CompoundC-8 SubstituentS. aureusE. coliReference
CiprofloxacinH0.12 - 10.015 - 0.12[9][10]
MoxifloxacinOCH₃0.12 - 0.50.06 - 0.25[11]
GatifloxacinOCH₃0.12 - 0.50.03 - 0.12[2]
PD161144OCH₃--[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prep_Bacteria Prep_Compounds Prepare Serial Dilutions of Fluoroquinolone Analogs Start->Prep_Compounds End End Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Compounds Prep_Bacteria->Inoculate_Plate Prep_Compounds->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24 hours) Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC Determine_MIC->End

MIC Determination Workflow

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[12][13] This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Fluoroquinolone Dilutions: Serial two-fold dilutions of the fluoroquinolone analogs are prepared in the broth medium in a 96-well microtiter plate.[12]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[12] Control wells containing only broth and bacteria (positive control) and only broth (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[13]

  • Determination of MIC: The MIC is determined as the lowest concentration of the fluoroquinolone analog at which there is no visible turbidity (growth) in the well.[12][13]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of fluoroquinolone analogs to inhibit the enzymatic activity of DNA gyrase and topoisomerase IV.

3.2.1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.[14][15]

  • Enzyme and Inhibitor Addition: Purified DNA gyrase and varying concentrations of the fluoroquinolone analog are added to the reaction mixture.[14][15]

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).[14]

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.[15]

  • Quantification: The amount of supercoiled DNA is quantified (e.g., by densitometry), and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined.[15]

3.2.2. Topoisomerase IV Decatenation Inhibition Assay

This assay measures the inhibition of topoisomerase IV's ability to decatenate (unlink) catenated kinetoplast DNA (kDNA).

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing kDNA, ATP, and a suitable buffer.

  • Enzyme and Inhibitor Addition: Purified topoisomerase IV and varying concentrations of the fluoroquinolone analog are added.

  • Incubation: The reaction is incubated at 37°C.

  • Reaction Termination and Analysis: The reaction is stopped, and the decatenated DNA products are separated from the catenated substrate by agarose gel electrophoresis.

  • Quantification: The amount of decatenated DNA is quantified to determine the IC₅₀ value.

Logical Relationship for Target Enzyme Inhibition Assays

Enzyme_Inhibition_Assay_Logic Start Start Prepare_Reaction Prepare Reaction Mixture (Substrate DNA, Buffer, ATP) Start->Prepare_Reaction End End Add_Components Add Purified Enzyme and Fluoroquinolone Analog Prepare_Reaction->Add_Components Incubate Incubate at Optimal Temperature Add_Components->Incubate Stop_Reaction Terminate the Reaction Incubate->Stop_Reaction Analyze_Products Separate DNA Products (Agarose Gel Electrophoresis) Stop_Reaction->Analyze_Products Quantify Quantify Inhibition and Determine IC50 Analyze_Products->Quantify Quantify->End

Target Enzyme Inhibition Assay Logic
Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxic effects of the fluoroquinolone analogs on mammalian cells. The MTT or XTT assay is a common colorimetric method used for this purpose.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., Vero, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.[16]

  • Compound Treatment: The cells are treated with various concentrations of the fluoroquinolone analogs for a specified period (e.g., 24-72 hours).[16]

  • Addition of MTT/XTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.[16] Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Incubation: The plate is incubated to allow for formazan formation.

  • Measurement of Absorbance: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Calculation of Cell Viability: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.

Conclusion

The structure-activity relationship of this compound analogs is a well-studied field that continues to offer opportunities for the development of new antibacterial agents with improved potency, broader spectrum, and reduced propensity for resistance. Strategic modifications at the N-1, C-7, and C-8 positions of the quinolone core are critical for optimizing the pharmacological profile of these compounds. This guide provides a foundational understanding of these relationships, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation fluoroquinolone antibiotics.

References

A Comparative Guide to Fluoroquinolonic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of common synthesis routes for key fluoroquinolonic acids, including ciprofloxacin, levofloxacin, ofloxacin, and norfloxacin. By objectively comparing their performance based on experimental data, this document aims to support researchers and drug development professionals in selecting the most efficient and cost-effective synthetic strategies.

At a Glance: Key Synthesis Route Comparisons

The following tables summarize quantitative data for the synthesis of major fluoroquinolone cores, offering a comparative overview of yields and reaction conditions.

Table 1: Comparison of Ciprofloxacin Synthesis Routes

ParameterTraditional Gould-Jacobs RouteStreamlined Three-Step Synthesis
Key Starting Materials 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate2,4-Dichloro-5-fluoro benzoyl chloride, 3-Dimethylamino-acrylic acid methyl ester
Key Intermediates Quinolone esterEnamine, Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overall Yield Typically lower, though specific comparative values are not readily available.Reported as high as 60-70%[1]
Purity High purity achievable with purification.>99.8% reported[2]
Route Complexity Multi-step process involving cyclization, N-alkylation, and piperazine condensation.Reduced to three high-yielding reactions.[3][4]
Key Advantages Well-established and versatile.Higher overall yield, fewer steps, potential for continuous flow process.[3][4]
Key Disadvantages Potential for isomer formation, longer reaction times.Requires specific starting materials.

Table 2: Comparison of Levofloxacin Q-acid Synthesis Routes

ParameterMulti-step Synthesis from Tetrafluorobenzoyl ChlorideHydrolysis of Levofloxacin Q-acid Ethyl Ester
Starting Material 2,3,4,5-Tetrafluorobenzoyl chloride(S)-Ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
Route Complexity High (multiple sequential reactions)Low (single-step reaction)
Key Transformations Acylation, Amine Exchange, Intramolecular Cyclization, HydrolysisEster Hydrolysis (Acid or Base catalyzed)
Reported Yield An overall yield of 87% over four steps has been reported for a similar core structure.96.22% (Acid-catalyzed)
Key Advantages Complete synthesis from a basic building block.Exceptionally efficient, high-yielding, and simple to execute.
Key Disadvantages More complex and lengthy procedure.Dependent on the availability of the advanced intermediate.

Table 3: Comparison of Ofloxacin Synthesis Routes

ParameterTraditional SynthesisModified Route
Starting Material Dihydroxy compound2,3,4-Trifluoro-nitrobenzene
Key Intermediates Isomeric mixture of 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-bezoxazine2-Acetonyloxo-3,4-difluoro-nitrobenzene, 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine
Overall Yield Around 50%57%[5]
Key Advantages Established methodology.Higher overall yield reported.[5]
Key Disadvantages Lower yield, preparation of starting material can be complex.Involves multiple steps including hydrogenation and cyclization.

Table 4: Norfloxacin Synthesis Data

ParameterSynthesis of Norfloxacin Derivatives
Starting Material Norfloxacin
Key Transformations N-acylation, sulphonylation, alkylation, phenacylation of the piperazinyl group, followed by conversion to hydroxamic acids.
Reported Yield 53-90% for various derivatives.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis routes for each fluoroquinolonic acid.

G cluster_ciprofloxacin Ciprofloxacin Synthesis cluster_gould_jacobs Gould-Jacobs Route cluster_streamlined Streamlined Route A1 3-Chloro-4-fluoroaniline A3 Condensation A1->A3 A2 Diethyl ethoxymethylenemalonate A2->A3 A4 Cyclization A3->A4 A5 N-Ethylation A4->A5 A6 Hydrolysis A5->A6 A7 Piperazine Condensation A6->A7 A8 Ciprofloxacin A7->A8 B1 2,4-Dichloro-5-fluoro benzoyl chloride B3 Acylation & Enamine Formation B1->B3 B2 3-Dimethylamino-acrylic acid methyl ester B2->B3 B4 Cyclization with Cyclopropylamine B3->B4 B5 Piperazine Coupling B4->B5 B6 Hydrolysis B5->B6 B7 Ciprofloxacin B6->B7

Caption: Comparative workflows for Ciprofloxacin synthesis.

G cluster_levofloxacin Levofloxacin Q-acid Synthesis cluster_multistep Multi-step Route cluster_hydrolysis Hydrolysis Route C1 2,3,4,5-Tetrafluorobenzoyl chloride C2 Acylation C1->C2 C3 Amine Exchange with (S)-2-aminopropanol C2->C3 C4 Intramolecular Cyclization C3->C4 C5 Hydrolysis C4->C5 C6 Levofloxacin Q-acid C5->C6 D1 Levofloxacin Q-acid Ethyl Ester D2 Ester Hydrolysis D1->D2 D3 Levofloxacin Q-acid D2->D3

Caption: Alternative synthesis pathways for Levofloxacin Q-acid.

G cluster_ofloxacin Ofloxacin Synthesis cluster_traditional Traditional Route cluster_modified Modified Route E1 Dihydroxy Compound E2 Formation of Benzoxazine Ring E1->E2 E3 Condensation with EMME E2->E3 E4 Cyclization E3->E4 E5 N-Methylpiperazine Condensation E4->E5 E6 Ofloxacin E5->E6 F1 2,3,4-Trifluoro-nitrobenzene F2 Reaction with 2-hydroxy-methyl-2-methyl-1,3-dioxane F1->F2 F3 Hydrolysis F2->F3 F4 Hydrogenation F3->F4 F5 Condensation with EMME & Cyclization F4->F5 F6 N-Methylpiperazine Condensation F5->F6 F7 Ofloxacin F6->F7

Caption: Comparison of traditional and modified Ofloxacin synthesis.

G cluster_norfloxacin Norfloxacin Derivative Synthesis N1 Norfloxacin N2 N-acylation/ sulphonylation/ alkylation/ phenacylation N1->N2 N3 N4-substituted piperazinyl norfloxacin derivatives N2->N3 N4 Reaction with ethyl chloroformate N3->N4 N5 Interaction with hydroxylamine hydrochloride N4->N5 N6 Hydroxamic acid derivatives of Norfloxacin N5->N6

Caption: General workflow for Norfloxacin derivative synthesis.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the synthesis of fluoroquinolonic acids.

Ciprofloxacin Synthesis: Streamlined Three-Step Protocol

This method offers a high-yield synthesis of ciprofloxacin from 2,4-dichloro-5-fluoro benzoyl chloride.

  • Acylation and Enamine Formation:

    • To a solution of 3-dimethylamino-acrylic acid methyl ester in a suitable solvent, add 2,4-dichloro-5-fluoro benzoyl chloride.

    • The reaction mixture is stirred to facilitate the acylation.

    • Following acylation, cyclopropylamine is added to form the corresponding enamine intermediate.

  • Cyclization:

    • The enamine intermediate is treated with a strong base, such as potassium carbonate, in a solvent like DMF.

    • The mixture is heated to induce intramolecular cyclization, forming the quinolone ring. This step yields methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The overall yield for this key intermediate is reported to be around 65%.[1]

  • Piperazine Coupling and Hydrolysis:

    • The cyclized intermediate is reacted with piperazine in a suitable solvent.

    • The final step involves the hydrolysis of the ester group to the carboxylic acid, yielding ciprofloxacin.

Levofloxacin Q-acid Synthesis: Hydrolysis of Ethyl Ester

This highly efficient, single-step protocol is preferred when the ethyl ester intermediate is available.

  • Acid-Catalyzed Hydrolysis:

    • (S)-Ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate is dissolved in a mixture of acetic acid and hydrochloric acid.

    • The solution is heated to reflux for approximately 3 hours to facilitate complete hydrolysis.

    • After cooling, the precipitated Levofloxacin Q-acid is collected by filtration, washed, and dried. A yield of 96.22% has been reported for this method.

Ofloxacin Synthesis: Modified Route

This modified route provides an improved overall yield compared to traditional methods.[5]

  • Formation of 2-acetonyloxo-3,4-difluoro-nitrobenzene:

    • 2,3,4-Trifluoro-nitrobenzene is reacted with 2-hydroxy-methyl-2-methyl-1,3-dioxane.

    • The resulting intermediate is hydrolyzed to give 2-acetonyloxo-3,4-difluoro-nitrobenzene in a reported yield of 90%.[5]

  • Hydrogenation and Cyclization:

    • The nitro group is reduced via catalytic hydrogenation to an amine, which then undergoes intramolecular cyclization to form 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine.

    • This intermediate is condensed with diethyl ethoxymethylenemalonate (EMME) and then cyclized to form the core quinolone structure. This two-step process has a reported yield of 75%.[5]

  • Piperazine Condensation:

    • The quinolone intermediate is reacted with N-methyl piperazine in a solvent such as DMSO to yield ofloxacin. This final step has a reported yield of 85%.[5]

Norfloxacin Derivative Synthesis

This protocol outlines a general method for the derivatization of the piperazine moiety of norfloxacin.

  • Synthesis of N4-Substituted Piperazinyl Norfloxacin Derivatives:

    • Norfloxacin is reacted with various acylating, sulphonylating, alkylating, or phenacylating agents to introduce different substituents at the N4 position of the piperazine ring.

  • Formation of Hydroxamic Acids:

    • The N4-substituted norfloxacin derivatives are reacted with ethyl chloroformate in the presence of a base to form a mixed anhydride.

    • This intermediate is then treated with hydroxylamine hydrochloride to yield the final hydroxamic acid derivatives. Yields for these derivatives are reported to be in the range of 53-84% and 60-80% in different studies.

Conclusion

The synthesis of fluoroquinolonic acids has evolved significantly, with modern routes offering improved yields, fewer steps, and the potential for more sustainable processes like continuous flow manufacturing. The choice of a particular synthetic route will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the specific purity requirements for the final active pharmaceutical ingredient. This guide provides a foundational comparison to aid in this critical decision-making process. For industrial-scale production, streamlined and high-yield routes, such as the three-step synthesis of ciprofloxacin and the hydrolysis route for Levofloxacin Q-acid, present clear economic and processing advantages.

References

Comparative spectroscopic analysis of fluoroquinolone intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic characteristics of key intermediates in the synthesis of widely-used fluoroquinolone antibiotics, namely Ciprofloxacin, Norfloxacin, and Ofloxacin. By presenting experimental data from various analytical techniques, this document aims to provide a valuable resource for the identification, characterization, and purity assessment of these crucial synthetic precursors.

The synthesis of fluoroquinolones involves multi-step processes, and the careful monitoring of intermediate products is essential to ensure the quality and yield of the final active pharmaceutical ingredient (API). Spectroscopic methods provide powerful tools for this purpose, offering detailed structural information at each stage of the synthesis. This guide summarizes key spectroscopic data for selected intermediates and provides standardized experimental protocols for obtaining such data.

Comparative Spectroscopic Data of Fluoroquinolone Intermediates

The following tables summarize the available spectroscopic data for key intermediates in the synthesis of Ciprofloxacin, Norfloxacin, and Ofloxacin.

Ciprofloxacin Intermediates
IntermediateSpectroscopic DataReference
2,4-Dichloro-5-fluorobenzoyl chloride MS (EI) : m/z (%) 194 (M+), 159, 131.[1] ¹H-NMR (CDCl₃, δ ppm) : 7.65 (d, J=8.5 Hz, 1H), 7.30 (d, J=6.0 Hz, 1H).[2]
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ¹³C-NMR (CDCl₃, δ ppm) : 172.7, 165.9, 157.0, 154.5, 149.0, 137.2, 128.7, 128.7, 126.9, 119.0, 114.0, 113.8, 110.5, 52.2, 34.8, 8.3.[3] MS (GC-MS) : m/z 309 (M+).[3][4][3][4]
Norfloxacin Intermediates
IntermediateSpectroscopic DataReference
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid ¹H-NMR (DMSO-d₆, δ ppm) : 15.3 (s, 1H), 8.9 (s, 1H), 8.2 (dd, J=9.2, 4.4 Hz, 1H), 7.9 (m, 2H). ¹³C-NMR (DMSO-d₆, δ ppm) : 177.1, 166.5, 159.9, 157.5, 148.4, 139.1, 126.0, 123.5, 123.4, 113.6, 113.4, 108.4.[5]
Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate ¹³C-NMR : Available.[6] ¹⁹F-NMR : Available.[6][6]
Ofloxacin Intermediates
IntermediateSpectroscopic DataReference
2,3,4-Trifluoronitrobenzene ¹H-NMR (CDCl₃, δ ppm) : 7.85 (m, 1H), 7.20 (m, 1H).[7] ¹³C-NMR : Available. IR (Neat, cm⁻¹) : 1540 (NO₂), 1360 (NO₂), 1620, 1510, 1280, 1080, 830.[8]
7,8-Difluoro-2,3-dihydro-3-methyl-4H-[3][9]benzoxazine ¹H-NMR (CDCl₃, δ ppm) : 6.7-6.5 (m, 2H), 4.3 (m, 1H), 4.0 (m, 1H), 3.8 (br s, 1H, NH), 3.4 (m, 1H), 1.3 (d, J=6.4 Hz, 3H).[10]
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ¹H-NMR (DMSO-d₆, δ ppm) : 15.1 (s, 1H), 8.9 (s, 1H), 7.8 (t, J=9.6 Hz, 1H), 4.9 (m, 1H), 4.6 (d, J=11.6 Hz, 1H), 4.4 (dd, J=11.6, 3.6 Hz, 1H), 1.5 (d, J=6.8 Hz, 3H).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Instrumentation : A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation : Dissolve approximately 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

  • Data Acquisition :

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A standard FT-IR spectrometer.

  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of the intermediate in a suitable solvent (e.g., ethanol, methanol, acetonitrile) that does not absorb in the region of interest. The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.

  • Data Acquisition : Scan the sample over a wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a blank to zero the instrument.

  • Data Processing : The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules.

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile/water for ESI).

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI).

    • Tandem MS (MS/MS) can be performed on the molecular ion to obtain a fragmentation pattern for structural confirmation.

  • Data Processing : The mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Experimental and Logical Workflows

The following diagram illustrates a generalized workflow for the comparative spectroscopic analysis of fluoroquinolone intermediates.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Fluoroquinolone Intermediates cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Characterization Start Fluoroquinolone Synthesis Intermediate1 Intermediate A Start->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 SamplePrep Sample Preparation (Dissolution/Pelletizing) Intermediate1->SamplePrep API Final API Intermediate2->API Intermediate2->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR Structural Elucidation FTIR FT-IR Spectroscopy SamplePrep->FTIR Functional Group ID UVVis UV-Vis Spectroscopy SamplePrep->UVVis Chromophore Analysis MS Mass Spectrometry SamplePrep->MS Molecular Weight & Fragmentation DataAnalysis Comparative Data Analysis NMR->DataAnalysis FTIR->DataAnalysis UVVis->DataAnalysis MS->DataAnalysis Characterization Intermediate Characterization & Purity Assessment DataAnalysis->Characterization

A generalized workflow for the spectroscopic analysis of intermediates.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of key fluoroquinolone intermediates. The presented data and workflows can aid in the development of robust analytical methods for quality control in the synthesis of these important antibiotics. For more specific applications, optimization of the described protocols may be necessary.

References

In silico comparison of fluoroquinolonic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In Silico Comparative Analysis of Fluoroquinolonic Acid Derivatives for Antibacterial Drug Discovery

This guide provides a comparative overview of this compound derivatives, leveraging in silico computational methods to evaluate their potential as antibacterial agents. The analysis focuses on molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to guide the rational design of next-generation antibiotics aimed at overcoming bacterial resistance.

Experimental and Computational Protocols

The methodologies summarized below are central to the in silico evaluation of fluoroquinolone derivatives. These protocols are standard in computational drug design and were utilized in the cited studies to predict the efficacy and safety of novel compounds.[1][2]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a fluoroquinolone derivative) when bound to a target protein, typically DNA gyrase or topoisomerase IV for this class of antibiotics.[3][4] The primary goal is to determine the binding affinity, measured as a binding energy score, and to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of the protein.[5]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). A commonly used structure for these studies is the Staphylococcus aureus DNA gyrase (PDB ID: 2XCT).[3][6] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the fluoroquinolone derivatives are drawn and converted into 3D structures. Their geometry is optimized using quantum chemical methods to find the most stable conformation.[7]

  • Docking Simulation: Software such as AutoDock, Glide (Schrödinger), or iGemdock is used to perform the docking calculations.[3][6][8] The program systematically samples different conformations of the ligand within the protein's active site and scores them based on a force field, resulting in a predicted binding energy (typically in kcal/mol).[8] Lower binding energy values indicate a more stable and potentially more potent interaction.[9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[10] For fluoroquinolones, QSAR models correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their antibacterial activity, often expressed as the Minimum Inhibitory Concentration (MIC).[11]

  • Descriptor Calculation: Molecular descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), charge at specific atoms, and molar refractivity, are calculated for each derivative using semi-empirical methods like Austin Model 1 (AM1).[10][11]

  • Model Generation: Statistical techniques, most commonly Multilinear Regression (MLR), are used to build an equation that links the descriptors to the observed activity (e.g., log MIC).[10]

  • Model Validation: The predictive power of the QSAR model is rigorously validated to ensure its reliability for designing new compounds with potentially enhanced activity.[2]

ADMET Prediction

ADMET studies predict the pharmacokinetic and toxicological properties of drug candidates. These in silico predictions are crucial for early-stage drug discovery to filter out compounds that are likely to fail in later clinical trials due to poor bioavailability or toxicity.[12][13]

  • Property Prediction: Various computational tools and web servers are used to predict properties based on the chemical structure of the derivatives.

  • Key Parameters: Important predicted parameters include adherence to Lipinski's Rule of Five (which assesses oral bioavailability), human intestinal absorption, plasma protein binding, and potential for toxicity.[13][14]

Data Presentation

The following tables summarize quantitative data from various in silico studies on fluoroquinolone derivatives, comparing their performance against target enzymes and their predicted drug-like properties.

Table 1: Comparative Molecular Docking Scores of Fluoroquinolone Derivatives against DNA Gyrase

Derivative/CompoundTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
Ciprofloxacin (Standard)S. aureus DNA Gyrase (2XCT)-74.33Not specified[8]
Compound 1S. aureus DNA Gyrase (2XCT)-104.58Not specified[8]
Compound 2aDNA Gyrase-9.08Interacts with Mg²⁺ ion[5]
Compound 9FQE. coli DNA GyraseNot specified (Best Binding Energy)Interacted with QRDR residues in GyrA and GyrB[1]
FQH-2Topoisomerase II-10.6Not specified[9]
Moxifloxacin (Reference)Topoisomerase II-11.3Not specified[9]
Compound 8gTopoisomerase II DNA Gyrase (2XCT)Not specified (Good Activity)Not specified[3][15]

Note: Direct comparison of binding energies between different studies can be challenging due to variations in docking software and scoring functions.

Table 2: Predicted ADMET and Physicochemical Properties of Novel Ciprofloxacin Derivatives

DerivativePropertyPredicted Value/OutcomeSignificanceReference
Designed Ciprofloxacin DerivativesADMET ProfileGreat ADMET ProfileIndicates favorable drug-like properties and low toxicity risk.[7]
Trovafloxacin Derivative-10Plasma Protein BindingDecreased by 24.18% vs. parentLower plasma binding can lead to better drug availability.[14]
Trovafloxacin Derivative-10BioconcentrationDecreased by 36.90–61.41%Lower potential for accumulation in the environment.[14]
Various FluoroquinolonesLipinski's Rule of FiveGenerally CompliantPredicts good potential for oral bioavailability.[13][16]
Bicyclo(Aryl Methyl) Benzamides (L6, L9, etc.)Human Intestinal Absorption> 91%Excellent absorption profile predicted.[13]

Visualizations

The following diagrams illustrate the computational workflow used in fluoroquinolone design and the established mechanism of action.

In_Silico_Workflow cluster_design Design & Preparation cluster_screening Screening & Analysis cluster_validation Validation & Refinement ligand_design 1. Fluoroquinolone Derivative Design docking 3. Molecular Docking ligand_design->docking protein_prep 2. Target Protein Preparation (e.g., DNA Gyrase) protein_prep->docking qsar 4. QSAR Analysis docking->qsar Binding Scores admet 5. ADMET Prediction docking->admet Top Candidates md_sim 6. Molecular Dynamics Simulation docking->md_sim Confirm Stability lead_opt 7. Lead Optimization qsar->lead_opt admet->lead_opt md_sim->lead_opt

Caption: A generalized workflow for the in silico design and evaluation of novel drug candidates.

MoA_Fluoroquinolone dna Bacterial DNA enzyme DNA Gyrase / Topoisomerase IV dna->enzyme Binds to complex Ternary Complex (DNA-Enzyme-Drug) enzyme->complex fq Fluoroquinolone Derivative fq->complex Binds & Stabilizes replication DNA Replication & Transcription Blocked complex->replication Leads to breakage Double-Strand DNA Breaks replication->breakage Causes death Bacterial Cell Death breakage->death Results in

References

A Comparative Guide to the Biological Activity of Fluoroquinolonic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of fluoroquinolonic acid esters and their parent carboxylic acids. Fluoroquinolone esters are frequently developed as prodrugs to enhance properties such as solubility, lipophilicity, and permeability, which can improve oral absorption and tissue penetration.[1][2] However, the ester form is typically inactive in vitro. The therapeutic effect relies on in vivo enzymatic hydrolysis, which releases the active carboxylic acid that targets bacterial enzymes.[3][4]

Prodrug Activation Workflow

Fluoroquinolone esters are designed to be transient, inactive carriers that undergo metabolic activation within the body. This process, primarily mediated by esterase enzymes found in blood and tissues, cleaves the ester bond to release the pharmacologically active fluoroquinolone carboxylic acid.[2][4][5]

Prodrug_Activation_Workflow cluster_ext Administration & Absorption cluster_int In Vivo Environment (Blood/Tissues) Prodrug Fluoroquinolone Ester (Inactive Prodrug) ActiveDrug Fluoroquinolone Carboxylic Acid (Active Drug) Prodrug->ActiveDrug  Enzymatic Hydrolysis (by Esterases)

Caption: Workflow of fluoroquinolone ester prodrug activation.

Comparative In Vitro Antibacterial Activity

The in vitro antibacterial activity of fluoroquinolones is critically dependent on the free carboxylic acid at the C-3 position, which is essential for binding to the target enzymes.[6][7] Consequently, their corresponding esters often exhibit significantly reduced or no activity in standard laboratory tests. The data below illustrates this principle, comparing the Minimum Inhibitory Concentration (MIC) of an ester derivative with its parent compound against common bacterial strains.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Parent Acid: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon 3)Escherichia coli10--INVALID-LINK--[3]
Staphylococcus aureus10--INVALID-LINK--[3]
Ester Derivative: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (Compound 8)Escherichia coliNo Activity--INVALID-LINK--[3]
Staphylococcus aureusNo Activity--INVALID-LINK--[3]
Parent Acid: CiprofloxacinProteus mirabilisNot specified, used as baseline--INVALID-LINK--[8]
Ester Derivative: 2,3-dihydroxypropyl 7-(4-benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 6c)Proteus mirabilis2--INVALID-LINK--[8]

Note: The activity of Compound 6c suggests that some complex esters may retain a degree of in vitro activity or that the specific experimental conditions allowed for partial hydrolysis.

Mechanism of Action

The bactericidal action of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8] By forming a stable complex with the enzyme and DNA, the drug prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks, disruption of DNA replication and repair, and ultimately, bacterial cell death.[8] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[9]

Mechanism_of_Action cluster_cell Inside Bacterial Cell DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) DNA_Processes DNA Replication & Repair DNA_Gyrase->DNA_Processes enables Topo_IV Topoisomerase IV (Primary target in Gram-positive) Topo_IV->DNA_Processes enables Cell_Death Bacterial Cell Death DNA_Processes->Cell_Death disruption leads to ActiveDrug Active Fluoroquinolone (Carboxylic Acid) ActiveDrug->DNA_Gyrase inhibits ActiveDrug->Topo_IV inhibits

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two commonly used techniques.

1. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[10]

  • Preparation of Media and Inoculum:

    • A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates.

    • The bacterial inoculum is prepared by growing a pure culture in broth to a specified turbidity, often corresponding to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • The surface of the agar plates is uniformly swabbed with the prepared bacterial suspension.

  • Well Preparation and Compound Application:

    • Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

    • A stock solution of the test compound is prepared, usually in a solvent like DMSO.[10]

    • A fixed volume of the test compound solution is added to each well. A well with the solvent alone serves as a negative control.

  • Incubation and Measurement:

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Following incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[10]

2. Broth Microdilution Method (for MIC Determination)

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[11]

  • Inoculation:

    • A standardized bacterial inoculum is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

    • Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation and Interpretation:

    • The microtiter plate is incubated at 37°C for 18-24 hours.[11]

    • After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[11]

References

A Head-to-Head Comparison of Purification Methods for Fluoroquinolonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of fluoroquinolonic acid, a key intermediate in the synthesis of many fluoroquinolone antibiotics, is paramount. The choice of purification method directly impacts the yield, purity, and overall efficiency of the manufacturing process. This guide provides an objective comparison of common purification techniques for this compound, supported by experimental data and detailed methodologies.

This document explores three primary methods for the purification of this compound: Acid-Base Precipitation and Crystallization, Preparative High-Performance Liquid Chromatography (HPLC), and Liquid-Liquid Extraction. Each method is evaluated based on its performance in terms of purity, yield, and scalability.

Data Summary

The following table summarizes the quantitative data associated with each purification method. It is important to note that direct comparative studies for this compound are not extensively available in the public domain. The data presented is a synthesis of information from studies on this compound and closely related fluoroquinolone derivatives.

Purification MethodTypical Purity (%)Typical Yield (%)ThroughputKey AdvantagesKey Disadvantages
Acid-Base Precipitation & Crystallization > 99%70 - 85%HighCost-effective, scalable, effective for removing major impurities.May not remove closely related structural impurities, multi-step process.
Preparative HPLC > 99.5%85 - 95%Low to MediumHigh resolution and purity, adaptable to various impurities.High cost of equipment and solvents, lower throughput.
Liquid-Liquid Extraction 95 - 98%> 90%HighFast, simple, good for initial cleanup from aqueous synthesis media.Lower selectivity for closely related impurities, use of large solvent volumes.

Acid-Base Precipitation and Crystallization

This classical method leverages the amphoteric nature of this compound, which possesses both an acidic carboxylic acid group and a basic quinolone nitrogen. The compound can be selectively precipitated from solution by adjusting the pH.

Experimental Protocol
  • Dissolution: The crude this compound is suspended in an aqueous solution.

  • Basification: A base, such as 2M sodium hydroxide, is added to the suspension with stirring. This deprotonates the carboxylic acid group, forming a water-soluble sodium salt and dissolving the compound.

  • Treatment with Activated Charcoal: Activated charcoal is added to the solution to adsorb colored and high-molecular-weight impurities. The mixture is stirred, typically at a slightly elevated temperature (e.g., 50°C), and then filtered to remove the charcoal.

  • Acidification: The filtrate is cooled, and an acid, such as 2M hydrochloric acid, is added dropwise with stirring. As the pH decreases, the this compound becomes protonated and precipitates out of the solution. The pH is adjusted to be within the isoelectric point range of the molecule to ensure maximum precipitation.

  • Isolation and Washing: The precipitate is collected by filtration and washed with distilled water to remove residual salts.

  • Recrystallization: The washed solid is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve higher purity. The solid is dissolved in the hot solvent and allowed to cool slowly to form crystals.

  • Drying: The purified crystals are collected by filtration and dried under vacuum.

A study on a closely related fluoroquinolone derivative demonstrated a yield of approximately 73% using a similar acid-base precipitation and crystallization method.

G cluster_workflow Acid-Base Precipitation & Crystallization Workflow crude Crude this compound dissolve Dissolve in Aqueous Base (e.g., NaOH) crude->dissolve charcoal Treat with Activated Charcoal dissolve->charcoal filter1 Filter to Remove Charcoal charcoal->filter1 acidify Acidify with Acid (e.g., HCl) to Precipitate filter1->acidify filter2 Filter and Wash Precipitate acidify->filter2 recrystallize Recrystallize from Solvent (e.g., Ethanol) filter2->recrystallize dry Dry Purified Crystals recrystallize->dry pure Pure this compound dry->pure

Workflow for Acid-Base Precipitation and Crystallization.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. It offers excellent separation capabilities, making it suitable for achieving very high purity levels.

Experimental Protocol
  • Sample Preparation: The crude this compound is dissolved in a suitable solvent, such as a mixture of the mobile phase components, and filtered through a 0.45 µm filter.

  • Chromatographic System: A preparative HPLC system equipped with a C18 column is used.

  • Mobile Phase: A typical mobile phase for fluoroquinolones is a gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: A gradient elution is employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the this compound. The specific gradient profile would need to be optimized based on the impurity profile of the crude material.

  • Detection and Fraction Collection: The eluent is monitored by a UV detector at a wavelength where this compound has strong absorbance (e.g., 280 nm). The fraction corresponding to the this compound peak is collected.

  • Solvent Removal: The collected fraction is subjected to solvent evaporation under reduced pressure to obtain the purified product.

G cluster_workflow Preparative HPLC Workflow crude Crude this compound dissolve Dissolve in Mobile Phase Component crude->dissolve inject Inject onto Preparative HPLC Column dissolve->inject separate Separation via Gradient Elution inject->separate collect Collect Fractions Containing the Pure Compound separate->collect evaporate Evaporate Solvent collect->evaporate pure High-Purity this compound evaporate->pure

Workflow for Preparative HPLC Purification.

Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases. For this compound, this typically involves an organic solvent and an aqueous phase with a controlled pH.

Experimental Protocol
  • Dissolution: The crude reaction mixture containing this compound is dissolved or suspended in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Extraction (Basic): The organic solution is extracted with an aqueous basic solution (e.g., saturated sodium bicarbonate solution). The this compound, being acidic, will be deprotonated and partition into the aqueous phase as its salt, while neutral organic impurities remain in the organic phase.

  • Phase Separation: The two phases are separated.

  • Acidification of Aqueous Phase: The aqueous phase containing the this compound salt is acidified with a strong acid (e.g., concentrated HCl) to a pH where the this compound is in its neutral, less water-soluble form.

  • Back-Extraction into Organic Solvent: The acidified aqueous solution is then extracted with a fresh portion of the organic solvent. The neutral this compound will partition back into the organic phase.

  • Drying and Solvent Evaporation: The organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the purified this compound.

G cluster_workflow Liquid-Liquid Extraction Workflow crude Crude this compound in Organic Solvent extract_base Extract with Aqueous Base crude->extract_base separate1 Separate Phases extract_base->separate1 aqueous_phase Aqueous Phase (contains Fluoroquinolonate Salt) separate1->aqueous_phase organic_phase1 Organic Phase (contains neutral impurities) separate1->organic_phase1 acidify Acidify Aqueous Phase aqueous_phase->acidify extract_organic Back-extract with Organic Solvent acidify->extract_organic separate2 Separate Phases extract_organic->separate2 organic_phase2 Organic Phase (contains pure acid) separate2->organic_phase2 aqueous_phase2 Aqueous Phase (discard) separate2->aqueous_phase2 dry_evaporate Dry and Evaporate Organic Solvent organic_phase2->dry_evaporate pure Purified this compound dry_evaporate->pure

Workflow for Liquid-Liquid Extraction.

Conclusion

The selection of an appropriate purification method for this compound depends on the specific requirements of the process.

  • For large-scale industrial production where cost and throughput are major considerations, Acid-Base Precipitation and Crystallization is often the method of choice. It provides a good balance of yield, purity, and scalability.

  • When extremely high purity is required, for example, for the preparation of analytical standards or in early-stage drug development, Preparative HPLC is the preferred method due to its superior resolving power.

  • Liquid-Liquid Extraction serves as an effective initial purification step to remove non-polar impurities and can be a rapid method for obtaining moderately pure material.

In many manufacturing processes, a combination of these methods is employed. For instance, an initial cleanup by liquid-liquid extraction might be followed by a final purification step of acid-base precipitation and recrystallization to achieve the desired purity and crystal form. The optimal purification strategy should be determined based on a thorough analysis of the impurity profile of the crude material and the final purity requirements of the this compound.

Inter-Laboratory Validation of Fluoroquinolonic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of fluoroquinolonic acids across different laboratories is critical for regulatory compliance, drug efficacy studies, and food safety monitoring. This guide provides a comparative overview of analytical methods for the quantification of fluoroquinolonic acids, supported by a synthesis of published experimental data from various validation studies. The performance of common analytical techniques is presented to facilitate the selection and implementation of robust analytical protocols.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize quantitative data from single-laboratory validation studies to provide a comparative perspective on the expected performance of different analytical methods for fluoroquinolonic acid quantification. While this data is not from a single, unified inter-laboratory study, it reflects the typical performance characteristics and variability that might be observed in such a comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for Fluoroquinolone Quantification in Animal Tissues

ParameterMethod A (e.g., Chicken Meat)Method B (e.g., Swine Kidney)Method C (e.g., Bovine Kidney)
Linearity (r²) >0.99≥0.9999Not Specified
Limit of Detection (LOD) ---
Limit of Quantification (LOQ) < Acceptable Limit≤ 50 µg/kgNot Specified
Accuracy/Recovery (%) Within Acceptable RangeNot Specified52-95%
Precision (RSD%) Within Acceptable RangeNot SpecifiedNot Specified
Decision Limit (CCα) Not SpecifiedCalculatedNot Specified
Detection Capability (CCβ) Not SpecifiedCalculatedNot Specified

Data synthesized from multiple sources for illustrative comparison.[1][2][3]

Table 2: Performance Characteristics of HPLC-UV/Fluorescence Methods for Fluoroquinolone Quantification

ParameterHPLC-UV (Pharmaceuticals)HPLC-Fluorescence (Chicken Tissue)
Linearity (r²) ≥0.996Not Specified
Limit of Detection (LOD) 0.084 - 0.186 µg/mL-
Limit of Quantification (LOQ) 0.255 - 0.558 µg/mL-
Accuracy/Recovery (%) 98 - 102%Quantifiable
Precision (RSD%) < 2%Not Specified
Decision Limit (CCα) Not ApplicableNot Applicable
Detection Capability (CCβ) Not ApplicableNot Applicable

Data synthesized from multiple sources for illustrative comparison.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline common experimental protocols for the quantification of fluoroquinolonic acids.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fluoroquinolones in Animal Tissue

This method is highly selective and sensitive, making it a preferred technique for residue analysis in complex biological matrices.[3][7][8]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Homogenize 2g of tissue with a suitable extraction buffer (e.g., acetonitrile with 1% formic acid).[7]

    • Centrifuge the homogenate and collect the supernatant.

    • Defat the extract by liquid-liquid extraction with hexane.[7]

    • Condition an SPE cartridge (e.g., Oasis MAX) with methanol, 5N NaOH, and water.

    • Load the extract onto the SPE cartridge.

    • Wash the cartridge with 5% ammonia in water followed by methanol.

    • Elute the fluoroquinolones with 4% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions

    • LC System: Agilent 1200 series or equivalent.

    • Column: A C8 or C18 reversed-phase column (e.g., XDB C-8, 150 mm × 4.6 mm, 5 µm).[7]

    • Mobile Phase: Gradient elution with A: 20 mM ammonium formate in 0.1% formic acid and B: Acetonitrile.[7]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Fluoroquinolones in Pharmaceutical Formulations

This method is robust and widely accessible for the quality control of pharmaceutical products.[4][5]

  • Sample Preparation

    • Grind tablets into a fine powder.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

    • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • HPLC-UV Conditions

    • HPLC System: Shimadzu LC-20 AT or equivalent.[4]

    • Column: A C18 reversed-phase column (e.g., Welchrom RP-C18, 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.1) and acetonitrile (70:30, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at 293 nm.[4]

    • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate key workflows in the inter-laboratory validation process for this compound quantification.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation P1 Define Analytes & Matrices P2 Select Analytical Methods P1->P2 P3 Prepare & Distribute Test Materials P2->P3 L1 Lab 1 Analysis P3->L1 L2 Lab 2 Analysis P3->L2 L3 Lab n Analysis P3->L3 D1 Collect Results L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (e.g., z-scores) D1->D2 D3 Performance Assessment D2->D3 D3->P1 Feedback Loop

Caption: Workflow of an inter-laboratory validation study.

SPE_Workflow start Start | Homogenized Tissue Extract step1 Step 1: Conditioning Prepare SPE cartridge with Methanol, NaOH, and Water start->step1 step2 Step 2: Loading Apply tissue extract to the cartridge step1->step2 step3 Step 3: Washing Remove interferences with 5% Ammonia and Methanol step2->step3 step4 Step 4: Elution Elute Fluoroquinolones with 4% Formic Acid in Methanol step3->step4 step5 Step 5: Concentration Evaporate eluate and reconstitute in mobile phase step4->step5 end Analysis by LC-MS/MS step5->end

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

A Comparative Guide to Fluoroquinolonic Acid and Quinolone Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of fluoroquinolonic acids and quinolone carboxylic acids, two pivotal classes of antibacterial agents. By presenting key performance differences supported by experimental data, this document aims to inform research and development in the field of antibacterial therapeutics.

Structural and Physicochemical Comparison

Quinolone carboxylic acids are a class of synthetic antibacterial agents characterized by a bicyclic core structure. Fluoroquinolonic acids are a subclass of quinolones that feature a fluorine atom at position 6 of the quinolone ring. This substitution significantly enhances their antibacterial potency and spectrum.[1]

A comparative analysis of the physicochemical properties of a representative quinolone carboxylic acid (Nalidixic Acid) and a fluoroquinolonic acid (Ciprofloxacin) is presented in Table 1. The addition of a fluorine atom and a piperazine ring in ciprofloxacin influences its polarity and ionization constants, which in turn affect its solubility and lipophilicity.

PropertyQuinolone Carboxylic Acid (Nalidixic Acid)This compound (Ciprofloxacin)
Chemical Structure 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid
Molecular Formula C₁₂H₁₂N₂O₃[2]C₁₇H₁₈FN₃O₃
Molecular Weight ( g/mol ) 232.24[3]331.34
pKa 6.01 (acidic)[4]6.09 (carboxylic acid), 8.74 (piperazinyl nitrogen)
Water Solubility 0.1 g/L (23 °C)[1][5]<1 mg/mL
LogP 1.4[4]-1.1

Table 1: Physicochemical Properties of Nalidixic Acid and Ciprofloxacin.

Mechanism of Action

Both quinolone carboxylic acids and fluoroquinolonic acids exert their antibacterial effects by inhibiting bacterial DNA synthesis. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The general mechanism involves the formation of a ternary complex between the quinolone, the topoisomerase enzyme, and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[7][8]

Fluoroquinolones generally exhibit a more balanced activity against both DNA gyrase and topoisomerase IV compared to older quinolones.[9] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[10][11] The dual-targeting nature of fluoroquinolones is believed to contribute to their broader spectrum of activity and a lower frequency of resistance development.[9]

G cluster_quinolone Quinolone Action cluster_fluoroquinolone Fluoroquinolone Action cluster_pathway Mechanism Pathway Quinolone Quinolone DNA_Gyrase DNA Gyrase (primary in Gram-) Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV (primary in Gram+) Quinolone->Topo_IV Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex Formation DNA_Gyrase->Ternary_Complex Topo_IV->Ternary_Complex Fluoroquinolone Fluoroquinolone DNA_Gyrase_F DNA Gyrase Fluoroquinolone->DNA_Gyrase_F Balanced Affinity Topo_IV_F Topoisomerase IV Fluoroquinolone->Topo_IV_F Balanced Affinity DNA_Gyrase_F->Ternary_Complex Topo_IV_F->Ternary_Complex DSB Double-Strand DNA Breaks Ternary_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 1: Mechanism of Action of Quinolones and Fluoroquinolones.

Antibacterial Performance: A Quantitative Comparison

The introduction of the fluorine atom at the C-6 position and various substitutions at the C-7 position in fluoroquinolones significantly broadens their antibacterial spectrum and increases their potency compared to non-fluorinated quinolones. Fluoroquinolones are effective against a wide range of Gram-negative and Gram-positive bacteria, including many pathogens resistant to older quinolones.

The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for nalidixic acid and ciprofloxacin against common bacterial pathogens. A lower MIC value indicates greater potency.

Bacterial SpeciesQuinolone Carboxylic Acid (Nalidixic Acid) MIC (µg/mL)This compound (Ciprofloxacin) MIC (µg/mL)
Escherichia coli0.25 - >256[12]0.03 - 64[13]
Staphylococcus aureusResistant0.235[14]
Pseudomonas aeruginosaResistant0.26[14][15]
Salmonella enterica≤16 (Susceptible) to ≥32 (Resistant)[16]≤1 (Susceptible) to ≥4 (Resistant)[16]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial potency.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antibiotic in Microplate Wells Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20h Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC Determination by Broth Microdilution.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

Measurement of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

G Start Start Add_Excess Add Excess Solid Compound to Buffer Start->Add_Excess Equilibrate Agitate at Constant Temperature (e.g., 24-48h) Add_Excess->Equilibrate Separate Separate Undissolved Solid (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Solute Concentration in Supernatant (e.g., HPLC) Separate->Analyze Determine_Solubility Solubility = Measured Concentration Analyze->Determine_Solubility End End Determine_Solubility->End

Figure 3: Experimental Workflow for Solubility Measurement.

  • Sample Preparation: An excess amount of the solid compound is added to a specific volume of an aqueous buffer at a defined pH.

  • Equilibration: The mixture is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Conclusion

The introduction of a fluorine atom to the quinolone core structure, creating fluoroquinolonic acids, represents a significant advancement in antibacterial therapy. This structural modification leads to enhanced antibacterial potency, a broader spectrum of activity, and a more balanced targeting of bacterial topoisomerases. While both classes of compounds share a common mechanism of action, the superior performance of fluoroquinolones, as evidenced by their lower MIC values against a wide range of pathogens, underscores their critical role in modern medicine. The data and protocols presented in this guide provide a foundational resource for researchers and developers working to create the next generation of antibacterial agents.

References

A Comparative Guide to Catalysts in Fluoroquinolonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluoroquinolonic acids, the core scaffolds of widely used fluoroquinolone antibiotics, is a critical process in pharmaceutical manufacturing. The choice of catalyst plays a pivotal role in determining the efficiency, yield, and environmental impact of the synthesis. This guide provides an objective comparison of different catalytic systems employed in the synthesis of fluoroquinolonic acids, supported by experimental data and detailed methodologies to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The efficacy of various catalysts in the synthesis of fluoroquinolonic acids can be evaluated based on key performance indicators such as reaction yield, reaction time, and operating conditions. The following tables summarize the performance of different classes of catalysts based on available experimental data.

Table 1: Comparison of Catalysts in the Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and its Derivatives

Catalyst TypeCatalyst ExampleSubstrateProductReaction ConditionsYield (%)Reaction Time (h)RecyclabilityReference
Metal-Based Palladium (Pd(OAc)₂)2-Iodoaniline and Terminal AcetyleneQuinolin-4-one derivativeCO atmosphere, PdCl₂(dppf)Cl₂Moderate to Good-Possible with specific ligands and supports[1][2][3]
Copper (CuI)2-Haloaniline and AlkyneQuinolin-4-one derivativeLigand, Base, SolventGood to Excellent-Possible with specific ligands and supports[4]
Cobalt (II) Acetate2-Aminoaryl alcohol and ketoneQuinoline derivativeDehydrogenative CyclizationGood-Not specified[3]
Anhydrous Aluminium Chloride7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and piperazineCiprofloxacinn-butanol, refluxHigh10-14Not specified
Nanocatalyst Nano Zirconia Sulfuric Acid7-halo-6-fluoroquinolone-3-carboxylic acid and piperazine derivativeFluoroquinolone derivativeRefluxing waterHigh-Yes (at least 3 times)
Biocatalyst Monoamine Oxidase (MAO-N)1,2,3,4-TetrahydroquinolinesQuinolinesWhole cellsGood (up to 84% conversion)-Yes (whole-cell)[5][6]
Horseradish Peroxidase (HRP)N-cyclopropyl-N-alkylanilines2-QuinolonesK₃Fe(CN)₆--Yes[5][6]
Phase-Transfer Polyethylene Glycol-400Aryloxyacetyl chloride, ammonium thiocyanate, and aryloxyacetic acid hydrazide1-Aryloxyacetyl-4-(2-methylphenyloxy acetyl)-thiosemicarbazidesMicrowave irradiation (600W)Good9 minNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing catalytic performances. Below are representative experimental protocols for key catalytic systems.

Metal-Catalyzed Synthesis of Ciprofloxacin

This protocol describes the synthesis of ciprofloxacin from 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid using a metal-based catalyst.

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • Piperazine

  • Anhydrous aluminium chloride (catalyst)

  • n-Butanol (solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Activated carbon

  • EDTA

Procedure:

  • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (100 gm), piperazine (81 gm), anhydrous aluminium chloride (5 gm), and n-butanol (175 ml) is heated to reflux temperature (118-122 °C) and maintained for 10-14 hours.

  • After the reaction is complete, the reaction mass is cooled to 70-80 °C.

  • n-Butanol is distilled out completely under vacuum.

  • Water is added, and the pH of the reaction mass is adjusted to 6.5-6.6 with hydrochloric acid.

  • The contents are heated to 50-55 °C, and the pH is further adjusted to 4.0-4.5 with acetic acid.

  • The mixture is stirred for 1 hour at the same temperature.

  • Activated carbon (6.8 gm) and EDTA (0.046 gm) are charged and stirred for 1 hour at 55-60 °C.

  • The carbon is filtered, and the pH of the filtrate is adjusted to 6.8 to 7.2 with a 20% aqueous sodium hydroxide solution.

  • The mixture is stirred for 1 hour, and the isolated compound (Ciprofloxacin base) is filtered and washed with water.

Nanocatalyst-Mediated Synthesis of Fluoroquinolone Derivatives

This protocol outlines a green chemistry approach using a recyclable nano zirconia sulfuric acid catalyst.

Materials:

  • 7-halo-6-fluoroquinolone-3-carboxylic acid

  • Piperazine derivative

  • Nano Zirconia Sulfuric Acid (ZrSA) catalyst

  • Water (ordinary or magnetized)

Procedure:

  • A mixture of 7-halo-6-fluoroquinolone-3-carboxylic acid, a piperazine derivative, and a catalytic amount of nano zirconia sulfuric acid is prepared in water.

  • The reaction mixture is refluxed.

  • Upon completion of the reaction, the catalyst can be recovered by filtration and reused for subsequent batches.

  • The product is isolated from the aqueous solution. This method avoids the use of harmful organic solvents.

Biocatalytic Synthesis of Quinolines

This protocol utilizes a whole-cell biocatalyst for the synthesis of quinolines from tetrahydroquinolines.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (THQ) substrate

  • MAO-N D11 whole cells (biocatalyst)

  • Buffer solution

Procedure:

  • The THQ substrate is added to a suspension of MAO-N D11 whole cells in a suitable buffer.

  • The reaction mixture is incubated under specific temperature and agitation conditions.

  • The progress of the reaction is monitored by analytical techniques such as HPLC or GC.

  • Upon completion, the product is extracted from the reaction mixture. The whole-cell biocatalyst can be separated for potential reuse.[5][6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes described, the following diagrams are provided in Graphviz DOT language.

Fluoroquinolonic_Acid_Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Key Synthesis Steps cluster_catalysts Catalyst Intervention cluster_product Final Product Substituted_Aniline Substituted Aniline Cyclization Cyclization Substituted_Aniline->Cyclization Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Cyclization Esterification Esterification Cyclization->Esterification N-Alkylation N-Alkylation/Arylation Esterification->N-Alkylation Nucleophilic_Substitution Nucleophilic Substitution N-Alkylation->Nucleophilic_Substitution Fluoroquinolonic_Acid Fluoroquinolonic Acid Derivative Nucleophilic_Substitution->Fluoroquinolonic_Acid Catalyst Catalyst (Metal-based, Nanocatalyst, Biocatalyst, Phase-Transfer) Catalyst->Cyclization Influences Catalyst->N-Alkylation Influences Catalyst->Nucleophilic_Substitution Influences

Caption: General synthesis pathway for this compound derivatives.

Catalyst_Efficacy_Workflow Start Define Synthesis Target (e.g., Ciprofloxacin) Catalyst_Selection Select Catalyst Types for Comparison (Metal, Nano, Bio, Phase-Transfer) Start->Catalyst_Selection Reaction_Setup Set Up Parallel Reactions (Identical Substrates & Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, HPLC, GC) Reaction_Setup->Monitoring Data_Collection Collect Data (Yield, Reaction Time, Purity) Monitoring->Data_Collection Analysis Compare Catalyst Performance Data_Collection->Analysis Optimization Optimize Conditions for Best Catalyst Analysis->Optimization End Select Optimal Catalyst Optimization->End

Caption: Experimental workflow for comparing catalyst efficacy.

References

Comparative Guide to Cross-Reactivity of Fluoroquinolone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and specificity of pharmaceutical compounds is paramount. During the synthesis of fluoroquinolone antibiotics, various precursors and intermediates are used. The potential for these precursors to cross-react in analytical assays designed to detect the final active pharmaceutical ingredient (API) can lead to inaccurate quantification and impurity profiling. This guide provides a comparative overview of potential cross-reactivity, supported by experimental data on fluoroquinolone analogues, and details the methodologies for assessing such interactions.

A Typical Fluoroquinolone Synthesis Pathway: The Case of Ciprofloxacin

The synthesis of fluoroquinolones involves a multi-step process. Understanding this pathway is crucial for identifying potential sources of cross-reacting precursors. A common route to synthesizing ciprofloxacin, a widely used fluoroquinolone, is illustrated below. Key precursors include a fluorinated benzoyl chloride derivative, diethyl ethoxymethylenemalonate (DEEMM), cyclopropylamine, and piperazine.

Fluoroquinolone Synthesis Pathway cluster_synthesis Ciprofloxacin Synthesis 2_4_dichloro_5_fluoro_benzoylchloride 2,4-dichloro-5- fluorobenzoyl chloride Intermediate_1 Condensation Product 2_4_dichloro_5_fluoro_benzoylchloride->Intermediate_1 DEEMM Diethyl ethoxymethylene- malonate (DEEMM) DEEMM->Intermediate_1 Cyclopropylamine Cyclopropylamine Intermediate_2 Enamine Intermediate Cyclopropylamine->Intermediate_2 Piperazine Piperazine Ciprofloxacin_Ester Ciprofloxacin Ethyl Ester Piperazine->Ciprofloxacin_Ester Intermediate_1->Intermediate_2 Quinolone_Core Quinolone Carboxylic Acid Core Intermediate_2->Quinolone_Core Cyclization Quinolone_Core->Ciprofloxacin_Ester Ciprofloxacin Ciprofloxacin (Final Product) Ciprofloxacin_Ester->Ciprofloxacin Hydrolysis

Figure 1: Simplified synthesis pathway for Ciprofloxacin.

Immunoassay Cross-Reactivity of Fluoroquinolone Analogues

While specific cross-reactivity data for fluoroquinolone precursors is scarce in publicly available literature, extensive research has been conducted on the cross-reactivity of various final fluoroquinolone drugs in immunoassays. This data is invaluable for understanding how structural modifications on the quinolone core affect antibody recognition. It can be inferred that precursors sharing significant structural motifs with the target analyte may exhibit cross-reactivity.

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly used for the detection of fluoroquinolone residues.[1] The specificity of these assays is determined by the antibody's ability to bind to the target molecule. Cross-reactivity occurs when the antibody binds to structurally similar compounds, which can include precursors, metabolites, or other drugs of the same class.[2]

The following tables summarize the cross-reactivity of various fluoroquinolones in immunoassays developed with antibodies raised against ciprofloxacin and clinafloxacin. The cross-reactivity is typically expressed as a percentage relative to the target analyte.

Table 1: Cross-Reactivity of Fluoroquinolones with an Anti-Ciprofloxacin Antibody System

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ciprofloxacin (CIP)1.5100
Norfloxacin (NOR)2.171.4
Enrofloxacin (ENR)1.883.3
Levofloxacin (LEV)3.050.0
Ofloxacin (OFL)3.542.9
Moxifloxacin (MOX)6.224.2
Gatifloxacin (GAT)4.831.3
Danofloxacin (DAN)1.2125

Data adapted from studies on anti-ciprofloxacin antibodies.[3][4] IC50 (50% inhibitory concentration) is the concentration of the analyte that causes a 50% reduction in the assay signal.

Table 2: Cross-Reactivity of Fluoroquinolones with an Anti-Clinafloxacin Antibody System

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Clinafloxacin (CLI)2.0100
Ciprofloxacin (CIP)25.08.0
Moxifloxacin (MOX)15.013.3
Gatifloxacin (GAT)18.011.1
Sparfloxacin (SPA)12.016.7
Nadifloxacin (NAD)22.09.1
Enrofloxacin (ENR)30.06.7

Data adapted from studies on anti-clinafloxacin antibodies.[3][4] The data illustrates how changes in the antibody target affect specificity.

From this data, it is evident that even minor structural differences between fluoroquinolone molecules can significantly impact their recognition by antibodies. Precursors that share the core quinolone structure are likely candidates for cross-reactivity. For instance, the quinolone carboxylic acid core, before the addition of the piperazine ring, may be recognized by antibodies raised against the complete fluoroquinolone molecule, albeit likely with a lower affinity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of fluoroquinolone precursors, rigorous analytical methods must be employed. The two primary techniques for such studies are competitive immunoassays and high-performance liquid chromatography (HPLC).

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA to determine the cross-reactivity of a precursor with an antibody specific to a final fluoroquinolone product.

  • Coating of Microtiter Plate:

    • A conjugate of the target fluoroquinolone (e.g., ciprofloxacin-BSA) is diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.

    • 100 µL of the coating solution is added to each well of a 96-well microtiter plate.

    • The plate is incubated overnight at 4°C.

  • Washing and Blocking:

    • The coating solution is discarded, and the plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween 20).

    • 200 µL of blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding.

    • The plate is incubated for 1-2 hours at room temperature.

  • Competitive Reaction:

    • The plate is washed again as described above.[1]

    • Standard solutions of the target fluoroquinolone and the precursor to be tested are prepared in assay buffer over a range of concentrations.

    • 50 µL of the standard or precursor solution is added to the wells, followed by 50 µL of a diluted primary antibody solution (e.g., anti-ciprofloxacin antibody).

    • The plate is incubated for 1 hour at 37°C to allow for competitive binding.

  • Addition of Secondary Antibody and Substrate:

    • The plate is washed.

    • 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to each well.

    • The plate is incubated for 1 hour at 37°C.

    • The plate is washed, and 100 µL of a suitable substrate solution (e.g., TMB) is added.

  • Data Analysis:

    • The reaction is stopped with a stop solution (e.g., 2M H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

    • Standard curves are generated for the target fluoroquinolone and the precursor by plotting absorbance against concentration.

    • The IC50 values are determined for both, and the percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Fluoroquinolone / IC50 of Precursor) x 100

ELISA Workflow cluster_elisa Competitive ELISA Workflow Start Start Coat_Plate Coat Plate with Fluoroquinolone-Protein Conjugate Start->Coat_Plate Wash_Block Wash and Block Non-specific Sites Coat_Plate->Wash_Block Competitive_Binding Add Antibody and Sample/Precursor Standard Wash_Block->Competitive_Binding Incubate_1 Incubate Competitive_Binding->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Secondary Add Enzyme-linked Secondary Antibody Wash_1->Add_Secondary Incubate_2 Incubate Add_Secondary->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Substrate and Develop Color Wash_2->Add_Substrate Stop_Read Stop Reaction and Read Absorbance Add_Substrate->Stop_Read Analyze Calculate IC50 and % Cross-Reactivity Stop_Read->Analyze End End Analyze->End

Figure 2: Experimental workflow for competitive ELISA.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for separating and quantifying the components of a mixture. It can be used to assess the potential interference of a precursor in the chromatographic analysis of the final fluoroquinolone product.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile will need to be optimized to achieve separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

    • Detection Wavelength: The wavelength of maximum absorbance for the target fluoroquinolone (typically around 278 nm).

  • Sample and Standard Preparation:

    • Prepare a stock solution of the target fluoroquinolone and the precursor to be tested in a suitable solvent (e.g., mobile phase).

    • Prepare a series of calibration standards for the target fluoroquinolone.

    • Prepare a solution containing a known concentration of the target fluoroquinolone spiked with a known concentration of the precursor.

    • Prepare a solution of the precursor alone.

  • Chromatographic Analysis:

    • Inject the individual solutions of the target fluoroquinolone and the precursor to determine their respective retention times.

    • Inject the mixed solution (spiked sample) to assess the resolution between the two peaks.

    • Inject the calibration standards to generate a calibration curve.

  • Data Analysis:

    • Specificity/Interference: Examine the chromatogram of the spiked sample. If the precursor peak co-elutes or overlaps with the target fluoroquinolone peak, it indicates potential interference. The resolution between the two peaks should be calculated (a resolution of >1.5 is generally considered adequate for baseline separation).

    • Quantification: If the peaks are well-separated, the concentration of the fluoroquinolone in the spiked sample can be quantified using the calibration curve. The accuracy of this measurement can be assessed by comparing the measured concentration to the known spiked concentration.

HPLC_Workflow cluster_hplc HPLC Interference Study Workflow Start Start Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Start->Method_Development Prepare_Solutions Prepare Solutions: - Fluoroquinolone Standard - Precursor Standard - Spiked Sample Method_Development->Prepare_Solutions Analyze_Individually Inject Individual Standards to Determine Retention Times Prepare_Solutions->Analyze_Individually Analyze_Spiked Inject Spiked Sample Analyze_Individually->Analyze_Spiked Evaluate_Chromatogram Evaluate Chromatogram for Peak Resolution and Co-elution Analyze_Spiked->Evaluate_Chromatogram Quantify Quantify Fluoroquinolone in Spiked Sample Evaluate_Chromatogram->Quantify Assess_Interference Assess Degree of Interference Quantify->Assess_Interference End End Assess_Interference->End

Figure 3: Experimental workflow for HPLC interference study.

Mechanism of Action of Fluoroquinolones

The primary "signaling pathway" affected by fluoroquinolone antibiotics is the bacterial DNA replication process. Fluoroquinolones exert their antibacterial effect by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication and transcription. It is important to note that this mechanism of action is characteristic of the final fluoroquinolone structure, and it is unlikely that the precursors would exhibit the same biological activity.

Fluoroquinolone_Mechanism cluster_mechanism Mechanism of Action of Fluoroquinolones Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topo_IV DNA_Replication_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->DNA_Replication_Complex Topo_IV->DNA_Replication_Complex Replication_Block Blockage of DNA Replication Fork DNA_Replication_Complex->Replication_Block DSB Generation of Double-Strand DNA Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 4: Mechanism of action of fluoroquinolone antibiotics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Fluoroquinolonic Acid Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Fluoroquinolonic acid, a compound utilized in pharmaceutical research, requires strict adherence to disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. According to safety data sheets (SDS), this compound is harmful if swallowed and poses long-term hazards to aquatic life[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Personal Protective Equipment (PPE) and Safety Measures:

Protective EquipmentSpecificationPurpose
Eye Protection Safety goggles with side-shields.To protect eyes from splashes.
Hand Protection Protective, chemical-impermeable gloves.To prevent skin contact.
Skin and Body Protection Laboratory coat; fire/flame resistant and impervious clothing.To protect skin and clothing from contamination.
Respiratory Protection Suitable respirator if dust formation or vapors are present.To prevent inhalation of harmful particles or fumes.
Engineering Controls Work in a well-ventilated area, preferably a fume hood.To minimize exposure to airborne contaminants.
Emergency Stations Accessible safety shower and eye wash station.For immediate decontamination in case of exposure.

This data is synthesized from multiple safety data sheets[1][2].

Step-by-Step Disposal Procedures

The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste management company[3][4].

1. Waste Collection and Segregation:

  • Designated Waste Container: All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels), must be collected in a designated, clearly labeled, and leak-proof container[4]. The container should be made of a material compatible with the chemical.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

2. Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[1].

  • Containment: Prevent further leakage or spillage and keep the material away from drains or water courses[1].

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, inert liquid-binding material such as diatomite or universal binders[1]. For solid spills, carefully pick up the material without creating dust[3].

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collection: Place all contaminated materials into the designated hazardous waste container for disposal[1].

3. Final Disposal:

  • Labeling: Ensure the waste container is properly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by a licensed waste disposal service[3].

  • Professional Disposal: Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company. All disposal must be in accordance with local regulations[1][2][3].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect spill Accidental Spill Occurs absorb Absorb with Inert Material spill->absorb Yes seal_label Seal and Label Container 'Hazardous Waste: This compound' spill->seal_label No collect->spill decontaminate Decontaminate Spill Area with Alcohol absorb->decontaminate collect_spill Collect Contaminated Materials in Waste Container decontaminate->collect_spill collect_spill->seal_label storage Store in Secure Designated Area seal_label->storage disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fluoroquinolonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Fluoroquinolonic acid, a compound requiring careful management due to its potential hazards.

This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[1][2][3] Adherence to strict safety protocols is crucial to minimize exposure risks and ensure the well-being of laboratory personnel and the environment.

Immediate Safety and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. This involves a combination of engineering controls and appropriate PPE to prevent contact and inhalation.

Engineering Controls:

  • Ventilation: All handling of this compound should occur in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Safety Stations: Ensure immediate access to a safety shower and an eyewash station.[2]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is your final and most critical barrier against exposure.

PPE ComponentSpecifications and Usage
Eye and Face Protection Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations with a high risk of splashing.
Hand Protection Wear chemical-impermeable gloves.[1] While specific breakthrough times for this compound are not readily available, it is good practice to double-glove and change gloves frequently, especially if contamination is suspected.
Body Protection Wear fire/flame-resistant and impervious clothing.[1] A lab coat or chemical-resistant apron is essential. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, a full-face respirator is necessary.[1] For weighing or other procedures that may create dust, a NIOSH-approved N95 or higher-rated respirator should be considered.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a systematic workflow is essential for minimizing risks associated with this compound.

1. Preparation and Pre-Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2]

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

2. Handling and Experimental Procedures:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Prevent Contact: Avoid all contact with skin and eyes.[1]

  • No Consumption: Do not eat, drink, or smoke in the handling area.[1][2]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

3. Post-Handling and Storage:

  • Decontamination: Thoroughly wash hands and any exposed skin after handling.[1][2]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is between 2-30°C.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and grossly contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with institutional guidelines.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate should be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

Disposal Method:

  • Licensed Waste Disposal Service: All waste containing this compound must be disposed of through a licensed hazardous waste management company.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response Workflow:

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Evacuate Evacuate Immediate Area & Alert Others Assess Assess the Spill (Size and Location) Evacuate->Assess PPE Don Appropriate PPE (if safe to do so) Assess->PPE Contain Contain the Spill (Use absorbent pads or granules) PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste for Disposal Decontaminate->Package Report Report the Incident Package->Report

Spill Response Workflow for this compound

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoroquinolonic acid
Reactant of Route 2
Fluoroquinolonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.